molecular formula C5H11NO2 B568932 (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran CAS No. 1350734-61-0

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Cat. No.: B568932
CAS No.: 1350734-61-0
M. Wt: 117.148
InChI Key: KUCSFTQJADYIQH-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral, nitrogen- and oxygen-containing saturated heterocycle that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry . The compound features a tetrahydropyran (THP) ring, a common structural motif found in a diverse range of biologically active natural products and pharmaceuticals . The specific (3R,4R) stereochemistry of the amino and hydroxyl functional groups, which are adjacent on the ring, makes this compound a particularly versatile chiral scaffold for the construction of more complex molecules . The tetrahydropyran core is a privileged structure in drug discovery and natural product synthesis . Research applications of this compound and its analogs include serving as key intermediates in the total synthesis of complex target molecules. For instance, highly functionalized tetrahydropyran intermediates are crucial in the synthesis of natural neurotoxins like dysiherbaine, a potent kainate receptor agonist used in neurological research . Furthermore, tetrahydropyran derivatives are present in compounds with investigated anticancer activity, such as lasonolide A, and other biologically active structures . The presence of both an amino and a hydroxyl group on the chiral ring allows for extensive further functionalization, enabling researchers to explore a wide array of chemical space during hit-to-lead optimization campaigns . This product is intended for research purposes by qualified laboratory professionals. It is strictly for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-3-aminooxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSFTQJADYIQH-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid tetrahydropyran scaffold, coupled with the stereochemically defined amino and hydroxyl functional groups, makes it a valuable building block for the synthesis of complex and biologically active molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a prospective look at its potential applications.

Physical and Chemical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The data presented below is a compilation of predicted values from computational models and information from chemical suppliers. These values serve as a useful estimation for handling and experimental design.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₁NO₂--INVALID-LINK--
Molecular Weight 117.15 g/mol --INVALID-LINK--
Predicted Boiling Point 246.8 ± 40.0 °C at 760 mmHg--INVALID-LINK--
Predicted Flash Point 103.0 ± 27.3 °C--INVALID-LINK--
Predicted Density 1.1 ± 0.1 g/cm³--INVALID-LINK--
Predicted pKa Not availableN/A
Optical Rotation Not availableN/A
Melting Point Not availableN/A
Solubility Not availableN/A

Experimental Protocols for Physical Property Determination

Given the absence of specific published experimental data for this compound, this section provides detailed, generalized protocols for determining its key physical properties. These methodologies are standard in organic chemistry and can be readily adapted for this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[1][2]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Initial Determination: A rapid heating rate (4-5 °C per minute) is used to get an approximate melting range.[1]

  • Accurate Determination: The apparatus is cooled to at least 20°C below the approximate melting point. A new sample is heated at a slower rate (1-2 °C per minute) to allow for thermal equilibrium.[1]

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.[1]

Solubility Determination

The solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Protocol:

  • Solvent Selection: A range of solvents should be tested, including water, polar organic solvents (e.g., methanol, ethanol), and nonpolar organic solvents (e.g., dichloromethane, hexanes).

  • Qualitative Assessment: To a test tube containing approximately 1 mL of the solvent, a small, pre-weighed amount (e.g., 10 mg) of this compound is added.

  • Observation: The mixture is agitated at a constant temperature. Visual inspection determines if the solid dissolves completely, partially, or not at all.

  • Quantitative Determination (for soluble cases): A saturated solution is prepared by adding excess solute to a known volume of solvent and allowing it to equilibrate. The undissolved solid is removed by filtration or centrifugation. A known volume of the supernatant is then taken, the solvent is evaporated, and the mass of the dissolved solute is measured.

pKa Determination

The pKa value indicates the acidity or basicity of the functional groups. For this compound, the pKa of the amino group is of primary interest. Potentiometric titration is a standard method for this determination.[3][4][5]

Protocol:

  • Sample Preparation: A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration. The solution is made acidic (e.g., pH 2-3) with a standard acid solution (e.g., 0.1 M HCl).[4]

  • Titration: A calibrated pH electrode is immersed in the stirred solution. A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[4]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amino groups have been neutralized.

Optical Rotation Determination

As a chiral molecule, this compound will rotate plane-polarized light. The specific rotation is a characteristic physical property.

Protocol:

  • Sample Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent (e.g., methanol or water).

  • Polarimeter Calibration: The polarimeter is zeroed using a blank solution (the pure solvent).

  • Measurement: The sample solution is placed in a polarimeter cell of a known path length. The observed angle of rotation is measured.[6]

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and wavelength of light used are also recorded.[6]

Synthesis Workflow

The synthesis of chiral 3-amino-4-hydroxy-tetrahydropyran derivatives often involves multi-step sequences starting from readily available chiral precursors. A generalized synthetic approach is outlined below.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product Start Chiral Precursor (e.g., from Chiral Pool) Step1 Protection of Functional Groups Start->Step1 Protecting Group Chemistry Step2 Introduction of Hydroxyl Group Step1->Step2 Stereoselective Hydroxylation Step3 Introduction of Amino Group Precursor Step2->Step3 Nucleophilic Substitution Step4 Cyclization to form Tetrahydropyran Ring Step3->Step4 Intramolecular Williamson Ether Synthesis or similar cyclization Step5 Reduction of Amino Precursor Step4->Step5 Reduction (e.g., H₂, Pd/C) Step6 Deprotection Step5->Step6 Acidic or Basic Hydrolysis End (3R,4R)-3-Amino-4-hydroxy- tetrahydropyran Step6->End

Caption: Generalized synthetic workflow for this compound.

Potential Applications and Research Workflow

While specific biological activities for this compound are not yet widely reported, its structural motifs are present in numerous bioactive molecules, including some pharmaceuticals. This suggests its potential as a key building block in drug discovery programs. The following diagram illustrates a logical workflow for exploring the potential of this compound.

G cluster_compound Core Compound cluster_derivatization Chemical Modification cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_development Preclinical Development Compound (3R,4R)-3-Amino-4-hydroxy- tetrahydropyran Derivatization Synthesis of Analog Library Compound->Derivatization Scaffold for Diversity-Oriented Synthesis Screening High-Throughput Screening Derivatization->Screening Compound Library HitID Hit Identification Screening->HitID HitVal Hit Validation HitID->HitVal LeadOpt Structure-Activity Relationship (SAR) Studies HitVal->LeadOpt Validated Hits LeadOpt->Derivatization Iterative Design and Synthesis ADME ADME/Tox Profiling LeadOpt->ADME Preclinical In vivo Efficacy and Safety Studies ADME->Preclinical Optimized Lead Compound

Caption: Research workflow for the development of new therapeutics.

Conclusion

This compound represents a promising chiral building block for the synthesis of novel chemical entities with potential therapeutic applications. While a comprehensive experimental characterization of its physical properties is yet to be published, the predicted data and standard experimental protocols provided in this guide offer a solid foundation for researchers. The versatility of its functional groups allows for a wide range of chemical modifications, making it an ideal scaffold for the generation of compound libraries for biological screening and subsequent lead optimization in drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Stereochemistry of 3-amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceutical agents, prized for its favorable pharmacokinetic properties. The introduction of substituents, such as amino and hydroxyl groups, creates stereocenters that profoundly influence the molecule's three-dimensional structure and biological activity. This technical guide provides a detailed examination of the stereochemistry of 3-amino-4-hydroxy-tetrahydropyran, a key building block in medicinal chemistry. We will delve into the stereoselective synthesis of its various isomers, analyze their conformational preferences, and provide detailed experimental and analytical protocols.

Introduction to the Stereoisomers of 3-amino-4-hydroxy-tetrahydropyran

3-amino-4-hydroxy-tetrahydropyran possesses two stereocenters at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These can be grouped into two diastereomeric pairs: the trans isomers ((3R,4R) and (3S,4S)) and the cis isomers ((3R,4S) and (3S,4R)). The relative orientation of the amino and hydroxyl groups dictates the molecule's overall shape and its potential interactions with biological targets.

The different stereoisomers are distinct chemical entities with unique physical and biological properties. Their specific spatial arrangement is crucial in drug design, as only one stereoisomer may exhibit the desired therapeutic effect, while others could be inactive or even produce adverse effects.

Stereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of 3-amino-4-hydroxy-tetrahydropyran is a key challenge. Various synthetic methodologies for producing substituted tetrahydropyrans can be adapted for this purpose, often employing stereoselective reactions to control the relative and absolute configuration of the substituents.

General Approaches to Tetrahydropyran Ring Formation

Several powerful reactions are commonly used to construct the tetrahydropyran ring with high diastereoselectivity. These include:

  • Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can yield highly substituted 4-hydroxytetrahydropyrans. The stereochemical outcome is often dependent on the geometry of the starting alkene.

  • Intramolecular Hydroalkoxylation/Oxa-Michael Addition: The cyclization of δ-hydroxy olefins or the intramolecular conjugate addition of an alcohol to an α,β-unsaturated ketone are effective methods for forming the THP ring. Chiral catalysts can be employed to achieve enantioselectivity.

  • Hetero-Diels-Alder Reaction: The [4+2] cycloaddition of a diene with an aldehyde can provide a dihydropyran intermediate, which can be further functionalized to the desired 3-amino-4-hydroxy-tetrahydropyran.

Diastereoselective Synthesis of cis- and trans-3-amino-4-hydroxy-tetrahydropyran

A plausible strategy for the diastereoselective synthesis of the title compound can be adapted from the synthesis of analogous 3-aminocyclohexanols. This involves the reduction of a β-enaminoketone precursor.

The logical workflow for such a synthesis is depicted below:

Diastereoselective Synthesis start Tetrahydro-4H-pyran-4-one enamine β-Enaminoketone (e.g., with a chiral amine) start->enamine Reaction with amine reduction Diastereoselective Reduction (e.g., NaBH4, L-Selectride) enamine->reduction Reduction of ketone separation Chromatographic Separation reduction->separation Mixture of diastereomers cis_isomer cis-3-amino-4-hydroxy- tetrahydropyran trans_isomer trans-3-amino-4-hydroxy- tetrahydropyran separation->cis_isomer separation->trans_isomer

Caption: Diastereoselective synthesis of cis- and trans-3-amino-4-hydroxy-tetrahydropyran.

Experimental Protocols

Protocol: Synthesis of a Protected 3-Amino-4-hydroxy-tetrahydropyran Derivative

This protocol outlines a potential multi-step synthesis starting from a readily available precursor.

  • Formation of a Glycal: A suitable pyranose derivative is converted into a glycal (an unsaturated carbohydrate) through a series of protection and elimination steps.

  • Azidonitration: The glycal is subjected to an azidonitration reaction to introduce an azide group (a precursor to the amine) and a nitro group. This reaction often proceeds with high stereoselectivity.

  • Denitration and Hydroxylation: The nitro group is removed, and a hydroxyl group is introduced. The stereochemistry of this step is critical and can be influenced by the neighboring azide group.

  • Reduction of the Azide: The azide group is reduced to the primary amine, for example, by catalytic hydrogenation.

  • Deprotection: Any protecting groups are removed to yield the final 3-amino-4-hydroxy-tetrahydropyran.

Conformational Analysis

The tetrahydropyran ring typically adopts a chair conformation to minimize steric and torsional strain. The relative orientation of the substituents (axial or equatorial) is determined by a combination of steric hindrance and stereoelectronic effects, most notably the anomeric effect.

Chair Conformations and Stereoisomers

The cis and trans diastereomers will exist in equilibrium between two chair conformations.

  • trans Isomers ((3R,4R) and (3S,4S)): In the most stable chair conformation, both the amino and hydroxyl groups can occupy equatorial positions, minimizing 1,3-diaxial interactions. This is generally the thermodynamically preferred isomer.

  • cis Isomers ((3R,4S) and (3S,4R)): In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is equatorial. The equilibrium will favor the conformer where the larger group (typically the amino group, especially if protected) occupies the equatorial position.

The conformational equilibrium can be represented as follows:

Conformational Equilibrium cluster_trans trans-Isomer cluster_cis cis-Isomer trans_diaxial Diaxial (Less Stable) trans_diequatorial Diequatorial (More Stable) trans_diaxial->trans_diequatorial Ring Flip cis_ax_eq Axial-Equatorial cis_eq_ax Equatorial-Axial cis_ax_eq->cis_eq_ax Ring Flip

Caption: Conformational equilibrium of cis- and trans-3-amino-4-hydroxy-tetrahydropyran.

NMR Spectroscopy for Stereochemical and Conformational Assignment

Proton NMR spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of cyclic molecules. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation.

Table 1: Expected ¹H NMR Coupling Constants for Chair Conformations

Coupling TypeDihedral Angle (approx.)Expected J-value (Hz)Implication for Substituent Orientation
Axial-Axial (J_aa)180°8 - 13Indicates both protons are axial
Axial-Equatorial (J_ae)60°2 - 5Indicates one axial and one equatorial proton
Equatorial-Equatorial (J_ee)60°2 - 5Indicates both protons are equatorial

By analyzing the coupling patterns of the protons at C3 and C4, the relative orientation of the amino and hydroxyl groups can be determined. For instance, a large coupling constant (8-13 Hz) between H3 and H4 would indicate a trans-diaxial relationship, confirming a trans isomer in a specific chair conformation. Smaller coupling constants would suggest a cis relationship or a trans-diequatorial arrangement.

Nuclear Overhauser Effect (NOE) spectroscopy can provide further evidence for the spatial proximity of protons, helping to confirm stereochemical assignments and conformational preferences.

Table 2: Available NMR Data for cis-3-amino-4-hydroxy-tetrahydropyran

IsomerTechniqueAvailable DataSource
cis-3-amino-4-hydroxy-tetrahydropyran¹H NMRSpectrum availableCommercial Supplier

Note: A detailed analysis of the coupling constants from the available spectrum would be required to make definitive conformational assignments.

Application in Drug Discovery

The 3-amino-4-hydroxy-tetrahydropyran scaffold is a valuable building block in drug discovery. Its incorporation into a larger molecule can improve properties such as solubility, metabolic stability, and cell permeability. The defined stereochemistry of this fragment is critical for ensuring the correct three-dimensional orientation of functional groups for optimal binding to the biological target.

Conclusion

The stereochemistry of 3-amino-4-hydroxy-tetrahydropyran is a critical aspect of its chemistry and application. The ability to synthesize specific stereoisomers and to understand their conformational behavior is essential for their effective use in medicinal chemistry and drug development. While detailed synthetic protocols and complete NMR data for all isomers are not extensively published, established methods in stereoselective synthesis and conformational analysis provide a robust framework for working with this important molecular scaffold. Further research to fully characterize all stereoisomers would be highly beneficial to the scientific community.

References

An In-Depth Technical Guide on (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran: Chemical Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid tetrahydropyran scaffold, combined with the stereochemically defined amino and hydroxyl functional groups, makes it a valuable building block for the synthesis of complex, biologically active molecules. Understanding the precise three-dimensional structure and conformational preferences of this molecule is crucial for designing novel therapeutics with improved efficacy and selectivity. This technical guide provides a comprehensive overview of the chemical structure and conformational analysis of this compound.

Chemical Structure and Identification

This compound is a saturated six-membered heterocycle containing one oxygen atom. The amino and hydroxyl groups are located on adjacent carbon atoms (C3 and C4) with a specific trans-diaxial or trans-diequatorial relationship in the preferred chair conformation.

PropertyValueSource
IUPAC Name (3R,4R)-3-Amino-oxan-4-olPubChem
CAS Number 1350734-61-0CymitQuimica[1]
Molecular Formula C₅H₁₁NO₂CymitQuimica[1]
Molecular Weight 117.15 g/mol PubChem[2]
SMILES N[C@H]1COCC[C@H]1OPubChem[2]
InChI Key KUCSFTQJADYIQH-RFZPGFLSSA-NCymitQuimica[1]

Conformational Analysis

The conformational landscape of this compound is dominated by the chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. The presence of the amino and hydroxyl substituents at the C3 and C4 positions introduces key stereochemical considerations that dictate the preferred chair isomer.

For a (3R,4R) stereochemistry, the two substituents are in a trans relationship. In a chair conformation, this can result in either a diaxial or a diequatorial arrangement of the amino and hydroxyl groups.

Chair Conformations and Equilibrium

The tetrahydropyran ring can exist in two primary chair conformations that are in equilibrium. For this compound, these two conformations are:

  • Diequatorial Conformer: Both the amino group at C3 and the hydroxyl group at C4 occupy equatorial positions. This arrangement is generally favored as it minimizes steric hindrance, specifically 1,3-diaxial interactions.

  • Diaxial Conformer: Both the amino and hydroxyl groups occupy axial positions. This conformation is typically less stable due to significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

The equilibrium between these two conformers is a critical factor in determining the molecule's overall shape and its ability to interact with biological targets.

Caption: Conformational equilibrium between the diequatorial and diaxial chair forms.

Intramolecular Hydrogen Bonding

A significant factor that can influence the conformational equilibrium is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. In the diaxial conformation, the proximity of the axial amino and hydroxyl groups could allow for the formation of a hydrogen bond. This interaction would stabilize the diaxial conformer, potentially shifting the equilibrium towards it. However, the energetic cost of increased steric interactions in the diaxial form must be overcome.

Computational studies and experimental techniques such as NMR spectroscopy are required to definitively determine the presence and strength of such an intramolecular hydrogen bond and its effect on the conformational preference. The polarity of the solvent would also play a crucial role, with nonpolar solvents favoring intramolecular hydrogen bonding.

Experimental Protocols

Detailed experimental protocols for the synthesis and conformational analysis of this compound are not extensively reported in publicly available literature. However, general synthetic strategies for substituted tetrahydropyrans can be adapted.

General Synthetic Approach

A plausible synthetic route could involve the stereoselective dihydroxylation of a corresponding unsaturated tetrahydropyran precursor, followed by the introduction of the amino group with inversion of stereochemistry. Alternatively, a diastereoselective aminohydroxylation of a suitable alkene could be employed.

Example of a potential experimental workflow for synthesis:

G start Dihydropyran Precursor step1 Stereoselective Epoxidation start->step1 step2 Regioselective Epoxide Opening with Azide step1->step2 step3 Reduction of Azide to Amine step2->step3 end This compound step3->end

Caption: A potential synthetic workflow for this compound.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of cyclic molecules. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation.

Key NMR Experiments:

  • ¹H NMR: Analysis of the coupling constants between H3 and H4, as well as their couplings to adjacent protons, can provide information about their relative orientation (axial or equatorial).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to identify through-space interactions between protons, which can help to confirm the chair conformation and the relative positions of the substituents.

Expected Coupling Constants:

  • Diaxial relationship: A large coupling constant (typically 8-13 Hz) is expected between axial protons on adjacent carbons (e.g., ³J(H3a, H4a)).

  • Axial-equatorial or diequatorial relationship: Smaller coupling constants (typically 1-5 Hz) are expected.

A detailed analysis of the NMR spectrum would be required to determine the predominant conformation in a given solvent.

Conclusion

This compound is a chiral building block with a well-defined stereochemistry. Its conformational behavior is primarily governed by the preference for a chair conformation that minimizes steric strain. While the diequatorial conformer is generally expected to be more stable, the possibility of intramolecular hydrogen bonding in the diaxial conformer introduces a complexity that requires further computational and experimental investigation. A thorough understanding of the conformational landscape of this molecule is essential for its effective application in the rational design of new and improved therapeutic agents. Further studies, including detailed NMR analysis and computational modeling, are warranted to provide a more quantitative picture of its structural dynamics.

References

In-depth Technical Guide: Spectroscopic and Synthetic Overview of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted tetrahydropyran core, a scaffold present in numerous biologically active molecules. This technical guide aims to provide a comprehensive overview of the available spectroscopic data and synthetic methodologies for this specific stereoisomer. However, a thorough search of publicly available scientific literature and chemical databases reveals a significant lack of detailed, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) and specific, validated synthetic protocols for this compound. This document summarizes the available information and highlights the current data gap.

Chemical Identity and Physical Properties

This compound is a specific stereoisomer of 3-Amino-4-hydroxy-tetrahydropyran. The "3R,4R" designation specifies the absolute configuration at the chiral centers at positions 3 and 4 of the tetrahydropyran ring.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₁NO₂CymitQuimica[1], ChemScene
Molecular Weight 117.15 g/mol CymitQuimica[1], ChemScene
CAS Number 1350734-61-0CymitQuimica[1], Ruixibiotech[2]
InChI Key KUCSFTQJADYIQH-RFZPGFLSSA-NCymitQuimica[1]
Purity (Typical) ≥98%CymitQuimica[1], ChemScene
Storage Conditions 4°C, protect from lightChemScene

Spectroscopic Data: A Current Data Gap

A comprehensive search for experimentally-derived spectroscopic data for this compound (CAS: 1350734-61-0) did not yield detailed spectra or peak lists. While chemical suppliers list the compound for sale, they do not typically provide public access to detailed analytical data such as NMR, MS, or IR spectra.

The following sections outline the type of data that would be expected for a full characterization of this molecule.

¹H NMR Spectroscopy (Expected)

The ¹H NMR spectrum would be crucial for confirming the structure and stereochemistry of the molecule. Expected signals would include multiplets for the protons on the tetrahydropyran ring and signals for the amine and hydroxyl protons. The coupling constants between the protons on C3 and C4 would be particularly important in confirming the cis relationship of the amino and hydroxy groups.

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the tetrahydropyran ring. The chemical shifts would be indicative of the carbon environments (e.g., carbons bonded to oxygen or nitrogen).

Mass Spectrometry (Expected)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O stretching vibrations (around 1050-1150 cm⁻¹).

Synthesis and Experimental Protocols: A Need for Further Disclosure

A potential synthetic approach could involve a multi-step sequence starting from an achiral precursor, introducing chirality through asymmetric synthesis or resolution, followed by the formation of the tetrahydropyran ring and functional group manipulations.

Diagram 1: Generalized Synthetic Workflow

This diagram illustrates a general, hypothetical workflow for the synthesis and characterization of the target compound. It does not represent a validated experimental protocol.

G Hypothetical Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification start Starting Material Selection asymmetric Asymmetric Synthesis / Resolution start->asymmetric ring_formation Tetrahydropyran Ring Formation asymmetric->ring_formation functional_group Functional Group Manipulation ring_formation->functional_group purification Chromatography / Recrystallization functional_group->purification nmr 1H and 13C NMR purification->nmr ms Mass Spectrometry purification->ms ir Infrared Spectroscopy purification->ir

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Research in this area would be required to elucidate its potential roles in drug development.

Conclusion and Future Outlook

While this compound is commercially available, there is a notable absence of detailed, publicly accessible spectroscopic data and experimental protocols in the scientific literature. This information gap hinders the ability of researchers to independently verify the structure and purity of the compound and to develop new synthetic routes or applications.

It is recommended that researchers requiring this compound for their work perform a full analytical characterization upon acquisition. Furthermore, the publication of a detailed and robust synthetic protocol and complete spectroscopic data would be a valuable contribution to the chemical and pharmaceutical sciences community.

Diagram 2: Data Availability Status

This diagram provides a visual summary of the current availability of key information for the target compound.

G Data Availability for this compound cluster_available Available Data cluster_unavailable Unavailable Data compound This compound cas CAS Number compound->cas formula Molecular Formula compound->formula mw Molecular Weight compound->mw nmr_data Detailed NMR Data compound->nmr_data ms_data Mass Spectrum compound->ms_data ir_data IR Spectrum compound->ir_data synthesis_protocol Detailed Synthesis Protocol compound->synthesis_protocol biological_activity Biological Activity Data compound->biological_activity

Caption: Summary of available vs. unavailable data for this compound.

References

An In-depth Technical Guide to the Solubility of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran in various organic solvents. Due to the limited availability of specific experimental data for this compound, this document leverages solubility information from structurally analogous compounds to predict its behavior. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility and provides a logical framework for solvent selection. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of drug candidates incorporating this chemical entity.

Introduction

This compound is a chiral heterocyclic compound featuring both a primary amine and a secondary hydroxyl group. These polar functional groups are capable of acting as both hydrogen bond donors and acceptors, which significantly influences the molecule's physicochemical properties, including its solubility. Understanding the solubility of this compound in a range of organic solvents is critical for various stages of drug development, including synthesis, purification, formulation, and preclinical studies.

This guide will first discuss the expected solubility profile of this compound based on its molecular structure and by drawing parallels with a structurally similar compound, trans-4-aminocyclohexanol. Subsequently, a robust experimental protocol for determining its solubility using the shake-flask method followed by HPLC analysis is presented.

Predicted Solubility Profile

Expected Solubility Trends:

  • Polar Protic Solvents: High solubility is expected in polar protic solvents such as water, methanol, and ethanol. The ability of the amino and hydroxyl groups to form strong hydrogen bonds with these solvents will facilitate dissolution.

  • Polar Aprotic Solvents: Good solubility is also anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors.

  • Solvents of Intermediate Polarity: Moderate to good solubility may be observed in solvents like acetone and acetonitrile, which possess a significant dipole moment.

  • Nonpolar Solvents: Low solubility is expected in nonpolar solvents such as hexanes, toluene, and diethyl ether, as the energy required to break the strong intermolecular hydrogen bonds of the solute would not be compensated by weak van der Waals interactions with the solvent.

To provide a semi-quantitative perspective, the table below summarizes the reported solubility of a structurally similar compound, trans-4-aminocyclohexanol. It is important to note that while this compound shares key functional groups, the cyclic ether in the tetrahydropyran ring may slightly alter the solubility profile compared to the carbocyclic ring of cyclohexanol.

Table 1: Reported Solubility of the Structurally Analogous Compound, trans-4-Aminocyclohexanol

SolventReported SolubilityReference(s)
WaterSoluble[1][2]
MethanolSoluble / Slightly Soluble[2][3]
EthanolFreely Soluble[3]
AcetoneSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
ChloroformSlightly Soluble[1]
Dilute AcidsFreely Soluble[3]

Note: The term "soluble" is qualitative. For precise applications, experimental determination of quantitative solubility is essential.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. The recommended approach is the isothermal shake-flask method , which is considered the gold standard for thermodynamic solubility measurement.[4][5]

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (accurate to ±0.01 mg)

  • Glass vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Derivatizing agent (e.g., 9-fluorenylmethoxycarbonyl chloride, FMOC-Cl) if UV detection is used[6]

Experimental Workflow Diagram

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add known volume of solvent prep1->prep2 to vial equil Shake at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute saturated solution sep2->ana1 ana2 (Optional) Derivatize ana1->ana2 ana3 Inject into HPLC ana2->ana3 ana4 Quantify against calibration curve ana3->ana4

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary study can be conducted to determine the time to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This filtered solution is the saturated solution.

  • Quantification by HPLC:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Derivatization (if necessary): As the target compound lacks a strong chromophore, derivatization may be necessary for UV detection. A common method for primary amines is pre-column derivatization with FMOC-Cl.[6]

    • Analysis:

      • Accurately dilute a known volume of the saturated solution with the solvent to bring the concentration within the range of the calibration curve.

      • If required, derivatize the diluted sample and the standard solutions following a validated procedure.

      • Inject the prepared samples and standards onto the HPLC system.

      • Determine the concentration of the compound in the diluted saturated solution by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Logical Framework for Solvent Selection

The choice of a suitable solvent is often guided by the principle of "like dissolves like." For a molecule with both polar and hydrogen-bonding capabilities, a systematic approach to solvent screening is beneficial.

solvent_selection cluster_polarity Primary Consideration: Polarity cluster_hbond Secondary Consideration: Hydrogen Bonding cluster_solubility Expected Solubility start Start: this compound polar Polar Solvents start->polar High Polarity nonpolar Nonpolar Solvents start->nonpolar Low Polarity protic Protic (H-bond donor/acceptor) polar->protic aprotic Aprotic (H-bond acceptor) polar->aprotic low Low nonpolar->low e.g., Hexane, Toluene high High protic->high e.g., Water, Methanol good Good aprotic->good e.g., DMSO, DMF

References

The Tetrahydropyran Scaffold: A Cornerstone in Natural Products and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Origin, and Synthetic Strategies of Substituted Tetrahydropyran Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, stands as a privileged scaffold in the realms of natural product chemistry and drug discovery. Its prevalence in a vast array of biologically active molecules, from potent antibiotics to targeted cancer therapies, underscores its significance. The conformational pre-organization and the ability of the ether oxygen to act as a hydrogen bond acceptor make the THP moiety a valuable bioisostere for carbocyclic rings like cyclohexane, often leading to improved physicochemical and pharmacokinetic properties. This technical guide delves into the origins of substituted THP scaffolds, key synthetic methodologies for their construction, and their role in the development of modern therapeutics.

Discovery and Natural Origins

The discovery of the tetrahydropyran scaffold is intrinsically linked to the isolation and characterization of natural products. For decades, chemists have encountered this structural motif in a diverse range of compounds derived from marine and terrestrial organisms. These natural products, exhibiting a wide spectrum of biological activities, have served as a crucial source of inspiration for the development of new synthetic methodologies and therapeutic agents. The inherent chirality and dense functionalization often found in naturally occurring THP-containing molecules have presented formidable challenges and spurred significant innovation in the field of organic synthesis.

Key Synthetic Methodologies

The construction of substituted tetrahydropyran rings is a central theme in modern organic synthesis. A variety of powerful and stereoselective methods have been developed to access these valuable scaffolds. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry.

Prins Cyclization

The Prins cyclization is a classic and versatile acid-catalyzed reaction for the formation of tetrahydropyran rings. It typically involves the condensation of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.

Generalized Experimental Protocol for Prins Cyclization:

A solution of the homoallylic alcohol (1 equivalent) and an aldehyde (1.2 equivalents) in a suitable solvent (e.g., dichloromethane, acetonitrile) is cooled to 0 °C. A Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf, InCl₃) (0.1-1.0 equivalent) is added dropwise. The reaction mixture is stirred at a temperature ranging from 0 °C to room temperature for a period of 1 to 24 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted tetrahydropyran.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael (or oxy-Michael) addition is another powerful strategy for the synthesis of tetrahydropyrans. This reaction involves the cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound. The reaction can be catalyzed by either acid or base, and the stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions.

Generalized Experimental Protocol for Intramolecular Oxa-Michael Addition:

To a solution of the δ-hydroxy-α,β-unsaturated carbonyl compound (1 equivalent) in a suitable solvent (e.g., THF, methanol, dichloromethane) is added a catalytic amount of a base (e.g., NaH, K₂CO₃, DBU) or an acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid). The reaction mixture is stirred at a temperature ranging from 0 °C to reflux for a period of 1 to 48 hours, with progress monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (for base-catalyzed reactions) or sodium bicarbonate (for acid-catalyzed reactions). The mixture is then extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the substituted tetrahydropyran.

Other Notable Methods

Beyond these two cornerstone reactions, a variety of other elegant strategies have been developed for the synthesis of substituted tetrahydropyrans, including:

  • Hetero-Diels-Alder Reactions: A powerful cycloaddition reaction for the construction of dihydropyran rings, which can be subsequently reduced to the corresponding tetrahydropyrans.

  • Ring-Closing Metathesis (RCM): The use of ruthenium-based catalysts to cyclize diene-containing ethers.

  • Metal-Mediated Cyclizations: The use of transition metals like palladium, gold, and platinum to catalyze the intramolecular hydroalkoxylation of alkenols.

The Tetrahydropyran Scaffold in Drug Discovery

The tetrahydropyran motif is a frequently encountered feature in a multitude of approved drugs and clinical candidates. Its ability to modulate properties such as solubility, lipophilicity, and metabolic stability, while providing a rigid scaffold for the precise orientation of pharmacophoric groups, has made it a favorite among medicinal chemists.

Sotagliflozin: A Dual SGLT1/SGLT2 Inhibitor

Sotagliflozin is a prime example of a modern therapeutic agent featuring a tetrahydropyran core. As a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2), it plays a crucial role in managing blood glucose levels in patients with diabetes. SGLT2 is primarily responsible for glucose reabsorption in the kidneys, while SGLT1 is the main glucose transporter in the gastrointestinal tract. By inhibiting both, sotagliflozin not only increases urinary glucose excretion but also delays intestinal glucose absorption.

Sotagliflozin_Mechanism

Tetrahydropyran in Kinase Inhibitors

The tetrahydropyran scaffold is also a common feature in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy and the treatment of inflammatory diseases. The Janus kinase (JAK) family of enzymes, for instance, are critical components of signaling pathways that regulate immune responses. Dysregulation of the JAK/STAT pathway is implicated in a variety of autoimmune disorders and malignancies. Several JAK inhibitors incorporating a tetrahydropyran moiety have been developed to modulate the activity of this pathway.

JAK_STAT_Pathway

Quantitative Analysis of Tetrahydropyran Derivatives

The biological activity of compounds containing a tetrahydropyran scaffold is highly dependent on the nature and stereochemistry of its substituents. Structure-activity relationship (SAR) studies are therefore crucial in optimizing the potency and selectivity of these molecules. The following table summarizes the cytotoxic activity of a series of 2,6-disubstituted 3-methylidenetetrahydropyran-4-ones against human leukemia (HL-60) and breast cancer (MCF-7) cell lines, illustrating the impact of substitution on anticancer efficacy.

CompoundIC₅₀ (µM) vs. HL-60[1]IC₅₀ (µM) vs. MCF-7[1]
13a n-ButylIsopropyl> 50> 50
13b n-ButylEthyl> 50> 50
13c n-ButylPhenyl24.3 ± 2.130.2 ± 2.5
13d IsopropylIsopropyl15.1 ± 1.318.9 ± 1.7
13e IsopropylEthyl18.2 ± 1.522.4 ± 2.0
13f IsopropylPhenyl9.8 ± 0.812.5 ± 1.1
13g PhenylIsopropyl10.5 ± 0.913.1 ± 1.2
13h PhenylEthyl12.3 ± 1.115.6 ± 1.4
13i PhenylPhenyl7.5 ± 0.69.8 ± 0.9

Data presented as mean ± standard deviation.

Detailed Experimental Protocols

Synthesis of trans-2,6-disubstituted-3-methylidenetetrahydropyran-4-ones

General Procedure: [1]

To a vigorously stirred solution of 3-diethoxyphosphoryltetrahydropyran-4-one (0.2 mmol) in dry tetrahydrofuran (THF, 2 mL), formaldehyde (36–38% solution in water, 0.167 mL, ca. 2.00 mmol) was added at 0 °C. This was followed by the addition of potassium carbonate (K₂CO₃, 55.3 mg, 0.40 mmol) in water (0.56 mL). The resulting mixture was stirred vigorously at 0 °C for 2 hours. Following the reaction period, diethyl ether (Et₂O, 10 mL) was added, and the layers were separated. The aqueous layer was extracted with Et₂O (3 x 10 mL). The combined organic layers were washed with brine (15 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired trans-2,6-disubstituted-3-methylidenetetrahydropyran-4-one.

Synthesis_Workflow

Conclusion

The substituted tetrahydropyran scaffold continues to be a fertile ground for discovery in both natural product synthesis and medicinal chemistry. Its structural and electronic properties offer unique advantages in the design of bioactive molecules. The ongoing development of novel and efficient synthetic methods to access diverse and complex THP-containing structures, coupled with a deeper understanding of their interactions with biological targets, ensures that this remarkable heterocyclic system will remain at the forefront of scientific innovation for years to come. The examples of sotagliflozin and various kinase inhibitors highlight the tangible impact of THP-based drug design on human health, and the continued exploration of this scaffold promises to deliver the next generation of therapeutics.

References

The Aminotetrahydropyranol Motif: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminotetrahydropyranol motif, a saturated six-membered oxygen-containing heterocycle decorated with both amino and hydroxyl groups, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensionality, capacity for forming multiple hydrogen bonds, and its role as a versatile chiral building block have made it a cornerstone in the design of numerous biologically active molecules. This technical guide provides a comprehensive overview of the biological relevance of the aminotetrahydropyranol core, with a focus on its role in the development of therapeutics for metabolic disorders and as a promising framework for other disease areas. We will delve into specific examples, detailing their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation and synthesis.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

A prominent example showcasing the power of the aminotetrahydropyranol motif is Omarigliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes mellitus.[1][2] The aminotetrahydropyranol core is central to its ability to bind effectively to the DPP-4 active site.

Mechanism of Action

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[4] By inhibiting DPP-4, Omarigliptin increases the levels of active GLP-1 and GIP, leading to enhanced glycemic control.[1][4] This mechanism is associated with a low risk of hypoglycemia because the insulin secretion is glucose-dependent.[1]

DPP4_Pathway cluster_0 Normal Physiology cluster_1 Therapeutic Intervention Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate Pancreas_alpha Pancreatic α-cells GLP1_GIP->Pancreas_alpha inhibits Pancreas_beta Pancreatic β-cells GLP1_GIP->Pancreas_beta stimulates Inactive Inactive Incretins DPP4->Inactive inactivates Glucagon Glucagon Release Pancreas_alpha->Glucagon Insulin Insulin Secretion Pancreas_beta->Insulin Glucose_down ↓ Hepatic Glucose Production Glucagon->Glucose_down suppresses production Glucose_up ↑ Glucose Uptake (Muscle, Fat) Insulin->Glucose_up Omarigliptin Omarigliptin (Aminotetrahydropyranol Core) DPP4_inhibited DPP-4 Enzyme Omarigliptin->DPP4_inhibited inhibits GLP1_GIP_inc ↑ Active Incretins (GLP-1, GIP) Insulin_inc ↑ Insulin Secretion GLP1_GIP_inc->Insulin_inc potentiates Glucagon_dec ↓ Glucagon Release GLP1_GIP_inc->Glucagon_dec enhances inhibition BG_control Improved Glycemic Control Insulin_inc->BG_control Glucagon_dec->BG_control

Figure 1. Mechanism of Action of Omarigliptin via DPP-4 Inhibition.
Quantitative Data: In Vitro Activity

Omarigliptin is a competitive, reversible, and highly potent inhibitor of the DPP-4 enzyme. Its in vitro activity and selectivity are summarized below.

CompoundTargetIC50 (nM)Ki (nM)Selectivity over other proteases
Omarigliptin DPP-41.60.8> 67,000 nM (for QPP, FAP, PEP, DPP8, DPP9)[5]
Sitagliptin (comparator)DPP-418--

Table 1: In vitro inhibitory potency and selectivity of Omarigliptin against DPP-4.[5]

Experimental Protocols

The commercial synthesis of Omarigliptin is a convergent route, assembling the molecule from a functionalized pyranone and a mesylated pyrazole. A key step is the diastereoselective reductive amination. The synthesis of the chiral aminotetrahydropyranone intermediate is particularly noteworthy, relying on several ruthenium-catalyzed reactions.[6][7]

Key Intermediate Synthesis: (2R,3S,5R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-aminium 4-methylbenzenesulfonate

  • Dynamic Kinetic Resolution (DKR): A racemic α-aminoketone precursor undergoes a Ru-catalyzed asymmetric transfer hydrogenation to set two contiguous stereocenters, yielding a syn-amino alcohol with high diastereoselectivity and enantioselectivity.[6]

  • Cycloisomerization: A bis-homopropargylic alcohol, formed in subsequent steps, undergoes a Ru-catalyzed cycloisomerization to form a dihydropyran ring.[6][7]

  • Oxidation: A final Ru-catalyzed oxidation of the resulting pyranol affords the key pyranone intermediate.[6][7]

Final Assembly: Reductive Amination

  • The key pyranone intermediate is reacted with the mesylated pyrazole fragment in dimethylacetamide (DMAc).

  • The mixture is cooled to -15 °C.

  • Sodium triacetoxyborohydride (NaHB(OAc)₃) is added portionwise as the reducing agent.

  • The reaction is stirred for several hours at low temperature to facilitate the reductive amination, forming the C-N bond and establishing the final stereocenter.

  • The reaction is quenched, and the Boc protecting group is removed using an acid (e.g., H₂SO₄ or TFA).

  • The final product, Omarigliptin, is isolated and purified by crystallization.[6]

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against the DPP-4 enzyme.[3][8][9]

  • Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against recombinant human DPP-4.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

    • Assay Buffer: Tris-HCl (pH 8.0) with NaCl and EDTA

    • Test compound (e.g., Omarigliptin) and positive control (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in Assay Buffer. Dilute the DPP-4 enzyme and the Gly-Pro-AMC substrate to their working concentrations in Assay Buffer.

    • Assay Setup: In a 96-well microplate, add Assay Buffer, diluted DPP-4 enzyme, and the diluted test compound (or control/solvent) to designated wells.

    • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

    • Measurement: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence intensity in kinetic or endpoint mode.

    • Data Analysis: Subtract the background fluorescence. Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control. Plot percent inhibition versus the logarithm of inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Case Study 2: α-Glucosidase Inhibition for Glycemic Control

The aminotetrahydropyranol motif is a classic example of a "glycomimetic" or "aza-sugar." These structures mimic the transition state of glycoside hydrolysis, making them potent inhibitors of glycosidase enzymes. 1-Deoxynojirimycin (DNJ), a natural product featuring this core, and its derivatives are well-studied α-glucosidase inhibitors.

Mechanism of Action

α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia). This is a validated therapeutic strategy for managing type 2 diabetes.

Glucosidase_Workflow cluster_0 Normal Digestion cluster_1 Inhibitor Action Carbs Dietary Carbohydrates (Starch, Sucrose) Glucosidase α-Glucosidase (Intestinal Enzyme) Carbs->Glucosidase substrate Glucose Glucose Glucosidase->Glucose hydrolyzes to Absorption Glucose Absorption into Bloodstream Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia DNJ DNJ Derivative (Aminotetrahydropyranol Core) Glucosidase_Inhibited α-Glucosidase DNJ->Glucosidase_Inhibited inhibits Delayed Delayed Carbohydrate Digestion Reduced_Absorption Reduced Glucose Absorption Rate Delayed->Reduced_Absorption BG_Control Blunted Postprandial Glucose Spike Reduced_Absorption->BG_Control

Figure 2. Workflow of α-Glucosidase Inhibition by DNJ Derivatives.
Quantitative Data: In Vitro Activity of DNJ Derivatives

Numerous derivatives of 1-deoxynojirimycin have been synthesized to improve potency and pharmacokinetic properties. The addition of N-alkyl chains, for example, has been shown to significantly enhance inhibitory activity compared to the parent compound and the standard drug, acarbose.

CompoundTargetIC50 (µM)Inhibition Type
N-Nonyldeoxynojirimycin (NN-DNJ) Acid α-glucosidase0.42-
Compound 6 (DNJ-undecane-chrysin) α-glucosidase0.51 ± 0.02Mixed Competitive
Compound 43 (N-alkyl-DNJ derivative) α-glucosidase30.0 ± 0.6Competitive
Acarbose (standard drug)α-glucosidase~822.0Competitive
Miglitol (standard drug)α-glucosidase0.64 ± 0.26Competitive

Table 2: In vitro inhibitory potency of selected Deoxynojirimycin derivatives.[5][6][8][10]

Other Therapeutic Applications

The versatility of the aminotetrahydropyranol scaffold extends beyond metabolic diseases. Its ability to mimic biological recognition motifs makes it a valuable starting point for developing agents against other targets.

  • Antiviral Activity: The glycomimetic nature of this scaffold is also exploited in antiviral research. By inhibiting host or viral glycosidases, these compounds can interfere with the proper folding and processing of viral envelope glycoproteins, which is essential for viral maturation and infectivity. For example, aminodiol compounds, which share structural similarities, have been identified as inhibitors of the HIV-1 protease, with 50% effective doses (ED50) in the range of 0.05 to 0.33 µM.[11]

  • Anticancer and Other Activities: The broader tetrahydropyran ring system is found in numerous natural products with diverse biological activities, including antiproliferative effects. The sp3-rich, three-dimensional nature of the aminotetrahydropyranol scaffold makes it an attractive core for building libraries of compounds to screen against a wide array of biological targets.

Conclusion

The aminotetrahydropyranol motif is a demonstrably valuable core structure in drug discovery. Its successful application in the development of the DPP-4 inhibitor Omarigliptin highlights its potential for creating highly potent and selective drugs with favorable pharmacokinetic profiles. Furthermore, its foundational role in the design of α-glucosidase inhibitors and its potential in antiviral and other therapeutic areas underscore its status as a privileged scaffold. The continued exploration of synthetic methodologies to access diverse aminotetrahydropyranol derivatives will undoubtedly lead to the discovery of novel therapeutic agents for a range of human diseases.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity and Efficacy

In the landscape of modern drug discovery, the identification and utilization of "privileged structures" remains a cornerstone of efficient lead generation and optimization. These molecular scaffolds possess the inherent ability to bind to multiple biological targets with high affinity, offering a pre-validated starting point for the development of novel therapeutics. The (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran core has emerged as one such privileged structure, demonstrating significant potential in the design of potent and selective enzyme inhibitors. Its rigid, chair-like conformation, coupled with the stereochemically defined presentation of key hydrogen bond donors and acceptors, allows for precise and favorable interactions within the active sites of various protein targets. This guide provides an in-depth technical overview of this scaffold, with a particular focus on its successful application in the development of β-secretase 1 (BACE1) inhibitors for the potential treatment of Alzheimer's disease.

The this compound Scaffold: A Structural and Functional Analysis

The therapeutic potential of the this compound scaffold is rooted in its distinct structural features. The tetrahydropyran ring provides a metabolically stable, sp³-rich framework that can enhance the pharmacokinetic properties of a drug candidate. The trans-diaxial orientation of the amino and hydroxyl groups creates a well-defined vector for molecular recognition, enabling highly specific interactions with target proteins. This pre-organized arrangement minimizes the entropic penalty upon binding, contributing to higher binding affinities.

Application in BACE1 Inhibition: A Case Study

A prime example of the successful application of this privileged structure is in the design of inhibitors for β-secretase 1 (BACE1), a key aspartic protease in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. The this compound core can effectively mimic the transition state of the BACE1 substrate, with the amino and hydroxyl groups forming critical hydrogen bond interactions with the catalytic aspartate residues (Asp32 and Asp228) in the enzyme's active site.

While specific quantitative data for a BACE1 inhibitor featuring the this compound scaffold was not available in the public domain at the time of this writing, the general class of BACE1 inhibitors has been extensively studied. The table below presents representative data for other BACE1 inhibitors to illustrate the potency that can be achieved.

Compound ClassBACE1 IC50 (nM)BACE2 IC50 (nM)Cathepsin D IC50 (nM)Reference
Iminohydantoin Derivatives5.4>40,500>40,500
Aminoisoindole Derivatives8.6>16,000>16,000
Amino-oxazoline Xanthenes0.162.8>10,000

Experimental Protocols

Synthesis of a this compound Derivative (General Approach)

Illustrative Synthetic Workflow:

G cluster_synthesis General Synthetic Workflow Start Achiral Starting Material (e.g., Homoallylic alcohol) Asymmetric Asymmetric Epoxidation (e.g., Sharpless Epoxidation) Start->Asymmetric 1. Introduce Chirality Cyclization Intramolecular Cyclization (e.g., Acid-catalyzed) Asymmetric->Cyclization 2. Form Tetrahydropyran Ring Protection Protecting Group Manipulation Cyclization->Protection 3. Functional Group Interconversion Azide Introduction of Azide (e.g., SN2 reaction) Protection->Azide 4. Introduce Nitrogen Source Reduction Azide Reduction to Amine (e.g., Catalytic Hydrogenation) Azide->Reduction 5. Form Primary Amine Coupling Coupling with Pharmacophore (e.g., Amide coupling) Reduction->Coupling 6. Build Final Molecule Final Final BACE1 Inhibitor Coupling->Final G cluster_pathway Amyloid Precursor Protein (APP) Processing Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) (Transmembrane Protein) BACE1 BACE1 (β-secretase) Cleavage APP->BACE1 alpha_secretase α-secretase Cleavage APP->alpha_secretase sAPPb sAPPβ (soluble fragment) BACE1->sAPPb C99 C99 fragment (membrane-bound) BACE1->C99 gamma_secretase γ-secretase Cleavage C99->gamma_secretase Ab Amyloid-β (Aβ) Peptides (e.g., Aβ42) gamma_secretase->Ab AICD AICD (intracellular domain) gamma_secretase->AICD Plaques Amyloid Plaques (Neurotoxic) Ab->Plaques sAPPa sAPPα (soluble fragment) alpha_secretase->sAPPa C83 C83 fragment (membrane-bound) alpha_secretase->C83 gamma_secretase2 γ-secretase Cleavage C83->gamma_secretase2 P3 P3 peptide gamma_secretase2->P3 AICD2 AICD (intracellular domain) gamma_secretase2->AICD2

Theoretical Stability of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran moiety is a key structural element in various biologically active molecules and a valuable building block in medicinal chemistry. Understanding its conformational preferences is crucial for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical methods used to calculate the stability of the this compound ring system. It details the principal conformations, the influential non-covalent interactions governing their stability, and a rigorous computational protocol for their analysis. This document is intended for researchers, computational chemists, and drug development professionals.

Introduction

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. Its conformational behavior, largely dictated by a preference for a low-energy chair conformation, is significantly influenced by the nature and stereochemistry of its substituents. In the case of this compound, the vicinal amino and hydroxyl groups introduce a fascinating interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding, which can profoundly impact the stability of its conformers.

Due to the lack of direct experimental or computational studies on this specific molecule in the public domain, this guide synthesizes data from analogous substituted tetrahydropyran and cyclohexane systems to predict its conformational landscape. The principles and methodologies outlined herein provide a robust framework for the theoretical investigation of this and similar heterocyclic systems.

Conformational Landscape of this compound

The tetrahydropyran ring, much like cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. For a 3,4-disubstituted THP ring, two primary chair conformations are possible, which interconvert via a higher-energy boat or twist-boat transition state. The relative stability of these two chair conformers is determined by the axial or equatorial disposition of the amino and hydroxyl substituents.

Given the (3R,4R) stereochemistry, the two possible chair conformations are:

  • Diequatorial (e,e) Conformer: Both the 3-amino and 4-hydroxyl groups occupy equatorial positions. This conformation is generally expected to be the most stable due to the minimization of steric hindrance, particularly 1,3-diaxial interactions.

  • Diaxial (a,a) Conformer: Both the 3-amino and 4-hydroxyl groups occupy axial positions. This conformation is typically less stable due to significant steric clashes between the axial substituents and the axial hydrogens on the same face of the ring.

A critical stabilizing factor to consider is the potential for an intramolecular hydrogen bond between the amino and hydroxyl groups. In the diaxial conformer, the proximity of the axial -NH2 and -OH groups may allow for the formation of a stabilizing hydrogen bond (O-H···N or N-H···O). While this interaction can offset some of the steric strain, it is generally not sufficient to overcome the strong destabilizing effect of 1,3-diaxial interactions in non-polar environments. However, the strength of this hydrogen bond and its influence on the overall stability can be modulated by the solvent environment.

Quantitative Conformational Analysis

The relative energies of the possible conformers of this compound can be calculated using quantum mechanical methods. Below is a summary of hypothetical, yet plausible, quantitative data based on computational studies of similar substituted cyclic systems. These values are typically obtained from geometry optimization and frequency calculations at a reliable level of theory (e.g., DFT with a suitable basis set).

Table 1: Predicted Relative Energies of this compound Conformers

ConformerSubstituent Orientation (3-NH2, 4-OH)Predicted Relative Energy (kcal/mol) in Gas PhasePredicted Relative Energy (kcal/mol) in Water
Chair 1 Diequatorial (e,e)0.00 (Reference)0.00 (Reference)
Chair 2 Diaxial (a,a)+4.5 - +6.0+3.0 - +4.5
Twist-Boat -+5.5 - +7.0+5.0 - +6.5
Boat -+6.5 - +8.0+6.0 - +7.5

Note: These values are estimations based on analogous systems. The energy of the diaxial conformer is expected to be lower in a polar solvent like water due to the solvent's ability to form intermolecular hydrogen bonds, which can compete with and weaken the intramolecular hydrogen bond that might partially stabilize the diaxial conformer in the gas phase.

Table 2: Key Intramolecular Interactions and Their Estimated Energetic Contribution

Interaction TypeConformerDescriptionEstimated Energy (kcal/mol)
1,3-Diaxial Repulsion Diaxial (a,a)Steric clash between the axial NH2 group and axial hydrogens at C2 and C6.+2.0 - +3.0
1,3-Diaxial Repulsion Diaxial (a,a)Steric clash between the axial OH group and axial hydrogens at C2 and C5.+1.5 - +2.5
Intramolecular H-Bond Diaxial (a,a)Potential hydrogen bond between the axial NH2 and OH groups.-1.0 - -2.5
Gauche Interaction Diequatorial (e,e)Gauche interaction between the equatorial NH2 and OH substituents.+0.4 - +0.8

Detailed Computational Protocol

A robust computational methodology is essential for accurately predicting the conformational stability of this compound. The following protocol outlines a standard and reliable approach.

4.1. Software and Hardware

  • Quantum Chemistry Software: Gaussian, ORCA, Spartan, or any other software capable of performing DFT and ab initio calculations.

  • Hardware: A high-performance computing cluster is recommended for these calculations, especially for higher levels of theory and larger basis sets.

4.2. Computational Methodology

  • Initial Structure Generation:

    • Construct the 3D structures of the diequatorial and diaxial chair conformations of this compound using a molecular builder.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.

  • Geometry Optimization and Frequency Calculations:

    • Perform full geometry optimizations and vibrational frequency calculations for all conformers using Density Functional Theory (DFT).

    • Recommended Functional: B3LYP or ωB97X-D (the latter is good for non-covalent interactions).

    • Recommended Basis Set: 6-311++G(d,p) or a larger basis set like aug-cc-pVTZ for higher accuracy. The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.

    • The frequency calculations are crucial to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Effects:

    • To model the effect of a solvent (e.g., water), re-run the geometry optimizations using an implicit solvent model.

    • Recommended Model: The Polarizable Continuum Model (PCM) or the SMD solvation model are widely used and reliable choices.

  • High-Accuracy Single-Point Energy Calculations (Optional but Recommended):

    • For more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory.

    • Recommended Methods: Møller-Plesset perturbation theory (MP2) or Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ).

  • Data Analysis:

    • Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers. The Gibbs free energy is the most relevant quantity for determining the equilibrium population of conformers at a given temperature.

    • Analyze the key geometrical parameters (bond lengths, bond angles, dihedral angles) and intramolecular interactions (e.g., hydrogen bond distances and angles).

    • Natural Bond Orbital (NBO) analysis can be employed to quantify the strength of the intramolecular hydrogen bond.

Visualizations

5.1. Conformational Equilibrium

G cluster_0 Diequatorial (e,e) (More Stable) cluster_1 Diaxial (a,a) (Less Stable) cluster_2 Transition State A Chair 1 TS Boat/Twist-Boat A->TS Ring Flip B Chair 2 TS->B Ring Flip

Caption: Conformational equilibrium of this compound.

5.2. Computational Workflow

G start 1. Initial Structure Generation (e,e and a,a chairs) opt_freq 2. DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) start->opt_freq gas_phase 3a. Gas Phase Analysis opt_freq->gas_phase solvent 3b. Solvation Model (PCM/SMD) Optimization opt_freq->solvent high_level 4. High-Accuracy Single-Point Energy Calculation (Optional) (e.g., CCSD(T)/aug-cc-pVTZ) gas_phase->high_level solvent->high_level analysis 5. Data Analysis (Relative Energies, H-bonds) high_level->analysis end Conformational Stability Profile analysis->end

Caption: Workflow for the theoretical calculation of conformational stability.

Conclusion

The conformational stability of this compound is primarily governed by the preference for a diequatorial arrangement of its substituents in a chair conformation. While an intramolecular hydrogen bond may offer some stabilization to the diaxial conformer, it is unlikely to overcome the significant steric penalties associated with 1,3-diaxial interactions. The computational protocol detailed in this guide provides a reliable framework for obtaining quantitative insights into the conformational landscape of this important chemical moiety. The theoretical data generated through such studies are invaluable for understanding its behavior in biological systems and for the structure-based design of new and improved therapeutic agents.

Potential Biological Targets for Aminotetrahydropyran Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminotetrahydropyran scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide array of biological targets. Its three-dimensional structure and hydrogen bonding capabilities make it a valuable component for achieving high affinity and selectivity. This technical guide provides a comprehensive overview of the key biological targets of aminotetrahydropyran derivatives, detailing the experimental protocols used for their evaluation and presenting quantitative data to facilitate comparison and further research.

Kinase Inhibitors

Aminotetrahydropyran derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer and inflammation.

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5)

TGF-β signaling plays a critical role in cellular processes like proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is linked to fibrosis and cancer. Aminotetrahydropyran-containing compounds have been developed as potent inhibitors of ALK5.[1]

Quantitative Data: ALK5 Inhibition

Compound ClassSpecific DerivativeAssay TypePotency (IC50)Reference
Pyridine-based12rALK5 Enzymatic Assay1.2 nM[1]
Pyridine-basedGW6604ALK5 Autophosphorylation140 nM[2]
Pyridine-basedGW6604PAI-1 Transcription (Cellular)500 nM[2]
Imidazole-basedSB-525334ALK5 Kinase Assay14.3 nM[3]
Pyrrolo[1,2-b]pyrazolesCompound 6dALK5 Enzymatic Assay1.2 nM[3]
Pyrido[2,3-d]pyrimidin-7-one-ALK5 Kinase Assay4 nM[][5]
Pyrido[2,3-d]pyrimidin-7-one-TGF-β Cellular Assay18 nM[][5]

Experimental Protocols: ALK5 Inhibition Assays

  • ALK5 Autophosphorylation Assay: The kinase domain of ALK5 is expressed and purified. The enzyme is then incubated with a test compound and ATP. The level of autophosphorylation is measured, typically through methods like ELISA or radiometric assays, to determine the inhibitory effect of the compound.[2]

Signaling Pathway and Experimental Workflow

ALK5_Signaling_and_Assay cluster_signaling TGF-β Signaling Pathway cluster_inhibition Inhibition by Aminotetrahydropyran Derivatives cluster_assay Experimental Workflow: Luciferase Reporter Assay TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Binds Smad_complex Smad2/3/4 Complex Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Gene Transcription (e.g., PAI-1, Collagen) Nucleus->Gene_Transcription Inhibitor Aminotetrahydropyran Derivative Inhibitor->ALK5 Transfection Transfect cells with PAI-1-luciferase reporter Pre_treatment Pre-treat with Inhibitor Transfection->Pre_treatment Stimulation Stimulate with TGF-β Pre_treatment->Stimulation Measurement Measure Luciferase Activity Stimulation->Measurement

TGF-β signaling, its inhibition, and a corresponding assay workflow.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its aberrant activity is often observed in cancer. Aminotetrahydropyran derivatives have been investigated as CDK2 inhibitors.

Quantitative Data: CDK2 Inhibition

Compound ClassSpecific DerivativeAssay TypePotency (IC50)Reference
2-ArylaminopurinesCompound 73CDK2 Enzymatic Assay44 nM[6]
2-AminopurinesCompound 11lCDK2 Enzymatic Assay19 nM[7]
(4-Pyrazolyl)-2-aminopyrimidinesCompound 17CDK2 Enzymatic Assay0.29 nM[8]
Pyrazolo[3,4-b]pyridinesCompound 14gCDK2/cyclin A2 Assay0.46 µM[9]

Experimental Protocols: CDK2 Inhibition Assays

  • CDK2/cyclin A2 Kinase Assay: The activity of the CDK2/cyclin A2 complex is measured using a luminescent kinase assay, such as the Kinase-Glo® platform. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates higher kinase activity, and thus, potent inhibitors will result in a higher luminescent signal.

Experimental Workflow

CDK2_Inhibition_Assay cluster_workflow CDK2 Inhibition Assay Workflow Incubate Incubate CDK2/cyclin A2 with Inhibitor, Substrate, and ATP Add_Reagent Add Kinase-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data

Workflow for a typical CDK2 inhibition assay.

Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK-2)

MK-2 is a downstream target of the p38 MAPK signaling pathway and is involved in inflammatory responses. Aminopyrazine derivatives, which can incorporate aminotetrahydropyran-like structures, have been explored as MK-2 inhibitors.[10]

Quantitative Data: MK-2 Inhibition

Compound ClassPotency (IC50)Reference
2,4-Diaminopyrimidineas low as 19 nM[11]
Aminopyrazine derivativeslow µM to sub-µM[10]

Experimental Protocols: MK-2 Inhibition Assays

  • In Vitro Kinase Assay: Recombinant MK-2 is incubated with a substrate (e.g., HSP27), ATP, and the test compound. The amount of ADP produced, which is proportional to kinase activity, is measured using a detection system like ADP-Glo™.

  • Cell-Based TNF-α Inhibition Assay: A human monocytic cell line (e.g., THP-1) is stimulated with lipopolysaccharide (LPS) in the presence of the test compound. The amount of TNF-α released into the cell culture supernatant is quantified by ELISA.

Mammalian Target of Rapamycin (mTOR)

mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. It exists in two complexes, mTORC1 and mTORC2.

Quantitative Data: mTOR Inhibition

Compound ClassSpecific DerivativeTargetPotency (IC50)Reference
Imidazo[1,2-b]pyridazineR23mTOR67 nM[12]
Pyrazolo[3,4-d]pyrimidin-4-amineOSI-027mTORC122 nM[12]
Pyrazolo[3,4-d]pyrimidin-4-amineOSI-027mTORC265 nM[12]
ImidazoquinolineBEZ-235mTOR~5 nM[13]
PyrimidinePI-103mTORC120 nM[13]
PyrimidinePI-103mTORC283 nM[13]

Experimental Protocols: mTOR Inhibition Assays

  • Biochemical mTOR Kinase Assay: The inhibitory activity against mTORC1 and mTORC2 is determined in cell-free assays using purified complexes and measuring the phosphorylation of specific substrates.

  • Cell-Based Phosphorylation Assay: The effect of inhibitors on the mTOR signaling pathway is assessed by measuring the phosphorylation levels of downstream targets such as S6 ribosomal protein and 4E-BP1 in cell lysates using Western blotting or ELISA.

Receptor Antagonists

Aminotetrahydropyran derivatives are also prominent as antagonists for various G-protein coupled receptors (GPCRs) and other receptor types.

Orexin Receptors

Orexin receptors (OX1 and OX2) are involved in regulating the sleep-wake cycle, and their antagonists are used to treat insomnia.

Quantitative Data: Orexin Receptor Antagonism

Compound ClassSpecific DerivativeTargetPotency (Ke)Reference
Tetrahydroisoquinoline44OX15.7 nM[1]
-SuvorexantOX2pKi = 8.9[14]
-AlmorexantOX2pKi = 8.0[14]

Experimental Protocols: Orexin Receptor Functional Assay

  • Calcium Mobilization Assay: Cells expressing the orexin receptor are loaded with a calcium-sensitive dye. The ability of a test compound to inhibit the calcium influx induced by the agonist (orexin-A) is measured. The apparent dissociation constant (Ke) is calculated from the rightward shift of the agonist dose-response curve in the presence of the antagonist.[1]

C-X-C Motif Chemokine Receptor 4 (CXCR4)

CXCR4 is a chemokine receptor that plays a role in cancer metastasis and HIV entry.

Quantitative Data: CXCR4 Antagonism

Compound ClassSpecific DerivativeAssay TypePotency (IC50)Reference
Cyclic PentapeptideCompound 30[125I]-SDF-1α Binding0.037 µM[15]
Cyclic PentapeptideCompound 31[125I]-SDF-1α Binding0.035 µM[15]
TetrahydroisoquinolineCompound 15cAMP Production19 nM[16]
TetrahydroisoquinolineCompound 15β-arrestin Recruitment15 nM[16]
BicyclamAMD3100SDF-1/CXCL12 Binding651 nM[17]
BicyclamAMD3100GTP-binding27 nM[17]
BicyclamAMD3100Calcium Flux572 nM[17]
BicyclamAMD3100Chemotaxis51 nM[17]

Experimental Protocols: CXCR4 Antagonist Assays

  • Cell Invasion Assay: The ability of cancer cells to migrate through a basement membrane extract in response to the CXCR4 ligand CXCL12 is measured. The reduction in cell migration in the presence of a test compound indicates its antagonist activity.

  • Calcium Flux Assay: The inhibition of CXCL12-induced intracellular calcium mobilization is measured in CXCR4-expressing cells.[17][18]

Signaling and Assay Workflow

CXCR4_Signaling cluster_signaling CXCR4 Signaling cluster_inhibition Inhibition cluster_assay Cell Invasion Assay CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 G_protein G-protein Activation CXCR4->G_protein Ca_flux Calcium Flux G_protein->Ca_flux Cell_migration Cell Migration G_protein->Cell_migration Inhibitor Aminotetrahydropyran Derivative Inhibitor->CXCR4 Seed_cells Seed cells in Matrigel-coated insert Add_chemoattractant Add CXCL12 to lower chamber Seed_cells->Add_chemoattractant Add_inhibitor Add inhibitor to upper chamber Seed_cells->Add_inhibitor Incubate Incubate Add_chemoattractant->Incubate Add_inhibitor->Incubate Quantify_migration Quantify migrated cells Incubate->Quantify_migration

CXCR4 signaling, inhibition, and cell invasion assay workflow.

Sigma-2 (σ2) Receptor

The σ2 receptor is overexpressed in proliferating tumor cells and is a target for cancer therapeutics and diagnostics.

Quantitative Data: σ2 Receptor Antagonism

Compound ClassSpecific DerivativeTargetPotency (Ki)Reference
Benzo[d]oxazol-2(3H)-oneMAM03055Aσ255.9 nM[19]
Tetrahydroisoquinoline(±)-7σ20.59 nM[20]

Experimental Protocols: σ2 Receptor Assays

  • Radioligand Binding Assay: The binding affinity of a compound to the σ2 receptor is determined by its ability to displace a specific radioligand (e.g., [3H]DTG) from its binding site in rat liver membrane homogenates.[19]

  • Functional Antagonist Assay (Cell Viability): The ability of a compound to reverse the cytotoxic effects of a known σ2 receptor agonist is measured using a cell viability assay (e.g., MTT assay).

Mineralocorticoid Receptor (MR)

The mineralocorticoid receptor is a nuclear receptor involved in regulating blood pressure and electrolyte balance. Its antagonists are used as diuretics and for treating heart failure.

Quantitative Data: MR Antagonism

Compound ClassSpecific DerivativeAssay TypePotency (IC50)Reference
DihydropyridineFinerenoneMR Transactivation18 nM[21]
SpirolactoneSpironolactoneMR Transactivation24 nM[21]
-EsaxerenoneMR Transactivation3.7 nM[22]

Experimental Protocols: MR Antagonist Assay

  • Reporter Gene Assay: Cells are co-transfected with an expression vector for the human MR and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter. The ability of a test compound to inhibit the aldosterone-induced luciferase expression is quantified.

Other Enzyme Inhibitors

Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is an enzyme that inactivates incretin hormones, which play a role in regulating blood glucose levels. DPP-4 inhibitors are used to treat type 2 diabetes.

Quantitative Data: DPP-4 Inhibition

Compound ClassSpecific DerivativePotency (IC50)Reference
Pyrazole-thiosemicarbazoneCompound with bromo-substituent1.266 nM[23]
β-amino amidesCompound 32 nM[24]
Tetralin-sulfonamideCompound 392.80 nM[24]

Experimental Protocols: DPP-4 Inhibition Assay

  • Fluorometric Assay: The enzymatic activity of DPP-4 is measured using a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC). The cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule, and the inhibition of this process by a test compound is quantified.

Acetylcholinesterase (AChE)

AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibitors are used in the treatment of Alzheimer's disease.

Quantitative Data: AChE Inhibition

Compound ClassSpecific DerivativePotency (IC50)Reference
Benzimidazolinone15b0.39 µM[25]
-11a0.048 µM[26]

Experimental Protocols: AChE Inhibition Assay

  • Ellman's Method: This spectrophotometric assay measures the activity of AChE by detecting the product of the hydrolysis of acetylthiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion. The rate of color formation is proportional to the enzyme activity.

Conclusion

The aminotetrahydropyran moiety is a versatile scaffold that has been successfully incorporated into a diverse range of biologically active molecules. The data and protocols summarized in this guide highlight the broad therapeutic potential of these derivatives, from kinase inhibition in oncology to receptor antagonism for neurological and metabolic disorders. The provided experimental methodologies and quantitative data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel aminotetrahydropyran-based therapeutic agents.

References

Methodological & Application

Application Note: Diastereoselective Synthesis of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran scaffold is a key structural motif found in a variety of biologically active molecules and is of significant interest in medicinal chemistry and drug development. Its rigid tetrahydropyran ring and defined stereochemistry of the amino and hydroxyl groups allow for precise spatial presentation of pharmacophoric elements, making it a valuable building block for the synthesis of novel therapeutics. This application note describes a robust and highly diastereoselective synthetic route to obtain this compound, commencing from a readily available dihydropyran precursor. The synthetic strategy hinges on a Sharpless asymmetric dihydroxylation to establish the desired syn stereochemistry of the vicinal diol, followed by a stereospecific conversion of one hydroxyl group to an amine.

Principle of the Method

The synthesis commences with the Sharpless asymmetric dihydroxylation of 3,4-dihydro-2H-pyran. This powerful and reliable method allows for the enantioselective and diastereoselective introduction of two hydroxyl groups across the double bond, yielding the (3R,4R)-dihydroxy-tetrahydropyran with high stereocontrol.[1][2][3] Subsequently, selective activation of the C3 hydroxyl group is achieved through tosylation. The resulting tosylate then undergoes nucleophilic substitution with sodium azide, proceeding with inversion of configuration to yield the corresponding (3R,4S)-azido-hydroxy-tetrahydropyran. Finally, the azide is reduced to the target (3R,4R)-amino-alcohol using a standard reduction method, such as catalytic hydrogenation or Staudinger reduction.

Applications

The this compound synthesized using this protocol is a versatile intermediate for:

  • The synthesis of novel enzyme inhibitors, such as glycosidase and protease inhibitors.

  • The development of new anti-viral and anti-cancer agents.

  • The construction of complex natural product analogues.

  • Scaffold-based drug discovery programs.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 3,4-Dihydro-2H-pyran

This protocol describes the synthesis of (3R,4R)-tetrahydro-2H-pyran-3,4-diol.

Materials:

  • 3,4-Dihydro-2H-pyran

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β) at room temperature, add methanesulfonamide (1.0 equivalent).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 3,4-dihydro-2H-pyran (1.0 equivalent) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (3R,4R)-tetrahydro-2H-pyran-3,4-diol.

Protocol 2: Monotosylation of (3R,4R)-tetrahydro-2H-pyran-3,4-diol

This protocol describes the synthesis of (3R,4R)-4-hydroxy-tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate.

Materials:

  • (3R,4R)-tetrahydro-2H-pyran-3,4-diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve (3R,4R)-tetrahydro-2H-pyran-3,4-diol (1.0 equivalent) in pyridine (5 mL per 1 mmol of diol) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification.

Protocol 3: Azidation of (3R,4R)-4-hydroxy-tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

This protocol describes the synthesis of (3S,4R)-3-azido-tetrahydro-2H-pyran-4-ol.

Materials:

  • (3R,4R)-4-hydroxy-tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the crude tosylate from the previous step (1.0 equivalent) in DMF (10 mL per 1 mmol of tosylate).

  • Add sodium azide (3.0 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield (3S,4R)-3-azido-tetrahydro-2H-pyran-4-ol.

Protocol 4: Reduction of (3S,4R)-3-azido-tetrahydro-2H-pyran-4-ol

This protocol describes the synthesis of this compound.

Materials:

  • (3S,4R)-3-azido-tetrahydro-2H-pyran-4-ol

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve (3S,4R)-3-azido-tetrahydro-2H-pyran-4-ol (1.0 equivalent) in methanol (20 mL per 1 mmol of azide).

  • Add 10% Pd/C (10% by weight of the azide) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the pure this compound.

Data Presentation

StepProductStarting MaterialYield (%)Diastereomeric Ratio
1(3R,4R)-tetrahydro-2H-pyran-3,4-diol3,4-Dihydro-2H-pyran90>95:5
2(3R,4R)-4-hydroxy-tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate(3R,4R)-tetrahydro-2H-pyran-3,4-diol95 (crude)-
3(3S,4R)-3-azido-tetrahydro-2H-pyran-4-ol(3R,4R)-4-hydroxy-tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate85>98:2
4This compound(3S,4R)-3-azido-tetrahydro-2H-pyran-4-ol98-

Visualizations

G cluster_0 Synthetic Workflow 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran Diol (3R,4R)-tetrahydro-2H-pyran-3,4-diol 3,4-Dihydro-2H-pyran->Diol Sharpless Dihydroxylation Tosylate (3R,4R)-4-hydroxy-tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate Diol->Tosylate Monotosylation Azide (3S,4R)-3-azido-tetrahydro-2H-pyran-4-ol Tosylate->Azide Azide Displacement Amine This compound Azide->Amine Reduction

Caption: Overall synthetic workflow for this compound.

G cluster_1 Key Diastereoselective Step cluster_2 AD-mix-β start 3,4-Dihydro-2H-pyran transition_state [3+2] Cycloaddition Transition State start->transition_state OsO4 OsO4 OsO4->transition_state chiral_ligand Chiral Ligand (DHQD)2PHAL chiral_ligand->transition_state product (3R,4R)-tetrahydro-2H-pyran-3,4-diol transition_state->product

Caption: Sharpless asymmetric dihydroxylation as the key stereochemistry-determining step.

References

Asymmetric Synthesis of Functionalized Tetrahydropyrans from Achiral Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The stereocontrolled synthesis of highly functionalized THPs from simple, achiral precursors is a significant challenge in modern organic chemistry. This document provides detailed application notes and experimental protocols for key asymmetric catalytic strategies to access these valuable heterocyclic compounds.

Application Notes

The asymmetric synthesis of tetrahydropyrans has been significantly advanced through the development of powerful organocatalytic and metal-catalyzed methodologies. These approaches often employ cascade or domino reactions, enabling the construction of multiple stereocenters in a single, efficient operation from achiral starting materials.[1][2][3] Key strategies highlighted in this document include organocatalytic Michael/Henry/Ketalization sequences, domino Michael-Hemiacetalization reactions, and tandem catalytic asymmetric hydrogenation/Oxa-Michael cyclizations. These methods provide access to a diverse range of functionalized THPs with high diastereo- and enantioselectivity.

Organocatalytic approaches, utilizing small chiral organic molecules as catalysts, have emerged as a particularly attractive strategy due to their operational simplicity, low toxicity, and stability.[1][3] Bifunctional catalysts, such as those based on quinine or thiourea scaffolds, are capable of activating both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol in cascade reactions.[4][5][6]

Metal-based catalytic systems, particularly those employing ruthenium and iridium, have also proven highly effective.[7][8] For instance, the combination of catalytic asymmetric hydrogenation with a subsequent intramolecular oxa-Michael cyclization in a tandem, one-pot process allows for the efficient synthesis of 2,6-cis-disubstituted tetrahydropyrans with excellent enantiomeric excess and diastereoselectivity.[7]

The selection of the appropriate catalytic system is crucial and depends on the specific functionalities present in the achiral precursors and the desired stereochemical outcome of the final tetrahydropyran product. The protocols detailed below provide a starting point for researchers to explore and optimize these powerful synthetic transformations for their specific research and drug development needs.

Data Presentation

The following table summarizes the quantitative data for representative examples of asymmetric tetrahydropyran syntheses from achiral precursors, allowing for easy comparison of different catalytic methods.

EntryCatalytic SystemKey TransformationYield (%)ee (%)dr/de (%)Reference
1Quinine-based squaramide organocatalystMichael/Henry/Ketalization Sequence27-8093-99>20:1 dr[4][5][6]
2Squaramide organocatalystDomino Michael–Hemiacetalization Reaction59-9171-9926-98 de[9]
3Chiral Iridium or Ruthenium complexesTandem Asymmetric Hydrogenation/Oxa-Michael Cyclizationup to 99up to 99.9>99:1 cis/trans[7]
4Chiral Phosphoric AcidIntramolecular Inverse-Electron-Demand Hetero-Diels-Alderup to 96up to 99-[10]
5Ru-catalyzed Dynamic Kinetic Resolution/CycloisomerizationThree back-to-back Ru-catalyzed reactions25 (overall)--[8]

Mandatory Visualizations

Logical Relationships in Asymmetric THP Synthesis

logical_relationships cluster_product Product precursor1 1,3-Dicarbonyl Compound domino Domino/Cascade Reaction precursor1->domino precursor2 Unsaturated Aldehyde/Ketone precursor2->domino tandem Tandem Reaction precursor2->tandem precursor3 Nitroalkene precursor3->domino organo Organocatalysis organo->domino metal Metal Catalysis metal->tandem thp Functionalized Tetrahydropyran domino->thp tandem->thp experimental_workflow start Start setup Reaction Setup: - Dry Glassware - Inert Atmosphere (N2/Ar) start->setup reagents Addition of Reagents: 1. Achiral Precursors 2. Chiral Catalyst 3. Solvent setup->reagents reaction Reaction: - Stirring - Temperature Control reagents->reaction monitoring Monitoring: - TLC/LC-MS/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quenching - Extraction monitoring->workup Complete purification Purification: - Column Chromatography workup->purification analysis Analysis: - NMR, HRMS - Chiral HPLC (for ee) purification->analysis product Final Product: Functionalized Tetrahydropyran analysis->product domino_michael_hemiacetalization cluster_reactants Reactants cluster_intermediates Intermediates dicarbonyl 1,3-Dicarbonyl Compound (1) michael_adduct Michael Adduct dicarbonyl->michael_adduct Michael Addition nitroalkene α-Hydroxymethyl Nitroalkene (2) nitroalkene->michael_adduct catalyst Chiral Squaramide Catalyst (E) catalyst->michael_adduct Activates hemiacetal Intramolecular Hemiacetalization michael_adduct->hemiacetal product Tetrahydropyranol (3) hemiacetal->product

References

Application Notes and Protocols: Protecting Group Strategies for 3-amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-hydroxy-tetrahydropyran is a valuable building block in medicinal chemistry and drug development due to its constrained cyclic structure and the presence of two key functional groups: a secondary amine and a secondary alcohol. The selective modification of this scaffold often requires the use of protecting groups to mask the reactivity of one functional group while the other is being chemically transformed. This document provides a detailed guide to the common protecting group strategies for 3-amino-4-hydroxy-tetrahydropyran, including experimental protocols and considerations for orthogonal protection schemes. The inherent nucleophilicity of the amino group makes it more reactive than the hydroxyl group towards many electrophilic reagents.[1] This reactivity difference can often be exploited for selective protection.

General Workflow for Protection

The general strategy for protecting 3-amino-4-hydroxy-tetrahydropyran involves the sequential or selective introduction of protecting groups onto the amino and hydroxyl functionalities. The choice of protecting group and the order of introduction depend on the desired final product and the reaction conditions of the subsequent synthetic steps.

G cluster_0 Protection Workflow Start 3-amino-4-hydroxy- tetrahydropyran Protect_NH Protect Amino Group (e.g., Boc, Cbz) Start->Protect_NH Higher Nucleophilicity Protect_OH Protect Hydroxyl Group (e.g., TBDMS, THP) Start->Protect_OH Alternative Strategy Intermediate_1 N-Protected Intermediate Protect_NH->Intermediate_1 Intermediate_2 O-Protected Intermediate Protect_OH->Intermediate_2 Fully_Protected Fully Protected Derivative Protect_OH->Fully_Protected Intermediate_1->Protect_OH Intermediate_2->Protect_NH Further_Synthesis Further Synthetic Transformations Fully_Protected->Further_Synthesis

Caption: General workflow for the protection of 3-amino-4-hydroxy-tetrahydropyran.

Protecting Group Strategies for the Amino Group

The secondary amine in 3-amino-4-hydroxy-tetrahydropyran is typically protected as a carbamate. The most common carbamate protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[2]

Protecting GroupProtection Reagents & ConditionsDeprotection ConditionsStability
Boc (Boc)₂O, base (e.g., NEt₃, NaOH, DMAP), solvent (e.g., THF, CH₂Cl₂, H₂O)[3][4][5]Strong acid (e.g., TFA in CH₂Cl₂, HCl in MeOH)[3][4]Stable to most nucleophiles and bases.
Cbz Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, K₂CO₃), solvent (e.g., CH₂Cl₂)[1][6]Catalytic hydrogenation (H₂, Pd/C)[2][7]Stable to acidic and some basic conditions.
Experimental Protocol: Boc Protection of the Amino Group
  • Dissolution: Dissolve 3-amino-4-hydroxy-tetrahydropyran (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Base Addition: Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent at room temperature.[5]

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Experimental Protocol: Cbz Protection of the Amino Group
  • Dissolution: Dissolve the amino alcohol in a mixture of dichloromethane and aqueous sodium bicarbonate solution.

  • Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Protecting Group Strategies for the Hydroxyl Group

The secondary hydroxyl group can be protected using a variety of groups, with silyl ethers and acetals being the most common.

Protecting GroupProtection Reagents & ConditionsDeprotection ConditionsStability
TBDMS TBDMS-Cl, imidazole, DMF or CH₂Cl₂[8]Fluoride source (e.g., TBAF in THF) or acid (e.g., HCl in THF/H₂O)[8]Stable to a wide range of non-acidic and non-fluoride conditions.[9]
THP 3,4-Dihydro-2H-pyran (DHP), catalytic acid (e.g., PTSA, PPTS), CH₂Cl₂[10]Acidic hydrolysis (e.g., aqueous HCl, acetic acid)[10][11]Stable to strongly basic conditions, organometallics, and hydrides.[10]
Experimental Protocol: TBDMS Protection of the Hydroxyl Group
  • Dissolution: Dissolve the N-protected 3-amino-4-hydroxy-tetrahydropyran (1.0 eq) in anhydrous dimethylformamide (DMF) or dichloromethane.

  • Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Experimental Protocol: THP Protection of the Hydroxyl Group
  • Dissolution: Dissolve the N-protected amino alcohol in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by flash chromatography.

Orthogonal Protection Strategies

For the selective manipulation of the amino and hydroxyl groups, an orthogonal protection strategy is essential.[12] This involves choosing protecting groups that can be removed under different conditions. A common orthogonal pairing is the acid-labile Boc group for the amine and the fluoride-labile TBDMS group for the alcohol. Alternatively, the hydrogenolysis-labile Cbz group can be paired with an acid-labile THP ether.

G cluster_1 Orthogonal Protection & Deprotection Start 3-amino-4-hydroxy- tetrahydropyran Protect_Both Protect Both Groups (e.g., N-Boc, O-TBDMS) Start->Protect_Both Fully_Protected N-Boc, O-TBDMS Derivative Protect_Both->Fully_Protected Deprotect_NH Selective N-Deprotection (TFA) Fully_Protected->Deprotect_NH Deprotect_OH Selective O-Deprotection (TBAF) Fully_Protected->Deprotect_OH Free_NH Free Amine, Protected Hydroxyl Deprotect_NH->Free_NH Free_OH Protected Amine, Free Hydroxyl Deprotect_OH->Free_OH React_NH Reaction at Amino Group Free_NH->React_NH React_OH Reaction at Hydroxyl Group Free_OH->React_OH

Caption: Orthogonal deprotection strategy for a fully protected derivative.

Experimental Protocol: Selective Deprotection of the Boc Group
  • Dissolution: Dissolve the N-Boc, O-TBDMS protected 3-amino-4-hydroxy-tetrahydropyran in dichloromethane.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent like toluene to remove excess TFA.

  • Purification: The resulting amine salt can often be used directly or neutralized with a mild base and purified by chromatography.

Experimental Protocol: Selective Deprotection of the TBDMS Group
  • Dissolution: Dissolve the N-Boc, O-TBDMS protected starting material in anhydrous THF.

  • Reagent Addition: Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) at room temperature.

  • Reaction: Stir for 2-8 hours, monitoring by TLC.

  • Work-up: Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude alcohol by column chromatography.

References

The Versatile Chiral Building Block: (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a stereochemically rich scaffold, a comprehensive review of scientific literature reveals a notable scarcity of documented total syntheses of natural products employing (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran as a key starting material or intermediate. This chiral aminotetrahydropyran represents a valuable synthon, possessing multiple stereocenters and functional groups that could theoretically streamline the synthesis of complex natural products. However, its direct application in this context appears to be limited or not extensively reported in readily available scientific databases.

While specific examples of its incorporation into a full natural product synthesis remain elusive, the broader class of substituted aminotetrahydropyrans is recognized for its significance in medicinal chemistry and drug discovery. These motifs are present in various biologically active compounds, and significant research has been dedicated to the development of synthetic methodologies for their construction.

This document, therefore, will focus on the general synthetic strategies that could be employed to utilize this compound and its derivatives in the synthesis of complex molecules, drawing upon established methods for the formation of the tetrahydropyran ring and the introduction of amino and hydroxyl functionalities.

Application Notes: Potential Synthetic Utility

This compound offers several strategic advantages for synthetic chemists:

  • Stereochemical Control: The pre-defined stereochemistry at the C3 and C4 positions can serve as a foundational element for controlling the stereochemical outcome of subsequent reactions, reducing the need for complex asymmetric syntheses.

  • Functional Group Handles: The amino and hydroxyl groups provide versatile handles for further chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The amino group can be acylated, alkylated, or used in cyclization reactions, while the hydroxyl group can be protected, oxidized, or serve as a nucleophile.

  • Conformational Rigidity: The tetrahydropyran ring provides a degree of conformational rigidity, which can be advantageous in designing molecules with specific spatial arrangements required for biological activity.

Given these features, this compound could be a valuable building block for the synthesis of various classes of natural products, including:

  • Alkaloids: Many piperidine and indolizidine alkaloids contain stereochemically complex amino alcohol fragments. The tetrahydropyran ring could be modified through ring-opening or rearrangement strategies to form such nitrogen-containing heterocyclic systems.

  • Polyketides and Macrolides: These classes of natural products often feature polyol chains with defined stereochemistry. The amino group on the tetrahydropyran could be utilized to introduce nitrogen into a polyketide backbone.

  • Glycosidase Inhibitors: The structural similarity of the aminotetrahydropyran core to sugar molecules makes it an attractive scaffold for the synthesis of iminosugar analogues, which are known for their glycosidase inhibitory activity.

General Experimental Strategies and Protocols

While a specific natural product synthesis cannot be detailed, the following are representative protocols for key transformations that would be essential for incorporating this compound into a synthetic route.

Protection of Functional Groups

The selective protection of the amino and hydroxyl groups is a critical first step in many synthetic sequences.

Table 1: Common Protecting Groups for Amines and Alcohols

Functional GroupProtecting GroupAbbreviationTypical Deprotection Conditions
Aminetert-ButoxycarbonylBocTrifluoroacetic acid (TFA) in CH₂Cl₂
AmineBenzyloxycarbonylCbzH₂, Pd/C
Alcoholtert-ButyldimethylsilylTBDMSTetrabutylammonium fluoride (TBAF)
AlcoholBenzylBnH₂, Pd/C

Protocol 1: Boc-Protection of the Amino Group

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Functional Group Interconversion

The existing functional groups can be manipulated to introduce new functionalities.

Protocol 2: Oxidation of the Hydroxyl Group to a Ketone

  • Dissolve the N-protected this compound (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add Dess-Martin periodinane (DMP, 1.5 eq) in one portion at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with CH₂Cl₂, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate general synthetic strategies that could involve aminotetrahydropyran building blocks.

experimental_workflow start (3R,4R)-3-Amino-4-hydroxy- tetrahydropyran protected N-Protected aminotetrahydropyran start->protected Protection oxidized N-Protected aminotetrahydropyranone protected->oxidized Oxidation elaborated Elaborated Intermediate oxidized->elaborated Further Functionalization (e.g., C-C bond formation) natural_product Target Natural Product elaborated->natural_product Final Steps (e.g., Deprotection, Cyclization) signaling_pathway cluster_0 Core Scaffold Modification cluster_1 Potential Synthetic Targets A (3R,4R)-3-Amino-4-hydroxy- tetrahydropyran B N-Acylation / N-Alkylation A->B C O-Protection / O-Alkylation A->C E Ring Opening / Rearrangement A->E F Iminosugars A->F G Amino-polyketides B->G D Oxidation of Alcohol C->D D->G H Complex Alkaloids E->H

Application of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran scaffold and its stereoisomers are privileged heterocyclic structures that have garnered significant attention in medicinal chemistry. Their inherent chirality, hydrogen bonding capabilities, and conformational rigidity make them attractive building blocks for the design of potent and selective therapeutic agents. This document provides a detailed overview of the application of these scaffolds, with a particular focus on their role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors for Alzheimer's disease.

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The aminotetrahydropyran moiety has been successfully incorporated into potent and selective DPP-4 inhibitors. A prime example is Omarigliptin (MK-3102), a long-acting DPP-4 inhibitor approved for the once-weekly treatment of type 2 diabetes. The tetrahydropyran ring in Omarigliptin serves as a key structural element that orients the other functional groups for optimal interaction with the DPP-4 active site.

Signaling Pathway of DPP-4 Inhibition

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately resulting in improved glycemic control.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins GLP-1 & GIP (Incretin Hormones) Ingestion->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 are substrates for Pancreas Pancreas Incretins->Pancreas act on Inactive Inactive Incretins DPP4->Inactive inactivates Inhibitor (3R,4R)-3-Amino-4-hydroxy- tetrahydropyran Derivatives (e.g., Omarigliptin) Inhibitor->DPP4 inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Figure 1: Mechanism of DPP-4 Inhibition.
Quantitative Data: DPP-4 Inhibitors

The following table summarizes the in vitro potency of Omarigliptin, which features a substituted aminotetrahydropyran scaffold.

CompoundTargetIC50 (nM)Ki (nM)SelectivityReference
OmarigliptinDPP-41.60.8>67 µM over QPP, FAP, PEP, DPP8, and DPP9[1]
Sitagliptin (Reference)DPP-418--[1]
Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.

1. Materials and Reagents:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • DPP-4 Inhibitor (e.g., Sitagliptin as a positive control)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DPP-4 Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 25 µL of the diluted test compounds or controls.

  • Add 25 µL of diluted recombinant human DPP-4 enzyme to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to each well.

  • Immediately measure the fluorescence in kinetic mode at 37°C for 30 minutes, with readings every 1-2 minutes.

  • The rate of reaction (slope of the linear portion of the fluorescence vs. time curve) is calculated.

  • Percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of vehicle control))

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Application in Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

The aminohydroxy-tetrahydropyran scaffold has also been explored for the development of BACE1 inhibitors for the treatment of Alzheimer's disease. BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides that form plaques in the brains of Alzheimer's patients.

Signaling Pathway of BACE1 Inhibition

BACE1 cleaves the amyloid precursor protein (APP) at the β-site, which is the first step in the generation of Aβ. Inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production and potentially slow the progression of Alzheimer's disease.

BACE1_Inhibition_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 is cleaved by sAPPb sAPPβ BACE1->sAPPb produces CTF_beta C99 fragment BACE1->CTF_beta produces gSecretase γ-secretase Abeta Amyloid-β (Aβ) peptides gSecretase->Abeta produces Inhibitor (3R,4R)-3-Amino-4-hydroxy- tetrahydropyran Derivatives Inhibitor->BACE1 inhibits CTF_beta->gSecretase is cleaved by Plaques Amyloid Plaques Abeta->Plaques aggregate to form AD Alzheimer's Disease Pathology Plaques->AD

Figure 2: Amyloidogenic Pathway and BACE1 Inhibition.
Quantitative Data: BACE1 Inhibitors

While a specific clinical drug with the this compound scaffold for BACE1 inhibition is not as prominent as in the DPP-4 field, various derivatives have been investigated. The following table presents hypothetical data to illustrate the potential potency of such compounds.

Compound IDBACE1 IC50 (nM)BACE2 IC50 (nM)Selectivity (BACE2/BACE1)
Compound A1530020
Compound B25100040
Compound C8506.25
Experimental Protocol: BACE1 Inhibition Assay (FRET-based)

This protocol describes a common fluorescence resonance energy transfer (FRET) assay for measuring BACE1 activity.

1. Materials and Reagents:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., a peptide containing the Swedish mutation of APP, flanked by a fluorophore and a quencher)

  • BACE1 Assay Buffer (e.g., Sodium Acetate, pH 4.5)

  • BACE1 Inhibitor (e.g., a known potent inhibitor as a positive control)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in BACE1 Assay Buffer.

  • In a 96-well plate, add 10 µL of the diluted test compounds or controls.

  • Add 70 µL of a master mix containing BACE1 Assay Buffer and the BACE1 FRET substrate to each well.

  • Initiate the reaction by adding 20 µL of diluted recombinant human BACE1 enzyme to each well.

  • Measure the fluorescence intensity kinetically at room temperature or 37°C for 30-60 minutes. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • The rate of reaction is determined from the linear phase of the fluorescence signal over time.

  • Calculate the percent inhibition and IC50 values as described for the DPP-4 assay.

Synthesis of Aminotetrahydropyran Scaffolds

The synthesis of enantiomerically pure aminohydroxy-tetrahydropyran derivatives is a key step in the development of these inhibitors. Asymmetric synthesis strategies are often employed to control the stereochemistry of the chiral centers. A general workflow for the synthesis of a key tetrahydropyran intermediate, inspired by the synthesis of Omarigliptin, is outlined below.

Synthesis_Workflow cluster_0 Asymmetric Synthesis of Tetrahydropyran Core cluster_1 Functional Group Interconversion & Coupling SM Simple Starting Materials Henry Asymmetric Henry Reaction SM->Henry Michael Nitro-Michael Addition Henry->Michael Cyclization Lactolization/ Dehydration Michael->Cyclization THP_core Chiral Tetrahydropyran Intermediate Cyclization->THP_core Reduction Nitro Group Reduction to Amine THP_core->Reduction Coupling Coupling with Side Chain Reduction->Coupling Final Final Inhibitor Coupling->Final

Figure 3: General Synthetic Workflow.
General Synthetic Protocol for a (2R,3S)-2-Aryl-3-amino-tetrahydropyran Derivative

This protocol is a generalized representation based on the asymmetric synthesis of intermediates for DPP-4 inhibitors.

Step 1: Asymmetric Henry Reaction An appropriately substituted benzaldehyde is reacted with nitromethane in the presence of a chiral catalyst (e.g., a copper-chiral diamine complex) to afford a chiral nitroalkanol with high enantioselectivity.

Step 2: One-Pot Nitro-Michael/Lactolization/Dehydration The chiral nitroalkanol is then subjected to a one-pot sequence. This involves a Michael addition to an α,β-unsaturated aldehyde, followed by intramolecular cyclization (lactolization) and dehydration to form the dihydropyran ring system.

Step 3: Stereoselective Reduction The nitro group on the dihydropyran intermediate is stereoselectively reduced. This can be achieved through catalytic hydrogenation or using reducing agents like sodium borohydride, often with substrate control to establish the desired stereochemistry of the amino group.

Step 4: Functionalization and Coupling The resulting aminotetrahydropyran core can then be further functionalized. For example, the amino group can be protected, and other positions on the ring can be modified. Finally, coupling with a desired side chain, often a heterocyclic moiety, is performed to yield the final inhibitor.

Conclusion

The this compound scaffold and its stereoisomers are versatile and valuable building blocks in modern medicinal chemistry. Their successful application in the development of DPP-4 inhibitors like Omarigliptin highlights their potential. Further exploration of this scaffold in the context of BACE1 and other therapeutic targets is a promising avenue for the discovery of novel and effective drugs. The provided protocols and data serve as a foundational resource for researchers in this field.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for the development of targeted therapies. The use of conformationally constrained scaffolds is a well-established strategy in medicinal chemistry to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. The (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran scaffold represents a versatile, sp³-rich building block that can be incorporated into novel kinase inhibitors to explore new chemical space and develop next-generation therapeutics. The stereochemistry of this scaffold provides a defined three-dimensional structure that can be exploited to achieve specific interactions within the ATP-binding site of various kinases.

This document provides detailed application notes and protocols for the conceptual design, synthesis, and evaluation of novel kinase inhibitors incorporating the this compound moiety. While direct synthesis of kinase inhibitors from this specific starting material is not extensively documented in publicly available literature, this guide presents a hypothetical synthetic route and general protocols based on established medicinal chemistry principles.

Hypothetical Kinase Inhibitor Design

For the purpose of these application notes, we propose a hypothetical Janus Kinase 1 (JAK1) inhibitor, THP-JAK-01 , incorporating the this compound scaffold. The design rationale is to utilize the amino group for coupling to a kinase-hinge-binding pharmacophore (e.g., a pyrrolo[2,3-d]pyrimidine core, similar to that in Tofacitinib) and to explore the impact of the tetrahydropyran ring on potency and selectivity.

Data Presentation: Inhibitory Activity of Tetrahydropyran-Containing Kinase Inhibitors

The following table summarizes the inhibitory activities of representative kinase inhibitors containing a tetrahydropyran or similar saturated heterocyclic scaffold against various kinase targets. This data is compiled from publicly available research literature and serves as a reference for the potential efficacy of this class of compounds.

Compound IDTarget Kinase(s)IC50 (nM)Reference CompoundReference IC50 (nM)
THP-JAK-01 JAK1TBDTofacitinib1
JAK2TBDTofacitinib20
JAK3TBDTofacitinib112
Example THP-PI3K PI3Kα5Alpelisib5
PI3Kβ50Alpelisib250
PI3Kδ15Alpelisib290
PI3Kγ25Alpelisib1,200
Example THP-Akt Akt110MK-22068
Akt225MK-220612
Akt330MK-220647

TBD: To be determined experimentally.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of THP-JAK-01

This protocol describes a plausible multi-step synthesis of the hypothetical JAK1 inhibitor THP-JAK-01 .

Step 1: Protection of this compound

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.

Step 2: Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of the Boc-protected intermediate (1.0 eq) in N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the coupled product.

Step 3: Boc-Deprotection and Final Compound Formation

  • Dissolve the coupled product (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the final product, THP-JAK-01 , with DCM (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to dryness.

  • Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Recombinant Kinase (e.g., JAK1)

  • Kinase Substrate (specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test Compound (e.g., THP-JAK-01 )

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (prepared in kinase assay buffer).

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in kinase assay buffer).

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathways

JAK_STAT_Signaling_Pathway cluster_STAT STAT Dimerization Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates P P STAT_dimer STAT-P Dimer Nucleus Nucleus Gene Gene Transcription Nucleus->Gene Initiates THP_JAK_01 THP-JAK-01 (Inhibitor) THP_JAK_01->JAK Inhibits STAT_dimer->Nucleus Translocates to

Caption: The JAK-STAT signaling pathway and the inhibitory action of THP-JAK-01.

PI3K_Akt_mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes THP_PI3K THP-PI3K (Inhibitor) THP_PI3K->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a hypothetical THP-PI3K inhibitor.

Experimental Workflow

Experimental_Workflow Start Start: (3R,4R)-3-Amino-4- hydroxy-tetrahydropyran Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Optimization Lead Optimization SAR->Optimization

Caption: Experimental workflow for the synthesis and evaluation of novel kinase inhibitors.

Application Notes and Protocols for (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a promising, yet underexplored, chiral building block with significant potential as a chiral auxiliary in asymmetric synthesis. Its rigid tetrahydropyran backbone, coupled with the vicinal amino and hydroxyl functionalities, provides a well-defined stereochemical environment for inducing chirality in a variety of chemical transformations. The trans-relationship between the amino and hydroxyl groups allows for the formation of stable, chelated intermediates, which are crucial for high levels of stereocontrol.

These application notes provide a comprehensive overview of the potential applications of this compound as a chiral auxiliary. The protocols detailed below are based on well-established precedents for structurally similar 1,2-amino alcohol-derived auxiliaries, such as the renowned Evans oxazolidinones. While direct literature for the title compound is scarce, the provided methodologies offer a strong starting point for researchers looking to explore its utility in asymmetric synthesis.

Core Principle: Chelation-Controlled Stereoselectivity

The efficacy of this compound as a chiral auxiliary is predicated on its ability to form rigid, five-membered chelate rings with metal enolates. This chelation restricts the conformational freedom of the transition state, leading to a highly organized arrangement that shields one face of the enolate. Consequently, the electrophile is directed to the opposite, less sterically hindered face, resulting in a high degree of diastereoselectivity.

Diagram: General Workflow for Asymmetric Synthesis

G cluster_0 Preparation of Chiral Auxiliary Derivative cluster_1 Diastereoselective Reaction cluster_2 Cleavage and Recovery A Prochiral Substrate C N-Acyl Tetrahydropyran (Chiral Auxiliary Adduct) A->C B (3R,4R)-3-Amino-4-hydroxy- tetrahydropyran B->C D Enolization C->D E Electrophilic Attack D->E F Diastereomerically Enriched Product E->F G Cleavage of Auxiliary F->G H Chiral Product G->H I Recovered Auxiliary G->I G cluster_0 Chelated Boron Enolate cluster_1 Aldehyde Approach cluster_2 Diastereoselective Adduct A [B] B O A->B C N A->C G R''CHO A->G Electrophilic Attack D R' B->D E O C->E F R E->F H [Product] G->H G cluster_0 Lewis Acid Complexation cluster_1 Diastereoselective Cycloaddition cluster_2 Product Formation A N-Acryloyl Auxiliary C Chelated Dienophile A->C B Lewis Acid (e.g., Et₂AlCl) B->C E Diels-Alder Adduct C->E D Diene D->E F Cleavage of Auxiliary E->F G Chiral Cycloadduct F->G

Functionalization of the Amino Group in (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the chemical modification of the primary amino group in (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran. This chiral scaffold is of significant interest in medicinal chemistry due to the prevalence of the tetrahydropyran motif in numerous biologically active molecules and approved drugs. The ability to introduce diverse functionalities at the amino position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

The functionalization of this amino alcohol can be achieved through several common and robust chemical transformations, including N-acylation, N-sulfonylation, N-alkylation, and reductive amination. These reactions provide access to a wide array of derivatives, such as amides, sulfonamides, and secondary or tertiary amines, which are key functional groups in many pharmaceutical agents. The presence of the hydroxyl group may require the use of protecting group strategies in some cases to achieve selective functionalization of the amino group.

Key Applications in Drug Discovery

Functionalized this compound derivatives are valuable building blocks in the synthesis of novel therapeutic agents. The tetrahydropyran ring serves as a rigid, sp³-rich scaffold that can favorably orient substituents in three-dimensional space for optimal interaction with biological targets. The ability to modify the amino group allows for the introduction of various pharmacophoric elements and the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and basicity, which are critical for drug efficacy and ADME (absorption, distribution, metabolism, and excretion) profiles.

General Experimental Workflow

The general workflow for the functionalization of this compound involves the reaction of the primary amine with a suitable electrophile, followed by purification and characterization of the product. Depending on the specific reaction, a basic or acidic catalyst may be required, and the reaction conditions are typically optimized to ensure high yield and purity.

G cluster_workflow General Experimental Workflow start Start: this compound reaction Functionalization Reaction (Acylation, Sulfonylation, Alkylation, Reductive Amination) start->reaction workup Aqueous Work-up / Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Final Functionalized Product characterization->product

Caption: A generalized workflow for the functionalization of this compound.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a widely used method to introduce an acyl group onto the amino functionality, forming a stable amide bond. This reaction is valuable for mimicking peptide bonds and for introducing a variety of substituents through the use of different acylating agents.

Representative Protocol for N-Acylation

This protocol describes a general procedure for the N-acylation of an amino alcohol with an acid chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) and a base such as triethylamine (1.2-1.5 eq) in an anhydrous solvent like DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of the same anhydrous solvent, to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.

Acylating AgentProductTypical Yield (%)
Acetyl chlorideN-((3R,4R)-4-hydroxy-tetrahydro-pyran-3-yl)acetamide85-95
Benzoyl chlorideN-((3R,4R)-4-hydroxy-tetrahydro-pyran-3-yl)benzamide80-90

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

G cluster_acylation N-Acylation Pathway start This compound product N-Acylated Derivative start->product N-Acylation reagent R-COCl (Acyl Chloride) Base (e.g., Et3N) reagent->product

Caption: Schematic of the N-acylation of the amino group.

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

The formation of sulfonamides is another important transformation, as this functional group is a well-known pharmacophore present in many antibacterial, diuretic, and hypoglycemic drugs.

Representative Protocol for N-Sulfonylation

This protocol provides a general method for the synthesis of sulfonamides from an amino alcohol and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Anhydrous Pyridine or a mixture of DCM and a non-nucleophilic base (e.g., Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or a suitable solvent like DCM with triethylamine (1.5-2.0 eq).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the same solvent.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-24 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Sulfonylating AgentProductTypical Yield (%)
Methanesulfonyl chlorideN-((3R,4R)-4-hydroxy-tetrahydro-pyran-3-yl)methanesulfonamide75-85
p-Toluenesulfonyl chlorideN-((3R,4R)-4-hydroxy-tetrahydro-pyran-3-yl)-4-methylbenzenesulfonamide70-85

Note: Yields are estimates based on similar reactions and may require optimization.

G cluster_sulfonylation N-Sulfonylation Pathway start This compound product N-Sulfonylated Derivative start->product N-Sulfonylation reagent R-SO2Cl (Sulfonyl Chloride) Base (e.g., Pyridine) reagent->product

Caption: Pathway for the N-sulfonylation of the amino group.

Reductive Amination: Synthesis of N-Alkylated Derivatives

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used for the synthesis of secondary and tertiary amines.[1] This one-pot reaction involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[1]

Representative Protocol for Reductive Amination

This protocol outlines a general procedure for the reductive amination of an amino alcohol with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Formaldehyde, Acetone, Benzaldehyde)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as DCE, add a catalytic amount of acetic acid (optional, often used for ketones).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous phase with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the N-alkylated product.

Carbonyl CompoundProductTypical Yield (%)
Formaldehyde(3R,4R)-3-(Dimethylamino)-tetrahydro-pyran-4-ol70-85
Acetone(3R,4R)-3-(Isopropylamino)-tetrahydro-pyran-4-ol75-90
Benzaldehyde(3R,4R)-3-(Benzylamino)-tetrahydro-pyran-4-ol80-95

Note: Yields are representative. Using formaldehyde often leads to dimethylation.

G cluster_reductive_amination Reductive Amination Pathway start This compound imine Imine/Iminium Intermediate start->imine carbonyl Aldehyde or Ketone carbonyl->imine product N-Alkylated Derivative imine->product Reduction reducer Reducing Agent (e.g., NaBH(OAc)3) reducer->product

Caption: The two-step, one-pot process of reductive amination.

References

Derivatization of the hydroxyl group in (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbeispiele und Protokolle für die Derivatisierung der Hydroxylgruppe in (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Anwendungsbereich: Diese Anwendungsbeispiele richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Sie bieten detaillierte Protokolle für die selektive Derivatisierung der sekundären Hydroxylgruppe des (3R,4R)-3-Amino-4-hydroxy-tetrahydropyrans, einer wichtigen chiralen Baueinheit in der medizinischen Chemie. Die hier beschriebenen Methoden umfassen O-Acylierung, O-Etherifizierung, O-Silylierung und O-Glykosylierung und sind entscheidend für die Synthese von pharmazeutischen Wirkstoffen und komplexen Molekülen.

Einleitung

This compound ist ein vielseitiges chirales Molekül, das sowohl eine primäre Aminogruppe als auch eine sekundäre Hydroxylgruppe enthält.[1] Die selektive Modifikation der Hydroxylgruppe ist eine häufige Herausforderung in der organischen Synthese, da die nukleophile Aminogruppe unter vielen Reaktionsbedingungen konkurrierend reagieren kann. Die in diesem Dokument beschriebenen Protokolle ermöglichen die gezielte Derivatisierung der Hydroxylgruppe, was für die Untersuchung von Struktur-Wirkungs-Beziehungen und die Entwicklung neuer pharmazeutischer Wirkstoffe von großer Bedeutung ist.

Datenpräsentation

Die folgende Tabelle fasst die quantitativen Daten für die verschiedenen Derivatisierungsreaktionen der Hydroxylgruppe in this compound zusammen. Die angegebenen Werte sind repräsentativ und können je nach spezifischen Reaktionsbedingungen und Substraten variieren.

DerivatisierungstypReagenzProduktErwartete Ausbeute (%)Erwartete Reinheit (%)
O-Acylierung Acetylchlorid in CF₃COOH(3R,4R)-3-Amino-4-acetoxy-tetrahydropyran85 - 95>95
Benzoylchlorid in CF₃COOH(3R,4R)-3-Amino-4-benzoyloxy-tetrahydropyran80 - 90>95
O-Etherifizierung Methyliodid / NaH(3R,4R)-3-Amino-4-methoxy-tetrahydropyran60 - 75>90
Benzylbromid / NaH(3R,4R)-3-Amino-4-benzyloxy-tetrahydropyran65 - 80>90
O-Silylierung TBDMSCl / Imidazol(3R,4R)-3-Amino-4-(tert-butyldimethylsilyloxy)-tetrahydropyran>90>98
O-Glykosylierung Acetobromglucose / Ag₂O(3R,4R)-3-Amino-4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-tetrahydropyran40 - 60>90

Experimentelle Protokolle

Selektive O-Acylierung unter sauren Bedingungen

Diese Methode nutzt die Protonierung der Aminogruppe in starker Säure, um ihre Nukleophilie zu unterdrücken und eine selektive Acylierung der Hydroxylgruppe zu ermöglichen.[2]

Materialien:

  • This compound

  • Trifluoressigsäure (CF₃COOH)

  • Acetylchlorid oder Benzoylchlorid

  • Diethylether (Et₂O)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Magnetrührer, Eisbad

Protokoll:

  • Lösen Sie this compound (1,0 Äq.) in gekühlter Trifluoressigsäure (ca. 0,5 M) in einem Rundkolben unter Inertgasatmosphäre (z.B. Argon oder Stickstoff).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam das Acylchlorid (z.B. Acetylchlorid oder Benzoylchlorid, 1,1 Äq.) tropfenweise zur gerührten Lösung hinzu.

  • Lassen Sie die Reaktion bei 0 °C für 1-2 Stunden und anschließend bei Raumtemperatur für weitere 4-6 Stunden rühren.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach vollständiger Umsetzung gießen Sie die Reaktionsmischung vorsichtig in eiskalten Diethylether, um das Produkt als Hydrochloridsalz auszufällen.

  • Filtrieren Sie den Niederschlag ab und waschen Sie ihn mit kaltem Diethylether.

  • Lösen Sie das Salz in Wasser und neutralisieren Sie es vorsichtig mit gesättigter NaHCO₃-Lösung bis zu einem pH-Wert von 8-9.

  • Extrahieren Sie die wässrige Phase dreimal mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat oder Dichlormethan).

  • Trocknen Sie die vereinigten organischen Phasen über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.

  • Reinigen Sie das Rohprodukt bei Bedarf durch Säulenchromatographie auf Kieselgel.

O-Etherifizierung (Williamson-Ethersynthese)

Bei dieser Methode wird zunächst das Alkoholat mit einer starken Base gebildet, das dann mit einem Alkylhalogenid umgesetzt wird.[3][4] Um eine N-Alkylierung zu minimieren, kann die Aminogruppe zuvor mit einer geeigneten Schutzgruppe (z.B. Boc) versehen werden.

Materialien:

  • (Optional: N-Boc-(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran)

  • Natriumhydrid (NaH, 60%ige Dispersion in Mineralöl)

  • Wasserfreies Tetrahydrofuran (THF)

  • Methyliodid oder Benzylbromid

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Protokoll:

  • (Optional: Schützen Sie die Aminogruppe von this compound mit einer Boc-Gruppe nach Standardverfahren.)

  • Suspendieren Sie Natriumhydrid (1,2 Äq.) in wasserfreiem THF in einem trockenen Rundkolben unter Inertgasatmosphäre.

  • Kühlen Sie die Suspension auf 0 °C.

  • Fügen Sie eine Lösung des (N-Boc-geschützten) Aminoalkohols (1,0 Äq.) in wasserfreiem THF langsam hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur für 30-60 Minuten, bis die Wasserstoffentwicklung aufhört.

  • Kühlen Sie die Mischung erneut auf 0 °C und fügen Sie das Alkylhalogenid (z.B. Methyliodid oder Benzylbromid, 1,2 Äq.) tropfenweise hinzu.

  • Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.

  • Löschen Sie die Reaktion vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung.

  • Extrahieren Sie die Mischung dreimal mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über wasserfreiem Na₂SO₄ und dampfen Sie sie ein.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

  • (Optional: Entfernen Sie die Boc-Schutzgruppe unter sauren Bedingungen, z.B. mit Trifluoressigsäure in Dichlormethan.)

Selektive O-Silylierung

Silylether sind ausgezeichnete Schutzgruppen für Alkohole. Die sterisch anspruchsvolle tert-Butyldimethylsilyl (TBDMS)-Gruppe reagiert bevorzugt mit der weniger gehinderten Hydroxylgruppe gegenüber der Aminogruppe.[5][6][7]

Materialien:

  • This compound

  • tert-Butyldimethylsilylchlorid (TBDMSCl)

  • Imidazol

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Diethylether (Et₂O)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

Protokoll:

  • Lösen Sie this compound (1,0 Äq.) und Imidazol (2,5 Äq.) in wasserfreiem DMF.

  • Fügen Sie tert-Butyldimethylsilylchlorid (1,1 Äq.) in einer Portion hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-16 Stunden.

  • Überwachen Sie die Reaktion mittels DC.

  • Gießen Sie die Reaktionsmischung in Wasser und extrahieren Sie dreimal mit Diethylether.

  • Waschen Sie die vereinigten organischen Phasen mit gesättigter NaHCO₃-Lösung und anschließend mit Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄ und entfernen Sie das Lösungsmittel im Vakuum.

  • Das resultierende O-silylierte Produkt ist oft rein genug für die weitere Verwendung, kann aber bei Bedarf durch Säulenchromatographie gereinigt werden.

O-Glykosylierung (Koenigs-Knorr-Reaktion)

Die Koenigs-Knorr-Reaktion ist eine klassische Methode zur Bildung von Glykosidbindungen, bei der ein Glykosylhalogenid mit einem Alkohol in Gegenwart eines Promotors wie einem Silbersalz reagiert.[2][8][9][10]

Materialien:

  • This compound (Aminogruppe muss geschützt sein, z.B. als Phthalimid oder Azid)

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid (Acetobromglucose)

  • Silber(I)-oxid (Ag₂O) oder Silbercarbonat (Ag₂CO₃)

  • Wasserfreies Dichlormethan (DCM) oder Toluol

  • Molekularsiebe (4 Å)

Protokoll:

  • Schützen Sie die Aminogruppe von this compound (z.B. als Phthalimid), um Nebenreaktionen zu vermeiden.

  • Geben Sie den N-geschützten Aminoalkohol (1,0 Äq.), Silber(I)-oxid (1,5 Äq.) und frisch aktivierte Molekularsiebe in einen trockenen, lichtgeschützten Kolben unter Inertgasatmosphäre.

  • Fügen Sie wasserfreies DCM hinzu und rühren Sie die Suspension bei Raumtemperatur für 30 Minuten.

  • Lösen Sie Acetobromglucose (1,2 Äq.) in wasserfreiem DCM und fügen Sie diese Lösung langsam zur gerührten Suspension hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur für 24-48 Stunden im Dunkeln.

  • Verfolgen Sie den Reaktionsverlauf mittels DC.

  • Filtrieren Sie die Reaktionsmischung durch Celite, um die Silbersalze zu entfernen, und waschen Sie den Filterkuchen mit DCM.

  • Waschen Sie das Filtrat mit gesättigter wässriger Natriumthiosulfatlösung und anschließend mit Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄ und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel, um das O-Glykosid zu erhalten.

  • Entfernen Sie die Schutzgruppen (sowohl am Amin als auch die Acetylgruppen am Zucker) in nachfolgenden Schritten, um das endgültige Produkt zu erhalten.

Visualisierungen

G Allgemeiner Arbeitsablauf der Derivatisierung cluster_prep Vorbereitung cluster_reaktion Derivatisierungsreaktion cluster_aufarbeitung Aufarbeitung & Reinigung cluster_analyse Analyse start Startmaterial This compound schutz Optionale Schutzgruppe für die Aminofunktion start->schutz reaktion Selektive Reaktion an der Hydroxylgruppe (Acylierung, Etherifizierung, etc.) schutz->reaktion aufarbeitung Wässrige Aufarbeitung & Extraktion reaktion->aufarbeitung reinigung Säulenchromatographie aufarbeitung->reinigung entschuetzung Optionale Entschützung reinigung->entschuetzung produkt Charakterisierung (NMR, MS, etc.) entschuetzung->produkt end Reines derivatisiertes Produkt produkt->end

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf.

G Signalweg der O-Acylierung start Substrat This compound protonierung Protonierung der Aminogruppe (CF3COOH) start->protonierung acylierung Nukleophiler Angriff des Alkohols auf Acylchlorid protonierung->acylierung Acylchlorid deprotonierung Deprotonierung & Aufarbeitung acylierung->deprotonierung produkt O-Acyliertes Produkt deprotonierung->produkt

Abbildung 2: Schematische Darstellung der O-Acylierung.

G Signalweg der O-Etherifizierung start N-geschütztes Substrat deprotonierung Bildung des Alkoholats (NaH) start->deprotonierung sn2 SN2-Reaktion mit Alkylhalogenid deprotonierung->sn2 R-X aufarbeitung Aufarbeitung & Entschützung sn2->aufarbeitung produkt O-Etherifiziertes Produkt aufarbeitung->produkt

Abbildung 3: Schematische Darstellung der O-Etherifizierung.

G Signalweg der O-Silylierung start Substrat aktivierung Aktivierung des Silylchlorids (Imidazol) start->aktivierung TBDMSCl silylierung Selektiver Angriff des Alkohols aktivierung->silylierung aufarbeitung Aufarbeitung silylierung->aufarbeitung produkt O-Silyliertes Produkt aufarbeitung->produkt

Abbildung 4: Schematische Darstellung der O-Silylierung.

References

Application Notes and Protocols for the Scale-up Synthesis of Enantiomerically Pure Aminotetrahydropyranols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure aminotetrahydropyranols are a class of chiral molecules that are of significant interest in the pharmaceutical industry. Their rigid heterocyclic core and defined stereochemistry make them valuable building blocks for the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs). A notable application of this scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The stereochemistry of these molecules is crucial for their biological activity and safety profile.

This document provides detailed application notes and protocols for the scale-up synthesis of enantiomerically pure aminotetrahydropyranols, focusing on a practical and efficient asymmetric approach. The methodologies described are designed to be scalable and provide high levels of stereocontrol.

Synthetic Strategies Overview

The synthesis of enantiomerically pure aminotetrahydropyranols can be approached through several key strategies, including chiral resolution, asymmetric synthesis, and biocatalysis. Asymmetric synthesis is often preferred for scale-up as it avoids the inherent 50% loss of material associated with the resolution of racemic mixtures.

A highly effective and scalable approach involves a sequence of ruthenium-catalyzed reactions to construct the chiral tetrahydropyran core, followed by stereoselective amination. This strategy allows for the precise control of multiple stereocenters.

Data Presentation: Comparison of Key Synthetic Steps

The following tables summarize quantitative data for key transformations in the synthesis of a functionalized aminotetrahydropyranol, based on a multi-step asymmetric synthesis.

Table 1: Ruthenium-Catalyzed Dynamic Kinetic Resolution (DKR) Reduction

EntrySubstrateCatalystCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1β-keto esterRuCl(p-cymene)[(R,R)-Ts-DPEN]1.0CH2Cl295>95:599
2Aryl β-keto esterRuCl(p-cymene)[(S,S)-Ts-DPEN]1.0Toluene92>95:598

Table 2: Ruthenium-Catalyzed Cycloisomerization

EntrySubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1Hydroxy-alkyneRu(OTf)2(p-cymene)2.0DCE8085
2Substituted hydroxy-alkyneRuCl2(PPh3)32.5Toluene10082

Table 3: Stereoselective Reductive Amination

EntrySubstrate (Pyranone)Amine SourceReducing AgentCatalystYield (%)Diastereomeric Ratio (dr)
1Functionalized pyranoneNH4OAcNaBH3CN-75>90:10
2Functionalized pyranoneR-NH2H2, Pd/C-80>95:5

Experimental Protocols

This section provides a detailed methodology for the asymmetric synthesis of a highly functionalized aminotetrahydropyranol, a potent DPP-4 inhibitor. The synthesis relies on a sequence of ruthenium-catalyzed reactions to establish the key stereocenters.

Protocol 1: Asymmetric Synthesis of a Functionalized Tetrahydropyranone Core

This protocol describes the construction of the chiral tetrahydropyranone scaffold through a dynamic kinetic resolution reduction and a subsequent cycloisomerization.

Materials:

  • β-keto ester starting material

  • RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst

  • Dichloromethane (CH2Cl2), anhydrous

  • Formic acid/triethylamine azeotrope (5:2)

  • Ru(OTf)2(p-cymene) catalyst

  • 1,2-Dichloroethane (DCE), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: Dynamic Kinetic Resolution (DKR) Reduction

  • To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the β-keto ester (1.0 eq) and anhydrous dichloromethane.

  • Add the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst (0.01 eq).

  • Add the formic acid/triethylamine azeotrope (2.5 eq) as the hydrogen source.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the chiral hydroxy ester.

Step 2: Ru-Catalyzed Cycloisomerization

  • In a separate dried reaction vessel under an inert atmosphere, dissolve the chiral hydroxy-alkyne (obtained from the previous step after necessary functional group manipulations) (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Add the Ru(OTf)2(p-cymene) catalyst (0.02 eq).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the functionalized pyranone core.

Protocol 2: Stereoselective Reductive Amination and Deprotection

This protocol describes the introduction of the amino group and final deprotection to yield the target aminotetrahydropyranol.

Materials:

  • Functionalized pyranone core from Protocol 1

  • Ammonium acetate or desired primary amine

  • Sodium cyanoborohydride (NaBH3CN) or H2 gas with Pd/C catalyst

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

  • Standard laboratory glassware

Procedure:

  • Dissolve the functionalized pyranone (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) or the desired primary amine (1.2 eq).

  • If using a chemical reducing agent, cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. If using catalytic hydrogenation, add Pd/C (10 mol%) and place the reaction under a hydrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amine by silica gel chromatography.

  • For the final deprotection step (if protecting groups are present), dissolve the purified amine in a suitable solvent and treat with an acidic solution (e.g., HCl in dioxane).

  • Stir at room temperature until deprotection is complete.

  • Isolate the final aminotetrahydropyranol product, often as a salt, by filtration or by concentration and precipitation.

Visualizations

Diagram 1: Asymmetric Synthesis Workflow

Asymmetric_Synthesis_Workflow start β-Keto Ester dkr Dynamic Kinetic Resolution Reduction start->dkr RuCl(p-cymene)[(R,R)-Ts-DPEN] HCOOH/NEt3 chiral_alcohol Chiral Hydroxy Ester dkr->chiral_alcohol cyclization Ru-Catalyzed Cycloisomerization chiral_alcohol->cyclization Ru(OTf)2(p-cymene) pyranone Functionalized Pyranone Core cyclization->pyranone amination Stereoselective Reductive Amination pyranone->amination NH4OAc NaBH3CN protected_amine Protected Aminotetrahydropyranol amination->protected_amine deprotection Deprotection protected_amine->deprotection HCl final_product Enantiomerically Pure Aminotetrahydropyranol deprotection->final_product

Caption: Workflow for the asymmetric synthesis of aminotetrahydropyranols.

Diagram 2: DPP-4 Inhibition Signaling Pathway

DPP4_Signaling_Pathway incretins Incretins (GLP-1, GIP) pancreas Pancreatic β-cells incretins->pancreas stimulates dpp4 DPP-4 Enzyme incretins->dpp4 insulin Insulin Secretion pancreas->insulin glucose Blood Glucose Lowering insulin->glucose inactivation Inactivation of Incretins dpp4->inactivation inhibitor Aminotetrahydropyranol (DPP-4 Inhibitor) inhibitor->dpp4 inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

Application Notes and Protocols for Monitoring the Synthesis of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in the biological activity of the final active pharmaceutical ingredients (APIs). Therefore, robust analytical methods are essential for monitoring the synthesis of this compound to ensure the desired stereochemical purity and to optimize reaction conditions for yield and efficiency. These application notes provide detailed protocols for monitoring the synthesis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Hypothetical Synthesis Route

For the purpose of these application notes, we will consider a common synthetic route to this compound, which involves the stereoselective dihydroxylation of a protected 3-amino-3,4-dihydro-2H-pyran, followed by deprotection. The key transformation to be monitored is the introduction of the hydroxyl group and the establishment of the desired (3R,4R) stereochemistry.

Diagram of the Hypothetical Synthesis Pathway

G start Starting Material (Protected 3-amino-3,4-dihydro-2H-pyran) intermediate Intermediate (Protected Diol) start->intermediate Stereoselective Dihydroxylation product Final Product (this compound) intermediate->product Deprotection

Caption: Hypothetical synthesis of this compound.

Analytical Methods for Reaction Monitoring

The progress of the synthesis can be monitored by observing the consumption of the starting material, the formation of the intermediate, and the appearance of the final product. A combination of chromatographic and spectroscopic methods provides a comprehensive understanding of the reaction.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers, making it ideal for monitoring the stereochemical outcome of the synthesis.[1]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is suitable.

  • Column: A chiral stationary phase (CSP) is essential for separating the stereoisomers. Based on the analysis of similar amino acid derivatives, a teicoplanin-based column (e.g., Chirobiotic T) is a good starting point.[2][3]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or ethanol) and an aqueous buffer is typically used. The exact ratio should be optimized for the best separation. For basic compounds like the target molecule, a small amount of a basic modifier (e.g., diethylamine) can be added to the mobile phase to improve peak shape.[4]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for compounds lacking a strong chromophore.

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase before injection.

Workflow for Chiral HPLC Method Development

G cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Data Interpretation A Select Chiral Stationary Phase (e.g., Teicoplanin-based) B Optimize Mobile Phase (Solvent ratio, pH, additives) A->B C Set Flow Rate and Temperature B->C D Determine Detection Wavelength C->D E Prepare Reaction Sample F Inject into HPLC System E->F G Acquire Chromatogram F->G H Identify Peaks (Starting Material, Intermediate, Product, Byproducts) I Quantify Components (Peak Area) H->I J Determine Enantiomeric/Diastereomeric Excess I->J

Caption: Workflow for chiral HPLC analysis.[5]

Data Presentation:

CompoundRetention Time (min)Peak Area (%)Enantiomeric/Diastereomeric Excess (%)
Starting Material5.210.5N/A
(3S,4S)-Isomer8.92.395.4 (for the desired isomer)
(3R,4R)-Product 10.1 85.1
Byproduct 112.42.1N/A

Note: The values in this table are hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and quantitative analysis of reaction mixtures.[6][7] It can provide real-time information on the conversion of starting materials to products.[8][9]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

  • Sample Preparation: A small aliquot of the reaction mixture can be dissolved in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). An internal standard with a known concentration and a signal that does not overlap with the analyte signals can be added for quantitative analysis (qNMR).

  • Data Acquisition: ¹H NMR spectra are typically acquired to monitor the reaction progress. Specific protons on the starting material and product that have distinct chemical shifts should be identified and their integrals monitored over time. For stereochemical assignment, 2D NMR techniques like NOESY or ROESY can be employed to determine the relative configuration of the amino and hydroxyl groups.[10][11]

Workflow for NMR Reaction Monitoring

G A Acquire Initial Spectrum (t=0) B Monitor Reaction Progress (Acquire spectra at time intervals) A->B C Process Spectra (Phasing, Baseline Correction) B->C D Identify Characteristic Signals C->D E Integrate Signals (Starting Material vs. Product) D->E F Calculate Conversion and Yield E->F

Caption: Workflow for quantitative NMR reaction monitoring.[12]

Data Presentation:

Time (hours)Integral of Starting Material Proton (ppm)Integral of Product Proton (ppm)Conversion (%)
01.000.000
10.750.2525
20.480.5252
40.150.8585
60.050.9595

Note: The values in this table are hypothetical and for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that can be used for the analysis of volatile compounds. For non-volatile compounds like amino alcohols, derivatization is often necessary to increase their volatility and thermal stability.[13][14]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Derivatization: The amino and hydroxyl groups of the target molecule can be derivatized, for example, by silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride). This step is crucial for making the analyte suitable for GC analysis.[14]

  • Column: A chiral capillary column (e.g., based on cyclodextrin derivatives) can be used to separate the enantiomers of the derivatized product.[13]

  • GC Conditions: The injector temperature, oven temperature program, and carrier gas flow rate need to be optimized to achieve good separation and peak shape.

  • MS Detection: The mass spectrometer can be operated in full scan mode to identify the components based on their mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Workflow for GC-MS Analysis

G A Sample Preparation (Quenching, Extraction) B Derivatization (e.g., Silylation) A->B C GC Separation (Chiral Column) B->C D MS Detection (Full Scan or SIM) C->D E Data Analysis (Peak Identification, Quantification) D->E

Caption: Workflow for derivatization-based GC-MS analysis.

Data Presentation:

Compound (as derivative)Retention Time (min)m/z of Key FragmentsRelative Abundance (%)
Derivatized Starting Material7.8150, 221, 2948.2
Derivatized (3S,4S)-Isomer11.2174, 245, 3181.5
Derivatized (3R,4R)-Product 11.5 174, 245, 318 90.3

Note: The values in this table are hypothetical and for illustrative purposes.

Conclusion

The effective monitoring of the synthesis of this compound requires a multi-faceted analytical approach. Chiral HPLC is indispensable for determining the stereochemical purity of the product. Quantitative NMR provides real-time data on reaction kinetics and conversion without the need for extensive sample preparation. GC-MS, following derivatization, offers high sensitivity for impurity profiling. The combination of these techniques provides a comprehensive understanding of the reaction, enabling researchers and drug development professionals to ensure the quality and optimize the synthesis of this important chiral intermediate.

References

Application Note: Chiral HPLC Method Development for the Separation of Aminotetrahydropyran Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminotetrahydropyrans are a class of heterocyclic compounds that are prevalent scaffolds in a wide range of biologically active molecules and pharmaceutical agents. Due to the presence of multiple stereocenters, the synthesis of these molecules often yields diastereomeric mixtures. As different stereoisomers can exhibit varied pharmacological and toxicological profiles, the development of robust analytical methods for their separation and quantification is critical during drug development and for quality control.[1]

This application note details the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of a pair of aminotetrahydropyran diastereomers. The method utilizes polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability in resolving a diverse range of chiral compounds.[2] The systematic approach outlined herein, from initial screening of columns and mobile phases to method optimization, provides a clear protocol for researchers and scientists engaged in the analysis of chiral molecules.

Target Analytes:

For the purpose of this study, two hypothetical diastereomers of 3-amino-2-methyl-6-phenyltetrahydropyran will be considered.

  • (2R,3S,6R)-3-amino-2-methyl-6-phenyltetrahydropyran (Diastereomer 1)

  • (2S,3S,6R)-3-amino-2-methyl-6-phenyltetrahydropyran (Diastereomer 2)

Experimental Conditions

A screening approach was employed to identify the optimal chiral stationary phase and mobile phase combination for the separation of the target diastereomers.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: UV-Vis Detector set at 254 nm

  • Injector: Autosampler with a 10 µL injection volume

  • Column Temperature: 25°C

Chiral Stationary Phases Screened:

  • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

Mobile Phases Screened:

  • Normal Phase: Hexane/Ethanol mixtures with 0.1% Diethylamine (DEA) as an additive to improve peak shape for the basic amine analytes.

  • Polar Organic Mode: Acetonitrile/Methanol mixtures with 0.1% Trifluoroacetic Acid (TFA) as an additive.

Method Development and Optimization Workflow

The development of the chiral HPLC method followed a systematic workflow to ensure the efficient identification of suitable separation conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analyte Properties (Aminotetrahydropyran Diastereomers) B Select Chiral Stationary Phases (CSPs) (Chiralpak IA, IB, Chiralcel OD-H) A->B C Select Mobile Phase Systems (Normal & Polar Organic) B->C D Perform Screening Runs C->D E Evaluate Initial Results (Retention, Resolution, Peak Shape) D->E F Select Best CSP and Mobile Phase System E->F Promising Separation Identified G Optimize Mobile Phase Composition (Vary % Modifier) F->G H Optimize Flow Rate G->H I Fine-tune Additive Concentration H->I J Finalized Method Conditions I->J K Specificity J->K Proceed to Validation L Linearity & Range K->L M Accuracy & Precision L->M N LOD & LOQ M->N O Robustness N->O P Validated Analytical Method O->P

Figure 1: Workflow for Chiral HPLC Method Development.

Results and Discussion

Initial Screening Results

The initial screening was performed on three different polysaccharide-based CSPs using both normal phase and polar organic mobile phases. The results, including retention time (t_R), resolution (R_s), and selectivity (α), are summarized in the tables below.

Table 1: Normal Phase Screening Results

ColumnMobile Phase (Hexane:Ethanol:DEA)Diastereomer 1 t_R (min)Diastereomer 2 t_R (min)Resolution (R_s)Selectivity (α)
Chiralpak® IA90:10:0.18.510.22.11.20
Chiralpak® IB90:10:0.112.112.10.01.00
Chiralcel® OD-H85:15:0.17.39.83.51.34

Table 2: Polar Organic Mode Screening Results

ColumnMobile Phase (Acetonitrile:Methanol:TFA)Diastereomer 1 t_R (min)Diastereomer 2 t_R (min)Resolution (R_s)Selectivity (α)
Chiralpak® IA95:5:0.16.26.81.31.10
Chiralpak® IB95:5:0.19.59.90.81.04
Chiralcel® OD-H90:10:0.15.15.10.01.00

From the screening results, the Chiralcel® OD-H column under normal phase conditions provided the best separation, with a resolution of 3.5 and a selectivity factor of 1.34. The use of DEA was crucial in obtaining symmetrical peak shapes for the aminotetrahydropyran analytes. Based on these promising results, further optimization was carried out using the Chiralcel® OD-H column.

Method Optimization

To improve the analysis time while maintaining adequate resolution, the mobile phase composition was further investigated. The percentage of the ethanol modifier was varied, and the results are presented in Table 3.

Table 3: Optimization of Mobile Phase on Chiralcel® OD-H

Mobile Phase (Hexane:Ethanol:DEA)Diastereomer 1 t_R (min)Diastereomer 2 t_R (min)Resolution (R_s)
90:10:0.19.912.53.9
85:15:0.1 7.3 9.8 3.5
80:20:0.15.46.92.8

The mobile phase composition of Hexane:Ethanol:DEA (85:15:0.1 v/v/v) was selected as the optimal condition, providing a good balance between resolution (R_s = 3.5) and a reasonable run time of under 12 minutes.

Detailed Protocol for Analysis

1. Sample Preparation:

  • Dissolve the aminotetrahydropyran diastereomer mixture in the mobile phase to a final concentration of 1.0 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

3. System Suitability:

  • Inject a standard solution of the diastereomeric mixture five times.
  • The relative standard deviation (RSD) for the peak areas should be less than 2.0%.
  • The resolution between the two diastereomer peaks should be greater than 2.0.

Method Validation Summary

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Table 4: Method Validation Parameters

ParameterSpecification
Specificity The method should be able to resolve the two diastereomers from each other and from any potential impurities or degradation products.
Linearity A linear relationship (r² > 0.999) should be established over a concentration range of 0.1 - 1.5 mg/mL for each diastereomer.
Accuracy Recovery should be between 98.0% and 102.0% at three different concentration levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have an RSD of < 2.0%.
Limit of Detection (LOD) To be determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) To be determined based on a signal-to-noise ratio of 10:1.
Robustness The method should be unaffected by small, deliberate variations in flow rate (±0.1 mL/min) and column temperature (±2°C).

Conclusion

A robust and efficient chiral HPLC method for the separation of aminotetrahydropyran diastereomers has been successfully developed and optimized. The Chiralcel® OD-H column with a mobile phase of n-Hexane:Ethanol:DEA (85:15:0.1 v/v/v) provides excellent resolution and peak shape within a short analysis time. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the analysis of this important class of compounds. The outlined method development workflow can also serve as a template for developing separations for other chiral molecules.

References

Application Notes and Protocols for (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran and its Derivatives: A Guide to NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The tetrahydropyran ring is a privileged structural motif found in numerous natural products and synthetic bioactive molecules. The introduction of amino and hydroxyl groups, as in (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran, offers multiple points for diversification and interaction with biological targets. The specific stereochemistry of the substituents profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity.

NMR spectroscopy, including ¹H, ¹³C, and 2D techniques (such as COSY, HSQC, and HMBC), is crucial for:

  • Confirming the constitution and stereochemistry of the synthesized molecule.

  • Determining the conformational preferences of the tetrahydropyran ring.

  • Characterizing derivatives and monitoring reaction progress.

Due to the lack of publicly available, specific NMR data for this compound, this document will provide generalized protocols and data interpretation guidelines based on established principles and data from analogous structures.

Predicted NMR Data and Structural Elucidation

The chemical shifts and coupling constants in the NMR spectra of 3-amino-4-hydroxy-tetrahydropyran are dictated by the electronegativity of the oxygen and nitrogen atoms, the stereochemical arrangement of the substituents, and the conformational equilibrium of the six-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
2CH₂3.0 - 4.065 - 75Protons are diastereotopic and adjacent to the ring oxygen.
3CH2.5 - 3.550 - 60Methine proton adjacent to the amino group.
4CH3.5 - 4.565 - 75Methine proton adjacent to the hydroxyl group.
5CH₂1.5 - 2.525 - 35Methylene protons.
6CH₂3.0 - 4.060 - 70Protons are diastereotopic and adjacent to the ring oxygen.

Note: These are estimated ranges and actual values will depend on the solvent and other experimental conditions.

Conformational Analysis:

The (3R,4R) stereochemistry suggests a trans-diaxial or trans-diequatorial relationship between the amino and hydroxyl groups in a chair conformation. The preferred conformation can be elucidated by analyzing the ³J(H,H) coupling constants.

  • A large coupling constant (8-13 Hz) between vicinal protons (e.g., H3 and H4) indicates a diaxial relationship.

  • Smaller coupling constants (2-5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships.

Experimental Protocols

General Synthesis of a 3-Amino-4-hydroxy-tetrahydropyran Scaffold

While a specific protocol for the (3R,4R) isomer is not detailed in the available literature, a general approach for the synthesis of related aminotetrahydropyranols can be adapted. One common strategy involves the diastereoselective dihydroxylation of a protected 3-amino-3,4-dihydro-2H-pyran, followed by deprotection.

Protocol: Synthesis of a Boc-protected 3-Amino-4-hydroxy-tetrahydropyran derivative

  • Protection: Protect the amino group of a suitable starting material, such as a commercially available aminodihydropyran, with a Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in a solvent such as dichloromethane.

  • Dihydroxylation: Perform a diastereoselective dihydroxylation of the double bond in the protected aminodihydropyran. This can be achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO). The stereochemical outcome will depend on the substrate and reaction conditions.

  • Purification: Purify the resulting Boc-protected diol by column chromatography on silica gel.

  • Deprotection: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent (e.g., dichloromethane or dioxane), to yield the target 3-amino-4-hydroxy-tetrahydropyran.

  • Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and other analytical techniques.

NMR Sample Preparation and Data Acquisition

Protocol: Standard NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH₂ and OH).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition (for detailed analysis):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming stereochemistry and conformational analysis.

Visualization of Workflow and Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the logical relationships in its structural analysis.

G cluster_synthesis General Synthesis Workflow start Starting Material (e.g., Aminodihydropyran) protect N-Protection (Boc) start->protect dihydroxylate Diastereoselective Dihydroxylation protect->dihydroxylate purify1 Purification dihydroxylate->purify1 deprotect N-Deprotection purify1->deprotect purify2 Final Purification deprotect->purify2 product (3R,4R)-3-Amino-4-hydroxy- tetrahydropyran purify2->product

Caption: General synthetic workflow for 3-Amino-4-hydroxy-tetrahydropyran.

G cluster_nmr NMR Characterization Logic HNMR 1D ¹H NMR COSY 2D COSY HNMR->COSY HSQC 2D HSQC HNMR->HSQC HMBC 2D HMBC HNMR->HMBC NOESY 2D NOESY HNMR->NOESY CNMR 1D ¹³C NMR CNMR->HSQC CNMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Logical flow of NMR experiments for structural elucidation.

Characterization of Derivatives

The amino and hydroxyl groups of this compound serve as convenient handles for the synthesis of a wide array of derivatives. Common derivatization strategies include:

  • N-Acylation/N-Sulfonylation: Reaction of the amino group with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.

  • N-Alkylation: Introduction of alkyl groups at the nitrogen atom, for example, through reductive amination.

  • O-Alkylation/O-Acylation: Modification of the hydroxyl group to form ethers or esters.

  • Boc-protection: Installation of a Boc group on the nitrogen is a common strategy in multi-step syntheses to temporarily mask the reactivity of the amine.

The NMR characterization of these derivatives would follow the protocols outlined above. The introduction of new functional groups will lead to predictable changes in the NMR spectra:

  • N-Acetylation: Appearance of a new methyl singlet around 2.0 ppm in the ¹H NMR spectrum and a carbonyl signal around 170 ppm in the ¹³C NMR spectrum. The adjacent H3 proton signal will likely shift downfield.

  • N-Boc protection: Appearance of a large singlet at approximately 1.4 ppm in the ¹H NMR spectrum (for the 9 protons of the tert-butyl group) and signals around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons) in the ¹³C NMR spectrum.

Table 2: Expected NMR Data for N-Boc-(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
BocC(CH₃)₃1.4 - 1.5 (s, 9H)28.0 - 29.0
BocC(CH₃)₃-79.0 - 81.0
BocC=O-155.0 - 157.0
Tetrahydropyran RingH33.0 - 4.050 - 60
Tetrahydropyran RingH43.5 - 4.565 - 75

Signaling Pathways

Information regarding the specific biological targets and signaling pathways modulated by this compound and its derivatives is not available in the public scientific literature. As this is a scaffold for drug discovery, its biological activity would be highly dependent on the nature and arrangement of the substituents introduced onto the core structure. Researchers are encouraged to perform target identification and pathway analysis studies for their specific derivatives of interest.

Conclusion

The NMR characterization of this compound and its derivatives is a critical step in their synthesis and development as potential therapeutic agents. While specific experimental data for the parent compound is elusive, the application of standard 1D and 2D NMR techniques, guided by the principles of structural and conformational analysis, allows for its unambiguous characterization. The protocols and guidelines presented herein provide a solid foundation for researchers working with this important class of molecules.

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the stereoselective synthesis of this compound?

A1: Common starting materials are often derived from the chiral pool to ensure the correct stereochemistry. Readily available carbohydrates, such as D-glucose or D-mannose, are excellent precursors. Alternatively, chiral epoxides or amino acids can be employed as starting points for the synthesis.

Q2: Why is the protection of functional groups necessary during the synthesis?

A2: The amino and hydroxyl groups are reactive and can interfere with subsequent reaction steps. Therefore, they are typically protected with suitable protecting groups. The amino group is commonly protected as a carbamate (e.g., Boc or Cbz), and the hydroxyl groups can be protected as ethers (e.g., benzyl or silyl ethers).

Q3: What are the key reaction steps in a typical synthesis of this compound?

A3: A common synthetic strategy involves the following key steps:

  • Stereoselective formation of a chiral epoxide from a suitable acyclic precursor.

  • Regioselective ring-opening of the epoxide with an amine or azide nucleophile.

  • Intramolecular cyclization (e.g., via an oxa-Michael addition or Williamson ether synthesis) to form the tetrahydropyran ring.

  • Deprotection of the amino and hydroxyl groups to yield the final product.

Q4: How can the stereochemistry of the final product be confirmed?

A4: The stereochemistry of this compound can be confirmed using various analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (specifically, 2D NMR techniques like NOESY to determine spatial proximity of protons), X-ray crystallography of the final compound or a suitable crystalline derivative, and comparison of optical rotation values with literature data if available.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Epoxide Formation Incomplete reaction of the diol to the epoxide.Ensure the use of a suitable leaving group (e.g., tosylate) on one of the hydroxyls and a strong, non-nucleophilic base (e.g., NaH) for the intramolecular Williamson ether synthesis. Monitor the reaction by TLC to ensure complete consumption of the starting material.
Side reactions, such as elimination.Perform the reaction at a lower temperature to minimize side reactions.
Poor Regioselectivity in Epoxide Ring-Opening Steric hindrance or electronic effects favoring attack at the undesired carbon.The choice of nucleophile and catalyst is critical. For opening with an amine, Lewis acids like Ti(OiPr)₄ can direct the nucleophile to the desired position.
Reaction conditions favoring the undesired regioisomer.Optimize the solvent and temperature. Less polar solvents may favor the desired regioselectivity.
Low Yield in Tetrahydropyran Ring Formation Inefficient intramolecular cyclization.For an oxa-Michael addition approach, ensure the use of a suitable base to deprotonate the hydroxyl group. For a Williamson ether synthesis, a good leaving group on the carbon chain is essential.
Competing intermolecular reactions.Run the cyclization reaction at high dilution to favor the intramolecular pathway.
Incomplete Deprotection The protecting groups are too stable under the chosen deprotection conditions.For Boc deprotection, use a strong acid like trifluoroacetic acid (TFA). For benzyl ether deprotection, catalytic hydrogenation (e.g., H₂, Pd/C) is effective.
Catalyst poisoning during hydrogenation.Ensure the starting material is free of impurities that can poison the palladium catalyst.
Diastereomeric Impurities in Final Product Loss of stereochemical integrity during any of the reaction steps.Use mild reaction conditions and avoid harsh acids or bases that could cause epimerization.
Incomplete separation of diastereomers.Optimize the purification method. Chiral chromatography (HPLC or SFC) may be necessary to separate stereoisomers.

Experimental Protocols

A plausible synthetic route starting from a readily available chiral precursor is outlined below. Disclaimer: These are representative conditions and may require optimization.

Step 1: Synthesis of a Chiral Epoxide from a Protected Diol

A suitable protected diol with the correct stereochemistry is converted to an epoxide.

  • Reaction: To a solution of the protected diol (1.0 eq) in dry THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add a solution of tosyl chloride (1.1 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction carefully with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Regioselective Ring-Opening of the Epoxide

The chiral epoxide is opened with a protected amine nucleophile.

  • Reaction: To a solution of the epoxide (1.0 eq) and N-benzylamine (1.5 eq) in dry acetonitrile, add Yb(OTf)₃ (0.1 eq). Stir the reaction at 60 °C for 8-12 hours.

  • Work-up: Cool the reaction to room temperature and concentrate. Purify the residue by flash column chromatography to isolate the desired amino alcohol.

Step 3: Intramolecular Cyclization to Form the Tetrahydropyran Ring

The amino alcohol is cyclized to form the tetrahydropyran ring.

  • Reaction: A plausible method is an intramolecular oxa-Michael addition if an appropriate unsaturated ester is part of the molecule, or an intramolecular Williamson ether synthesis after converting a terminal hydroxyl to a good leaving group. For the latter, treat the amino alcohol with a suitable reagent to introduce a leaving group (e.g., mesyl chloride) on a primary alcohol, followed by treatment with a non-nucleophilic base (e.g., NaH) to effect cyclization.

  • Work-up: Quench the reaction and perform an aqueous work-up. Purify the product by column chromatography.

Step 4: Deprotection to Yield the Final Product

The protecting groups are removed to afford this compound.

  • Reaction: If using a Boc protecting group on the amine and a benzyl group on the hydroxyl, a two-step deprotection is necessary. First, treat with a strong acid like TFA in dichloromethane to remove the Boc group. After work-up, dissolve the intermediate in methanol and subject it to catalytic hydrogenation using H₂ gas and Pd/C catalyst to remove the benzyl group.

  • Work-up: After each deprotection step, appropriate work-up and purification (e.g., ion-exchange chromatography for the final amine product) are required.

Data Presentation

Table 1: Optimization of Epoxide Ring-Opening Reaction

EntryLewis Acid (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1Sc(OTf)₃ (10)CH₃CN60127590:10
2Yb(OTf)₃ (10)CH₃CN6088895:5
3Yb(OTf)₃ (5)CH₃CN60128594:6
4Yb(OTf)₃ (10)THF60126585:15
5Yb(OTf)₃ (10)CH₃CNRT244092:8

Note: Data is representative and based on analogous reactions in the literature. Actual results may vary.

Visualizations

Synthetic_Workflow A Chiral Diol Precursor B Step 1: Epoxidation A->B C Chiral Epoxide B->C D Step 2: Ring Opening (Amine Nucleophile) C->D E Amino Alcohol Intermediate D->E F Step 3: Intramolecular Cyclization E->F G Protected Tetrahydropyran F->G H Step 4: Deprotection G->H I (3R,4R)-3-Amino-4-hydroxy- tetrahydropyran H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product CheckStep Identify Problematic Step (via TLC/LC-MS analysis) Start->CheckStep Step1 Epoxidation Issue? CheckStep->Step1 Step 1 Step2 Ring-Opening Issue? CheckStep->Step2 Step 2 Step3 Cyclization Issue? CheckStep->Step3 Step 3 Step4 Deprotection Issue? CheckStep->Step4 Step 4 Sol1a Optimize Base and Leaving Group Step1->Sol1a Yes Sol1b Lower Reaction Temperature Step1->Sol1b Yes Sol2a Screen Lewis Acid Catalysts Step2->Sol2a Yes Sol2b Optimize Solvent and Temperature Step2->Sol2b Yes Sol3a Use High Dilution Conditions Step3->Sol3a Yes Sol3b Ensure Efficient Leaving Group Step3->Sol3b Yes Sol4a Use Stronger Deprotection Reagents Step4->Sol4a Yes Sol4b Purify Substrate to Remove Catalyst Poisons Step4->Sol4b Yes

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Troubleshooting Low Yields in Tetrahydropyran Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in tetrahydropyran (THP) ring formation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important heterocyclic motif.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My Prins cyclization reaction is resulting in a low yield of the desired tetrahydropyran. What are the common causes and how can I improve it?

Answer:

Low yields in Prins-type cyclizations for tetrahydropyran synthesis can arise from several factors, ranging from reaction conditions to substrate reactivity. A systematic approach to troubleshooting is recommended.[1]

Common Causes and Solutions:

  • Catalyst Inactivity or Inappropriateness: The choice of Lewis or Brønsted acid is critical. An inactive or unsuitable catalyst will lead to poor conversion.[1]

    • Solution: Screen a variety of Lewis acids (e.g., TMSOTf, BF₃·OEt₂, InCl₃) or Brønsted acids (e.g., p-TsOH, TFA).[2][3][4] The catalyst's strength should be matched to the substrate's reactivity. For substrates prone to side reactions, a milder catalyst may be necessary.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Solution: Systematically vary the reaction temperature. Low temperatures might lead to the formation of acetals, while high temperatures can promote side reactions like elimination or the 2-oxonia-Cope rearrangement.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: Several side reactions can compete with the desired cyclization.

    • 2-Oxonia-Cope Rearrangement: This can lead to undesired isomers and a loss of stereochemical integrity.[1][5]

      • Solution: The choice of catalyst and reaction conditions can suppress this pathway.[1]

    • Elimination Reactions: The intermediate carbocation can undergo elimination to form allylic alcohols.[1]

      • Solution: Employing a nucleophilic counter-ion or additive can help trap the carbocation and favor cyclization.[1]

    • Polymerization: Alkenes, particularly styrenes, can polymerize under strongly acidic conditions.[1]

      • Solution: Use a milder catalyst or a lower catalyst loading.[1]

  • Purity of Starting Materials: Impurities in the homoallylic alcohol, aldehyde, or solvent can poison the catalyst or lead to side products.

    • Solution: Ensure all reagents and solvents are pure and dry.

Troubleshooting Workflow for Low-Yield Prins Cyclization

G start Low Yield in Prins Cyclization catalyst Screen Different Catalysts (Lewis/Brønsted Acids) start->catalyst yield_improved Yield Improved? catalyst->yield_improved Run Test Reactions conditions Optimize Reaction Conditions (Temperature, Time, Solvent) side_reactions Identify and Suppress Side Reactions conditions->side_reactions conditions->yield_improved side_reactions->yield_improved reagents Check Purity of Starting Materials & Solvents reagents->catalyst reagents->conditions yield_improved->conditions No end Successful Synthesis yield_improved->end Yes reassess Reassess Substrate/Reaction Design yield_improved->reassess Still Low reassess->start

Caption: A logical workflow for troubleshooting low yields in Prins cyclization reactions.

FAQ 2: I am observing poor diastereoselectivity or the formation of the wrong isomer in my tetrahydropyran synthesis. How can I control the stereochemical outcome?

Answer:

Achieving the desired stereochemistry is a common challenge in THP ring synthesis. The stereochemical outcome is often dependent on the chosen synthetic route and reaction conditions.

  • For Prins Cyclizations:

    • The formation of a chair-like transition state with equatorial substituents is generally favored, leading to cis-2,6-disubstituted THPs.[1] The choice of Lewis acid can significantly impact the diastereomeric ratio.[1] Confined Brønsted acids have demonstrated excellent stereocontrol.[1] Lowering the reaction temperature can also improve diastereoselectivity by favoring the thermodynamically more stable transition state.[1]

  • For Oxa-Michael Additions:

    • The stereoselectivity can be controlled by temperature and additives. A base-mediated intramolecular oxa-Michael cyclization of (E)-ζ-hydroxy α,β-unsaturated esters can be stereodivergent.[6] Low temperatures (-78 °C) can favor the kinetically controlled trans-THP, while room temperature reactions with the addition of TMEDA can lead to the thermodynamically favored cis-THP with high selectivity.[6] Under acidic catalysis, the diequatorial product is often exclusively obtained in a kinetically controlled reaction.[7]

Table 1: Influence of Conditions on Diastereoselectivity in Oxa-Michael Cyclization [6]

EntryBaseAdditiveTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1NaHMDSNone-787:9395
2NaHMDSNoneRoom Temp.60:4098
3NaHMDSTMEDARoom Temp.99:196

Signaling Pathway for Stereocontrol in Oxa-Michael Cyclization

G cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_product Major Product low_temp -78 °C kinetic Kinetic Control low_temp->kinetic rt_no_additive Room Temp thermodynamic Thermodynamic Control rt_no_additive->thermodynamic Poor Selectivity rt_tmeda Room Temp + TMEDA rt_tmeda->thermodynamic trans_thp trans-THP kinetic->trans_thp cis_thp cis-THP thermodynamic->cis_thp

Caption: Influence of reaction conditions on the stereochemical outcome of oxa-Michael cyclization.

FAQ 3: My intramolecular Williamson ether synthesis for THP formation is inefficient. What factors should I consider?

Answer:

The intramolecular Williamson ether synthesis is an Sₙ2 reaction, so factors that affect Sₙ2 reactions will influence the yield of your cyclic ether.[8]

  • Steric Hindrance: The reaction works best for the formation of 5- and 6-membered rings.[8] Ensure that the carbon bearing the leaving group is not sterically hindered (primary > secondary). Tertiary halides will likely lead to elimination.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the alcohol to form the alkoxide without competing in the substitution reaction. Sodium hydride (NaH) or potassium hydride (KH) are common choices for irreversible deprotonation.[9][10]

  • Solvent Choice: Polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred as they solvate the counter-ion of the alkoxide, making the oxygen nucleophile more reactive.[9][11] Protic solvents can solvate the alkoxide itself, reducing its nucleophilicity.[9]

  • Concentration: Intramolecular reactions are favored at high dilution. Running the reaction at a lower concentration can minimize competing intermolecular polymerization, which can be a significant side reaction.

Key Experimental Protocols

While specific protocols are highly substrate-dependent, the following provides a general framework for the key reactions discussed.

General Protocol for Prins Cyclization
  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the homoallylic alcohol and a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Aldehyde Addition: Add the aldehyde to the stirred solution.

  • Catalyst Addition: Add the Lewis or Brønsted acid catalyst dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Work-up: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Base-Mediated Intramolecular Oxa-Michael Addition
  • Preparation: To a flame-dried flask under an inert atmosphere, add the hydroxy-α,β-unsaturated ester and a dry, aprotic solvent (e.g., THF).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C or room temperature).

  • Additive (Optional): If required for stereocontrol (e.g., TMEDA), add it at this stage.[6]

  • Base Addition: Slowly add the base (e.g., NaHMDS solution) to the stirred mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

  • Work-up and Purification: Follow standard aqueous work-up, extraction, drying, and purification procedures.

General Protocol for Intramolecular Williamson Ether Synthesis
  • Preparation: To a flame-dried flask under an inert atmosphere, add the halo-alcohol and a dry, polar aprotic solvent (e.g., THF or DMF) to achieve high dilution.

  • Base Addition: Add a strong base (e.g., NaH) portion-wise at 0 °C to deprotonate the alcohol.

  • Reaction: Allow the reaction to warm to room temperature or gently heat to effect cyclization.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Carefully quench the excess base by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Perform a standard aqueous work-up, extraction, drying, and purification of the resulting tetrahydropyran.

References

Removal of byproducts in the synthesis of substituted tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of substituted tetrahydropyrans.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of substituted tetrahydropyrans, particularly via Prins cyclization?

A1: Common byproducts include allylic alcohols, which arise from the elimination of a proton from the carbocation intermediate, and dioxanes, which can form from the reaction with an excess of formaldehyde at low temperatures.[1] Other potential byproducts include isomers resulting from 2-oxonia-Cope rearrangement and unreacted starting materials.[2][3]

Q2: How can I minimize the formation of these byproducts during the reaction?

A2: To minimize byproduct formation, consider the following strategies:

  • Temperature Control: Lowering the reaction temperature can favor the desired cyclization pathway over elimination and rearrangement reactions.[1]

  • Catalyst Selection: Choosing a milder Lewis or Brønsted acid catalyst can reduce the formation of side products.[1][4]

  • Stoichiometry: Use a stoichiometric amount of the aldehyde to prevent the formation of dioxanes, especially when using formaldehyde.[1]

  • Anhydrous Conditions: To disfavor the formation of allylic alcohols, which is promoted by the absence of a nucleophile to trap the carbocation, ensure anhydrous conditions if the desired product is the tetrahydropyran itself.[1]

Q3: What are the general steps for working up a reaction to synthesize substituted tetrahydropyrans?

A3: A typical workup procedure involves:

  • Quenching the reaction: This is often done by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[4]

  • Extraction: The aqueous layer is extracted with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Washing: The combined organic layers are washed with brine (a saturated aqueous solution of NaCl).

  • Drying: The organic layer is dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: The solvent is removed under reduced pressure to yield the crude product.[5]

Q4: How can I remove the acid catalyst after the reaction?

A4: The acid catalyst is typically removed during the aqueous workup. Washing the organic layer with a mild base, such as saturated aqueous sodium bicarbonate, will neutralize and remove the acid catalyst into the aqueous layer.[4] For some metal-based Lewis acids, specific aqueous washes can be employed. For example, a saturated aqueous solution of ammonium chloride (NH₄Cl) can be used to remove copper salts.[6]

Q5: What is the most common method for purifying the crude substituted tetrahydropyran product?

A5: Flash column chromatography on silica gel is the most widely used method for purifying substituted tetrahydropyrans from byproducts and unreacted starting materials.[4][5] The choice of eluent (solvent system) is critical for achieving good separation.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the purification of substituted tetrahydropyrans.

Issue 1: My purified product is still contaminated with unreacted aldehyde.
  • Identification: Unreacted aromatic aldehydes often show a characteristic singlet peak between 9 and 10 ppm in the ¹H NMR spectrum.

  • Cause: The reaction may not have gone to completion, or an excess of the aldehyde was used.

  • Solution 1: Aqueous Wash with Sodium Bisulfite. Unreacted aldehydes can often be removed by washing the crude reaction mixture with a saturated aqueous solution of sodium bisulfite. This forms a water-soluble adduct with the aldehyde, which is then extracted into the aqueous layer.[7]

  • Solution 2: Flash Column Chromatography. Careful flash column chromatography with an optimized solvent system can separate the more polar aldehyde from the desired tetrahydropyran product.

Issue 2: I have a mixture of diastereomers that are difficult to separate.
  • Identification: Diastereomers will have distinct, but often very similar, sets of peaks in the NMR spectrum, leading to a complex spectrum. On TLC, they may appear as a single spot or as very closely running spots.

  • Cause: The cyclization reaction may not have been perfectly stereoselective, leading to the formation of multiple diastereomers.

  • Solution 1: Optimize Flash Column Chromatography.

    • Solvent System: Systematically vary the polarity of the eluent. A less polar solvent system often provides better separation of diastereomers.

    • Column Dimensions: Use a longer, narrower column for better resolution.

    • Stationary Phase: While silica gel is standard, other stationary phases like alumina or reverse-phase silica (C18) can sometimes provide better separation.[8] Supercritical Fluid Chromatography (SFC) has also been shown to be effective for separating diastereomers.[9]

  • Solution 2: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can sometimes selectively crystallize one diastereomer, leaving the other in the mother liquor.

Issue 3: I suspect I have byproducts from a 2-oxonia-Cope rearrangement.
  • Identification: 2-oxonia-Cope rearrangements can lead to constitutional isomers or racemization.[2][3] This can result in a complex NMR spectrum with unexpected signals. Detailed 2D NMR analysis (like COSY and HMBC) may be necessary to identify the specific isomeric byproducts.

  • Cause: This rearrangement is a competing pathway in some Prins cyclizations, especially with certain substrates.[2]

  • Solution: Chromatographic Separation. As these are isomeric byproducts, flash column chromatography is the primary method for their removal. Due to the potential for very similar polarities, extensive optimization of the chromatographic conditions (as described in Issue 2) will be necessary.

Quantitative Data on Purification

The following table summarizes the effectiveness of flash column chromatography for the separation of diastereomers in the synthesis of a substituted tetrahydropyran.

Product DiastereomersInitial Ratio (crude)Purification MethodFinal Purity of Major IsomerIsolated Yield of Major IsomerReference
cis/trans-2,6-disubstituted tetrahydropyran3:1Flash Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient)>95%65%Fictionalized Data for illustrative purposes
syn/anti-tetrahydropyranol2.5:1Flash Chromatography (Silica Gel, Dichloromethane/Methanol Gradient)>98%58%Fictionalized Data for illustrative purposes

Note: The data in this table is representative and will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Quenching and Workup Procedure for Acid-Catalyzed Tetrahydropyran Synthesis
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[4]

Protocol 2: Flash Column Chromatography for the Separation of Tetrahydropyran Diastereomers
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the products.

  • Fraction Collection: Collect small fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the separated diastereomers.

  • Combine and Concentrate: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Visualizations

Byproduct_Removal_Workflow start Crude Reaction Mixture quench Quench with aq. NaHCO3 start->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate analyze Analyze Crude Product (TLC, NMR) dry_concentrate->analyze unreacted_aldehyde Unreacted Aldehyde Present? analyze->unreacted_aldehyde diastereomers Diastereomeric Mixture? unreacted_aldehyde->diastereomers No bisulfite_wash Aqueous Wash with Sodium Bisulfite unreacted_aldehyde->bisulfite_wash Yes other_byproducts Other Byproducts Present? diastereomers->other_byproducts No optimize_chromatography Optimize Flash Chromatography (Solvent, Column, Stationary Phase) diastereomers->optimize_chromatography Yes final_product Pure Substituted Tetrahydropyran other_byproducts->final_product No column_chromatography Standard Flash Column Chromatography other_byproducts->column_chromatography Yes bisulfite_wash->diastereomers optimize_chromatography->other_byproducts column_chromatography->final_product

Caption: A decision-making workflow for the purification of substituted tetrahydropyrans.

Prins_Cyclization_Byproducts homoallylic_alcohol Homoallylic Alcohol reaction Prins Cyclization homoallylic_alcohol->reaction aldehyde Aldehyde aldehyde->reaction acid_catalyst Acid Catalyst acid_catalyst->reaction tetrahydropyran Desired Tetrahydropyran reaction->tetrahydropyran Desired Pathway allylic_alcohol Byproduct: Allylic Alcohol (Elimination) reaction->allylic_alcohol Side Reaction dioxane Byproduct: Dioxane (Excess Aldehyde) reaction->dioxane Side Reaction rearrangement_product Byproduct: Isomers (2-Oxonia-Cope Rearrangement) reaction->rearrangement_product Side Reaction

Caption: Common byproducts formed during Prins cyclization for tetrahydropyran synthesis.

References

Preventing racemization during the synthesis of chiral amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Chiral Amino Alcohols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and achieve high stereochemical purity in your experiments.

Troubleshooting Guide: Minimizing Racemization

This guide addresses common issues that can lead to a loss of enantiomeric purity during the synthesis of chiral amino alcohols.

Problem 1: Significant Racemization Observed in the Final Product

Possible Causes:

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide the necessary energy to overcome the activation barrier for racemization.[1]

  • Strongly Basic or Acidic Conditions: The presence of strong bases or acids can facilitate the formation of achiral intermediates, such as enolates or their equivalents, leading to racemization.[1][2] The mechanism often involves the deprotonation of the α-carbon, forming a planar carbanion intermediate that can be protonated from either face.[2]

  • Inappropriate Choice of Reagents: Certain reagents may necessitate conditions that favor epimerization.

  • Unstable Chiral Intermediates: Intermediates formed during the reaction may lack stereochemical stability under the given reaction conditions.[1]

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Lower the reaction temperature. Cryogenic conditions are frequently employed in stereoselective synthesis to minimize racemization.[1] Temperature has a significant effect on the rate of racemization.[3][4]

    • Reaction Time: Closely monitor the reaction's progress (e.g., using TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[1]

  • Reagent and Catalyst Selection:

    • Mild Reagents: Use milder bases or acids. For instance, organic bases like triethylamine or diisopropylethylamine are preferable to strong inorganic bases like sodium hydroxide.[1]

    • Chiral Catalysts: Employ catalysts that promote stereoselective transformations under mild conditions. For example, chromium-catalyzed asymmetric cross-couplings have demonstrated high enantiomeric excess (ee) in the synthesis of chiral β-amino alcohols.[1][5]

    • Enzymatic Methods: Consider biocatalytic approaches, which often exhibit high enantioselectivity under mild, physiological conditions.[6][7]

  • Protecting Group Strategy:

    • Appropriate Protecting Groups: The choice of protecting groups for the amine and alcohol functionalities is critical. Bulky protecting groups can sterically hinder the approach of reagents that may cause racemization.[1] Urethane-type protecting groups like Cbz and Fmoc are known to reduce the potential for racemization in amino acid chemistry.[1]

    • Electronic Effects: Electron-withdrawing protecting groups on an imine can alter its reduction potential, enabling preferential reactions and suppressing side reactions.[1][5]

Problem 2: Low Diastereoselectivity in the Synthesis of Amino Alcohols with Multiple Chiral Centers

Possible Causes:

  • Poor Facial Selectivity: The incoming nucleophile or electrophile may not exhibit a strong preference for one face of the prochiral substrate.

  • Lack of Inherent Stereocontrol: The chosen synthetic method may not provide adequate stereocontrol over the formation of the new chiral center.

Solutions:

  • Substrate Control: Introduce a chiral auxiliary into the substrate to direct the stereochemical outcome of the reaction.

  • Reagent Control: Utilize chiral reagents or catalysts that can effectively differentiate between the diastereotopic faces of the substrate. For instance, in the synthesis of γ-amino alcohols, iridium-catalyzed asymmetric transfer hydrogenation can yield anti-products, while rhodium-catalyzed asymmetric hydrogenation provides syn-products.[1]

  • Chelation Control: Employ metal ions that can chelate to the substrate, creating a rigid conformation that favors the approach of the reagent from a specific direction.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization during the synthesis of chiral amino alcohols from amino acids?

A1: The most common mechanism involves the deprotonation of the α-carbon (the carbon bearing the chiral center). This is particularly problematic under basic conditions, which facilitate the removal of the acidic α-proton to form a planar, achiral enolate or carbanion intermediate.[2] This intermediate can then be reprotonated from either face, leading to a mixture of enantiomers. Acid-catalyzed racemization can also occur, often proceeding through a similar planar intermediate stabilized by resonance.[2]

Caption: Base-catalyzed racemization mechanism via a planar intermediate.

Q2: How do protecting groups help in minimizing racemization?

A2: Protecting groups are a crucial tool for minimizing racemization through several mechanisms:[1]

  • Steric Hindrance: Bulky protecting groups can physically block the approach of a base or other reagents to the chiral center, thereby inhibiting deprotonation and subsequent racemization.[1]

  • Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of the α-proton, making it less susceptible to removal by a base.[1] For example, urethane-type protecting groups like benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) are effective at preventing racemization in peptide synthesis.[1][8]

  • Preventing Oxazolone Formation: In reactions involving the activation of the carboxylic acid of an N-acyl amino acid, racemization can occur through the formation of an oxazolone intermediate. Certain protecting groups on the nitrogen, such as Cbz, are less prone to forming these readily racemized intermediates.

Q3: At which stages of the synthesis is racemization most likely to occur?

A3: Racemization can occur at several stages of a synthetic sequence:

  • During the main reaction: If the reaction conditions are harsh (e.g., high temperature, strong base/acid), racemization of the product or key intermediates can occur.[1]

  • During work-up: Aqueous work-ups involving strong acids or bases can lead to the racemization of the final product.[1]

  • During purification: Purification methods such as chromatography on silica gel, which is acidic, can sometimes cause racemization of sensitive compounds. Using a neutral support like alumina or deactivating the silica gel with a base can mitigate this issue.[1]

Q4: What are some recommended synthetic routes to chiral amino alcohols that are known to minimize racemization?

A4: Several synthetic strategies are known to produce chiral amino alcohols with high enantiopurity:

  • Asymmetric Reduction of α-Amino Ketones: This is a direct method where a prochiral ketone is reduced to a chiral alcohol using a chiral catalyst. Catalysts based on ruthenium, rhodium, and iridium are commonly used and often provide high enantioselectivity.[1]

  • Biocatalytic Methods: Enzymes, such as amine dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones with high stereoselectivity under mild conditions.[7]

  • Ring-Opening of Epoxides or Aziridines: The nucleophilic attack of an amine on a chiral epoxide or a nucleophile on a chiral aziridine can yield chiral amino alcohols with well-defined stereochemistry.[1]

  • Reduction of N-Protected Amino Acids: This is a common and effective method. The choice of reducing agent and protecting group is crucial to prevent racemization.

Stereoselective_Synthesis_Workflow Start Chiral Starting Material (e.g., N-Protected Amino Acid) Reaction Stereoselective Transformation - Asymmetric Reduction - Biocatalysis - Ring Opening Start->Reaction Workup Mild Work-up (Avoid strong acid/base) Reaction->Workup Purification Purification (e.g., Neutral Chromatography, Recrystallization) Workup->Purification Analysis Stereochemical Analysis (e.g., Chiral HPLC, NMR) Purification->Analysis Product Enantiopure Amino Alcohol Analysis->Product

Caption: General workflow for the stereoselective synthesis of chiral amino alcohols.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of (S)-tert-Leucinol from N-Boc-(S)-tert-Leucine

Reducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
NaBH₄ / I₂THF0 to rt79>99[McKennon et al., 1993]
LiAlH₄THFReflux~75>98[Dickman et al., 1987]

Note: The data in this table is compiled from literature sources and is intended for comparative purposes. Actual results may vary depending on specific experimental conditions.

Table 2: Influence of Base on Racemization in Peptide Coupling

BaseRacemization (%)
DIEAHigh
NMMModerate
TMPLow

Note: This table provides a qualitative comparison of the effect of different bases on racemization during peptide coupling, which is a related field with analogous principles for racemization control. The degree of racemization is highly dependent on the specific substrates and reaction conditions. Data adapted from principles discussed in peptide synthesis literature.

References

Overcoming poor diastereoselectivity in Prins cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prins cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their reactions.

Troubleshooting Guide

This guide addresses common issues encountered during Prins cyclization experiments that lead to poor diastereoselectivity.

Issue 1: Low Diastereoselectivity (Formation of undesired stereoisomers)

Poor diastereoselectivity is a frequent challenge in Prins cyclizations. The formation of a mixture of diastereomers can be influenced by several factors, from the choice of catalyst to the reaction temperature.

Possible Causes and Solutions:

  • Inappropriate Lewis or Brønsted Acid Catalyst: The nature and strength of the acid catalyst are critical for controlling the stereochemical outcome.

    • Troubleshooting:

      • Screen Different Lewis Acids: The choice of Lewis acid can dramatically influence the transition state geometry. For instance, changing from SnBr₄ to TMSBr has been shown to exclusively favor the formation of the axial product in certain cases.[1] Mild Lewis acids like InBr₃ have been used to overcome epimerization issues.[2][3] Consider screening a panel of Lewis acids such as BF₃·OEt₂, SnCl₄, TiCl₄, FeCl₃, and InCl₃.[2][3]

      • Employ Brønsted Acids: Highly acidic Brønsted acids, such as confined imino-imidodiphosphate (iIDP) catalysts, can promote highly diastereoselective and enantioselective Prins cyclizations.[3][4] Chiral phosphoric acids have also been used successfully.[5]

      • Consider a Dual Catalyst System: A combination of a Lewis acid and a chiral Brønsted acid can be effective. For example, a CuCl and a BINOL-derived bis-phosphoric acid system has been reported to give good diastereoselectivities.[5][6]

  • Suboptimal Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing diastereoselectivity.

    • Troubleshooting:

      • Vary Solvent Polarity: An optimization study revealed that enantioselectivity, and by extension diastereoselectivity, can increase with decreasing solvent polarity.[2] Test a range of solvents from non-polar (e.g., toluene, cyclohexane) to polar aprotic (e.g., dichloromethane, 1,2-dichloroethane).

  • Incorrect Reaction Temperature: Temperature plays a crucial role in the selectivity of many organic reactions.

    • Troubleshooting:

      • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -35 °C, -40 °C, or -78 °C) can enhance diastereoselectivity by favoring the kinetically controlled product.[7][8]

  • Substrate Structure: The inherent structure of the homoallylic alcohol and the aldehyde can predispose the reaction to a particular stereochemical outcome.

    • Troubleshooting:

      • Modify the Substrate: While not always feasible, altering substituents on the alkene or the alcohol can influence the preferred transition state. For instance, the geometry of the alkene (Z vs. E) can dictate the stereocontrol at the C3 position of the resulting tetrahydropyran.[1][3]

      • Use of Silyl-Prins Cyclization: Employing allylsilanes, vinylsilanes, or alkenyl methylsilanes can provide high levels of stereocontrol.[3][9]

Issue 2: Racemization of Products (Loss of Enantiomeric Excess)

Even if the desired diastereomer is formed, it may racemize under the reaction conditions, leading to a loss of optical purity.

Possible Causes and Solutions:

  • Competing Oxonia-Cope Rearrangement: This rearrangement is a major pathway for racemization in Prins cyclizations.[1][2][3][10][11]

    • Troubleshooting:

      • Use Masked Aldehydes: Employing α-acetoxy ethers as masked aldehydes in the presence of Lewis acids like BF₃·OEt₂ or SnBr₄ can prevent the loss of optical purity.[1][2]

      • Careful Choice of Lewis Acid: The choice of Lewis acid can influence the rate of the desired cyclization versus the competing rearrangement. For example, cyclization promoted by BF₃·OEt₂/HOAc can lead to partial racemization.[2][3]

      • Optimize Reaction Conditions: Factors like solvent, temperature, and the nature of the nucleophile can play a critical role in suppressing this side reaction.[11]

Frequently Asked Questions (FAQs)

Q1: How can I improve the cis to trans ratio of my 2,6-disubstituted tetrahydropyran product?

A1: The cis-stereoselectivity is often attributed to a chair-like transition state where the substituents adopt equatorial positions.[1][2] To favor the cis isomer:

  • Lewis Acid Selection: Certain Lewis acids strongly favor the formation of the cis product. For example, FeCl₃ has been used to obtain excellent stereoselectivity for 4-hydroxy-substituted tetrahydropyrans.[2][3]

  • Substrate Control: The use of (Z)-alkenes in the homoallylic silyl alcohol can lead to high trans-stereocontrol at the C3 position and cis-stereocontrol at the C4 position.[1][3]

  • Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable cis product.

Q2: My reaction is giving a complex mixture of products. What are the likely side reactions?

A2: Besides poor diastereoselectivity, common side reactions include:

  • Oxonia-Cope Rearrangement: As discussed above, this can lead to racemization and the formation of constitutional isomers.[1][2][3]

  • Ene Reaction: Under certain conditions, particularly at higher temperatures with an excess of aldehyde, an ene reaction can compete with the Prins cyclization.[12]

  • Formation of 1,3-dioxanes: This can occur, especially with formaldehyde as the aldehyde, through the reaction of the starting materials or intermediates.[4]

Q3: Can I achieve high diastereoselectivity without using a chiral catalyst?

A3: Yes, high diastereoselectivity can often be achieved through substrate control and by carefully selecting the reaction conditions, even without a chiral catalyst. The inherent stereocenters in your starting materials can direct the stereochemical outcome of the cyclization. Using enantiomerically pure homoallylic alcohols can lead to products with complete diastereoselectivity.[5][13]

Data Presentation

Table 1: Effect of Lewis Acid on Diastereoselectivity

EntryLewis AcidSolventTemp (°C)SubstrateProduct Ratio (axial:equatorial)Reference
1SnBr₄CH₂Cl₂-78Aryl-substituted homoallylic alcohol9:79[1]
2TMSBrCH₂Cl₂-78Aryl-substituted homoallylic alcohol>99:1 (exclusive axial)[1]
3BF₃·OEt₂DCE-353-Bromobut-3-en-1-olHigh diastereoselectivity[7]
4FeCl₃CH₂Cl₂rtVarious homoallylic alcoholsExcellent cis-selectivity[2][3]
5InCl₃/TMSICH₂Cl₂-20Homoallylic silyl alcohol with (Z)-alkeneHigh diastereoselectivity[1][3]
6BiCl₃/TMSClCH₂Cl₂-78 to rtVinylsilyl alcoholExcellent stereoselectivity

Table 2: Influence of Catalyst System on Enantio- and Diastereoselectivity

EntryCatalyst SystemSolventProductd.r.ee (%)Reference
1CuCl / BINOL-derived bis-phosphoric acidTolueneBenzo[f]isochromeneGoodModerate[5][6]
2Chiral Imidodiphosphoric AcidTolueneTetrahydrofuran>20:185:15 (er)[14]
3Confined Imino-imidodiphosphate (iIDP)Not specified1,3-dioxaneHighGood to Excellent[3][4]

Experimental Protocols

Protocol 1: Highly Diastereoselective Synthesis of 4-Chlorotetrahydropyrans using BiCl₃/TMSCl

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the vinylsilyl alcohol (1.0 equiv).

  • Solvent and Aldehyde: Add dry dichloromethane (CH₂Cl₂) and the corresponding aldehyde (1.2 equiv).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add a solution of BiCl₃ (0.05 equiv) in dry CH₂Cl₂ and TMSCl (1.0 equiv) dropwise to the cooled mixture.

  • Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones [7]

  • Preparation: To a stirred solution of 3-bromobut-3-en-1-ol (1.0 equiv) and an aldehyde (1.2 equiv) in 1,2-dichloroethane (DCE).

  • Cooling: Cool the reaction mixture to -35 °C.

  • Catalyst Addition: Add BF₃·OEt₂ (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at -35 °C and monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with CH₂Cl₂.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Visualizations

Troubleshooting_Diastereoselectivity start Poor Diastereoselectivity in Prins Cyclization cause1 Suboptimal Catalyst start->cause1 cause2 Incorrect Solvent start->cause2 cause3 Inappropriate Temperature start->cause3 cause4 Substrate Effects start->cause4 solution1a Screen Lewis Acids (e.g., TMSBr, FeCl₃, InCl₃) cause1->solution1a solution1b Employ Brønsted Acids (e.g., iIDP, Chiral Phosphoric Acid) cause1->solution1b solution1c Use Dual Catalyst System (e.g., CuCl/Chiral Brønsted Acid) cause1->solution1c solution2a Vary Solvent Polarity (e.g., Toluene, CH₂Cl₂) cause2->solution2a solution3a Lower Reaction Temperature (e.g., -35 °C, -78 °C) cause3->solution3a solution4a Modify Substrate or Use Silyl-Prins Variant cause4->solution4a

Caption: Troubleshooting workflow for poor diastereoselectivity.

Prins_vs_OxoniaCope cluster_prins Desired Prins Pathway cluster_cope Competing Racemization Pathway reactants Homoallylic Alcohol + Aldehyde + Acid Catalyst oxocarbenium Oxocarbenium Ion Intermediate reactants->oxocarbenium prins_ts Chair-like Transition State oxocarbenium->prins_ts 6-endo-trig Cyclization cope_rearrangement [3,3]-Oxonia-Cope Rearrangement oxocarbenium->cope_rearrangement prins_product Diastereoselective Product (e.g., cis-Tetrahydropyran) prins_ts->prins_product Nucleophilic Trapping racemic_product Racemic or Epimerized Product cope_rearrangement->racemic_product

Caption: Competing pathways in Prins cyclization.

Experimental_Workflow prep 1. Prepare Reactants (Homoallylic alcohol, Aldehyde) reaction_setup 2. Setup Reaction (Inert atmosphere, Dry solvent) prep->reaction_setup cooling 3. Cool to Desired Temperature reaction_setup->cooling catalyst_add 4. Add Catalyst (Lewis or Brønsted acid) cooling->catalyst_add monitoring 5. Monitor Reaction (TLC, GC, etc.) catalyst_add->monitoring quench 6. Quench Reaction monitoring->quench workup 7. Aqueous Workup & Extraction quench->workup purification 8. Purify Product (Column Chromatography) workup->purification analysis 9. Analyze Diastereoselectivity (NMR, etc.) purification->analysis

Caption: General experimental workflow for Prins cyclization.

References

Managing spectral overlap in NMR of polyhydroxylated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NMR analysis of polyhydroxylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding spectral overlap in NMR experiments.

Troubleshooting Guide

This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.

Question 1: How can I resolve the severe signal crowding in the non-anomeric proton region (e.g., 3.5-4.5 ppm) of the 1D ¹H spectrum?

Answer:

Severe overlap in the 1D ¹H NMR spectrum is a common issue for polyhydroxylated compounds due to the similar chemical environments of many ring protons.[1][2] The most effective initial step is to employ two-dimensional (2D) NMR experiments to disperse the signals into a second frequency dimension.[3]

Solution A: 2D Homonuclear Correlation Spectroscopy (COSY/TOCSY)

  • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other (typically over 2-3 bonds). This is useful for tracing direct neighbor connections.[4][5]

  • TOCSY (Total Correlation Spectroscopy): This is often more powerful for carbohydrates as it reveals correlations between all protons within a single spin system (i.e., within a single monosaccharide residue).[6][7] By selecting a well-resolved anomeric proton peak, you can often trace out the signals for the entire sugar residue.[6][8]

Solution B: 2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC)

  • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful single experiment for resolving severe proton overlap. It correlates directly attached ¹H-¹³C pairs, spreading the proton signals out according to the much larger ¹³C chemical shift dispersion.[4][9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is invaluable for piecing together fragments and determining glycosidic linkages.

Question 2: Even in my 2D spectra, some key signals are still overlapped. What are the next steps?

Answer:

When standard 2D experiments are insufficient, several advanced techniques and methodological adjustments can be employed.

Solution A: Selective 1D Experiments

  • Selective 1D TOCSY: If you can identify even one unique, well-resolved proton signal for a given spin system, a selective 1D TOCSY experiment can be used to excite only that proton and transfer magnetization throughout its entire spin system.[10] This generates a simplified 1D spectrum containing only signals from that specific residue.

  • Selective 1D NOESY/ROESY: Similar to the TOCSY variant, these experiments can be used to observe spatial proximities to a selectively irradiated proton, helping to identify neighboring residues or parts of the molecule.

Solution B: Modify Experimental Conditions

  • Change the Solvent: Acquiring a spectrum in a different deuterated solvent can resolve overlap.[11] Varying solute-solvent interactions, such as hydrogen bonding or aromatic solvent-induced shifts (ASIS), can alter the chemical environment enough to shift overlapping signals apart.[11]

  • Variable Temperature (VT) NMR: Changing the temperature can affect the conformational dynamics of the molecule. For molecules that exist as a mixture of conformers in equilibrium, changing the temperature can shift this equilibrium, potentially altering chemical shifts and resolving overlap.[11][12]

Solution C: "Pure Shift" NMR

  • These advanced experiments use special pulse sequences to collapse complex multiplets into singlets.[10] The resulting "broadband homodecoupled" spectrum displays each proton signal as a single sharp line, significantly increasing resolution and simplifying crowded regions.[10]

Question 3: My sample is a complex mixture, and I'm struggling with both overlap and identifying components. What is a good strategy?

Answer:

For complex mixtures, an approach that separates signals based on properties other than chemical shift can be highly effective.

Solution: Diffusion-Ordered Spectroscopy (DOSY)

  • The DOSY experiment separates the NMR signals of different species in a mixture based on their diffusion coefficients, which generally correlate with molecular size.[13][14]

  • The result is a 2D spectrum with the normal 1D spectrum on one axis and diffusion coefficients on the other. All signals belonging to a single molecule will align horizontally at the same diffusion coefficient, allowing you to "separate" the spectra of different components in the mixture.[13]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when encountering signal overlap in the NMR spectrum of a polyhydroxylated compound?

A1: Always start by acquiring a standard set of 2D spectra. A ¹H-¹³C HSQC is the most powerful single experiment for resolving the severe proton overlap typical of carbohydrates because it spreads the signals out by the much larger ¹³C chemical shift dispersion.[4][9][10] A 2D TOCSY is also essential to begin grouping signals into individual monosaccharide spin systems.[6]

Q2: How can I improve the quality of my spectra to minimize overlap from the start?

A2: Proper sample preparation is critical. Ensure your sample is free of particulate matter by filtering it into the NMR tube.[15] Use high-quality NMR tubes and deuterated solvents.[16][17] The concentration should be optimized; highly concentrated samples can lead to peak broadening and increased overlap.[11]

Q3: Can data processing help resolve overlapping signals?

A3: Yes. If distinct signals are partially overlapped, spectral deconvolution algorithms can be used.[18] These methods fit mathematical lineshapes to the observed peaks to determine the area and position of each underlying component.[18] This is particularly useful for quantitative NMR (qNMR) where accurate integration of overlapped peaks is necessary.[19][20]

Q4: I am trying to observe hydroxyl protons, but they are either not visible or are very broad. How can this be addressed?

A4: Hydroxyl proton signals are often broadened or absent due to chemical exchange with residual water or other exchangeable protons in the sample. To observe them, you can use a solvent mixture with a low percentage of water (e.g., 99% DMSO-d6 / 1% H₂O) and acquire the spectrum at low temperature (e.g., near 0°C).[12] Lowering the temperature slows down the exchange rate, resulting in sharper signals for the hydroxyl protons.[1][2]

Data Presentation

Table 1: Comparison of Common NMR Experiments for Overlap Resolution
ExperimentInformation ProvidedTypical Acquisition TimeResolution PowerKey Advantage
1D ¹H Initial overview of sample complexity and purity.< 5 minutesLowFast initial assessment.
2D COSY Shows proton-proton couplings over 2-3 bonds.15-30 minutesMediumTraces direct J-coupling connectivities.[4]
2D TOCSY Connects all protons within a single spin system.30-60 minutesMediumGroups signals into individual monosaccharide residues.[21]
2D HSQC Correlates protons to their directly attached carbons.1-2 hoursHighDisperses signals via the large ¹³C chemical shift range.[10][21]
2D HMBC Shows long-range (2-3 bond) proton-carbon correlations.2-4 hoursHighConnects spin systems and establishes glycosidic linkages.
Selective 1D TOCSY Isolates a single spin system from a crowded spectrum.15-45 minutesHigh (for the selected system)Deconvolutes signals from a single residue.[10][21]
2D DOSY Separates signals based on molecular diffusion rates.1-3 hoursHigh (for mixture components)Resolves spectra of different molecules in a mixture.[13]

Experimental Protocols

Protocol 1: Selective 1D TOCSY

This experiment is ideal for isolating the signals of a single monosaccharide residue from an overlapped spectrum.

  • Prerequisite: Acquire a standard 2D spectrum (e.g., HSQC or TOCSY) to identify a well-resolved proton signal belonging to the spin system of interest.

  • Setup:

    • Load a selective 1D TOCSY pulse sequence (e.g., selml on Bruker systems).

    • Set the standard ¹H spectral width and transmitter frequency.

    • Define the selective pulse. Choose a shaped pulse (e.g., Gaussian) with a duration calculated to excite only the desired peak region (~20-50 Hz width).[21]

    • Set the mixing time (e.g., 80-120 ms) to allow for magnetization transfer throughout the spin system.

  • Acquisition:

    • Number of Scans (ns): 64 to 1024, as signals can be weak.[21]

    • Relaxation Delay (d1): 2.0 seconds.[21]

  • Processing:

    • Apply a standard exponential window function and Fourier transform.

    • The resulting spectrum will show only signals from the spin system of the selectively excited proton.

Protocol 2: Variable Temperature (VT) NMR

This protocol helps to resolve overlapping signals by altering the sample temperature.

  • Sample Preparation: Prepare your sample in a deuterated solvent with a wide liquid temperature range (e.g., toluene-d₈ for high temperatures, methanol-d₄ for low temperatures). Ensure the NMR tube is properly sealed.[11]

  • Initial Spectrum: Acquire a standard ¹H spectrum at your initial temperature (e.g., 298 K).[11]

  • Temperature Change:

    • Access the temperature control unit of the spectrometer.

    • Set a new target temperature (e.g., 318 K for a higher temperature or 278 K for a lower one).

    • Allow the sample to equilibrate for at least 5-10 minutes after the new temperature is reached.

  • Shimming: Re-shim the sample at the new temperature, as the magnetic field homogeneity will have changed.

  • Acquisition: Acquire the ¹H spectrum with the same parameters as the initial spectrum.[11]

  • Iteration: Repeat steps 3-5 for a range of temperatures to identify the optimal temperature for signal resolution.[11]

Visualizations

G Troubleshooting Workflow for Spectral Overlap Start Start: Overlap in 1D ¹H Spectrum Acquire2D Acquire Standard 2D Spectra (HSQC, TOCSY) Start->Acquire2D AssessOverlap Is Overlap Resolved? Acquire2D->AssessOverlap AdvancedMethods Employ Advanced Methods AssessOverlap->AdvancedMethods No End End: Signals Resolved AssessOverlap->End Yes ChangeConditions Modify Experimental Conditions (Solvent, Temperature) AdvancedMethods->ChangeConditions SelectiveExpts Perform Selective Experiments (1D TOCSY/NOESY) AdvancedMethods->SelectiveExpts PureShift Run 'Pure Shift' NMR AdvancedMethods->PureShift DOSY Is it a Mixture? Run DOSY AdvancedMethods->DOSY DataProcessing Use Data Processing (Deconvolution) ChangeConditions->DataProcessing SelectiveExpts->DataProcessing PureShift->DataProcessing DOSY->DataProcessing DataProcessing->End

Caption: Decision workflow for resolving NMR signal overlap in polyhydroxylated compounds.

G Experimental Strategy for Structure Elucidation Start Isolated Polyhydroxylated Compound Step1 1. Acquire 1D ¹H and ¹³C Spectra Start->Step1 Step2 2. Acquire 2D HSQC and TOCSY Step1->Step2 OverlapCheck Severe Overlap? Step2->OverlapCheck Step3 Assign Monosaccharide Spin Systems via TOCSY Step4 Correlate ¹H to ¹³C via HSQC Step3->Step4 Step5 3. Acquire 2D HMBC and NOESY/ROESY Step4->Step5 Step6 Establish Linkages and Sequence via HMBC/NOESY Step5->Step6 Step7 Propose Structure Step6->Step7 OverlapCheck->Step3 No

Caption: A logical workflow for the structural analysis of polyhydroxylated compounds.

References

Chiral HPLC peak tailing and resolution issues with amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chiral HPLC analysis of amino alcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing and resolution.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the chiral separation of amino alcohols.

Issue 1: My peaks are tailing. What are the common causes and how can I fix it?

Peak tailing in the analysis of amino alcohols is a frequent issue, often leading to inaccurate quantification and reduced resolution. The primary cause is typically secondary interactions between the basic amino groups of the analytes and active sites on the stationary phase, such as residual silanols on silica-based columns.[1][2]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add an acidic or basic modifier to the mobile phase to suppress unwanted interactions.

    • For basic amino alcohols: Add a small concentration (typically 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[3] This will compete with the analyte for active sites on the stationary phase.

    • For acidic amino alcohols or zwitterionic behavior: An acidic additive such as trifluoroacetic acid (TFA) or formic acid at a concentration of 0.1% can improve peak shape by protonating the amino groups and reducing their interaction with silanols.[3]

  • pH Adjustment: Ensure the mobile phase pH is appropriate for your analyte. For basic compounds, operating at a low pH (e.g., 2-3) can protonate the silanol groups on the stationary phase, minimizing secondary interactions.[4]

  • Column Choice and Care:

    • Use End-Capped Columns: Modern, well-end-capped columns have fewer free silanol groups, which reduces the potential for peak tailing.[1]

    • Column Cleaning: If you suspect column contamination, a proper washing procedure can help. For polysaccharide-based chiral columns that have been exposed to aggressive mobile phases or additives, a regeneration procedure using solvents like dichloromethane (DCM) or dimethylformamide (DMF) may be necessary for immobilized columns.

  • Sample Overload: Injecting too much sample can lead to peak tailing.[1] Try reducing the injection volume or diluting your sample.

  • Extra-Column Effects: Ensure that tubing and connections in your HPLC system are not contributing to peak broadening and tailing. Use tubing with a narrow internal diameter to minimize dead volume.[2]

Issue 2: I am seeing poor or no resolution between my amino alcohol enantiomers. What should I do?

Achieving good resolution is the primary goal of chiral separations. Poor resolution can stem from several factors, including inappropriate mobile phase composition, suboptimal temperature, or an unsuitable chiral stationary phase (CSP).

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Organic Modifier: The choice and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) in the mobile phase significantly impact selectivity. Systematically vary the percentage of the organic modifier.[4]

    • Additives: As with peak tailing, mobile phase additives can also influence resolution. Experiment with different acidic and basic additives and their concentrations.[5][6]

  • Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Lower Temperatures: Generally, lower column temperatures enhance the weaker bonding forces involved in chiral recognition, which can lead to better resolution.[6]

    • Higher Temperatures: Conversely, higher temperatures can sometimes improve efficiency and peak shape, which may indirectly improve resolution.[7] It is crucial to experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum for your separation.

  • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates, which allow for more effective interaction between the analyte and the chiral stationary phase. Try reducing the flow rate to see if resolution improves.

  • Evaluate the Chiral Stationary Phase (CSP): Not all CSPs are suitable for every analyte. If optimization of mobile phase and temperature does not yield the desired resolution, consider screening different types of chiral columns (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a new chiral method for an amino alcohol?

The first step is typically to screen different chiral columns and mobile phases. A common starting point for basic compounds on polysaccharide-based columns is a mobile phase of n-hexane and an alcohol (isopropanol or ethanol) with a small amount of a basic additive like diethylamine (0.1%).[6] For acidic compounds, an acidic additive like trifluoroacetic acid (0.1%) is recommended.[6]

Q2: Can I use a gradient elution for my chiral separation of amino alcohols?

While most chiral separations are performed isocratically to ensure stable interactions with the stationary phase, gradient elution can be used, particularly in method development to screen for suitable conditions or to analyze samples with a wide range of polarities.

Q3: How do I choose between different polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD)?

The selection is often empirical. Chiralcel OD-H and Chiralpak AD columns are generally good starting points for screening basic compounds.[6] It is recommended to have access to a variety of chiral columns to screen for the best selectivity for your specific amino alcohol.

Q4: My resolution is decreasing over time with the same method. What could be the cause?

A gradual loss of resolution can be due to column contamination or degradation.[1]

  • Contamination: Strongly retained impurities from your sample can accumulate on the column. A thorough column wash is recommended.

  • Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases (high or low pH). It may be necessary to replace the column.

  • Mobile Phase Inconsistency: Ensure your mobile phase is prepared consistently for every run, as small variations in composition can affect resolution.

Q5: What is the impact of water content in the mobile phase for normal-phase chiral separations?

In normal-phase chromatography, even trace amounts of water can significantly affect the separation by altering the hydration layer on the stationary phase. This can lead to changes in retention times and resolution. It is crucial to use high-purity, dry solvents for consistent results.

Data Presentation

Table 1: Effect of Mobile Phase Additives on the Separation of Amino Alcohol Enantiomers

Amino AlcoholChiral Stationary PhaseMobile PhaseAdditive (0.1%)Retention Time (min)Resolution (Rs)Peak Shape
PropranololChiralcel OD-Hn-Hexane/Isopropanol (90:10)None15.2, 16.81.2Tailing
PropranololChiralcel OD-Hn-Hexane/Isopropanol (90:10)Diethylamine (DEA)12.5, 13.92.1Symmetrical
PhenylalaninolChiralpak ADn-Hexane/Ethanol (80:20)None20.1, 22.51.0Tailing
PhenylalaninolChiralpak ADn-Hexane/Ethanol (80:20)Trifluoroacetic Acid (TFA)18.3, 19.81.8Symmetrical
MetoprololWhelk-O 1Methylene Chloride/Ethanol/Methanol (85:10:5)Ammonium Acetate (10mM)8.9, 10.21.9Symmetrical

Note: Data is illustrative and compiled from typical observations in chiral chromatography literature. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Method Development Screening for a Basic Amino Alcohol
  • Column Selection: Start with a polysaccharide-based chiral column such as Chiralpak® IA, IB, or IC.

  • Mobile Phase Preparation:

    • Prepare a primary mobile phase of n-Hexane/Isopropanol (90:10 v/v).

    • Prepare a secondary mobile phase of n-Hexane/Ethanol (90:10 v/v).

    • To each mobile phase, add 0.1% (v/v) of diethylamine (DEA).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a suitable wavelength for your analyte.

  • Injection: Inject a racemic standard of your amino alcohol.

  • Evaluation: Assess the chromatogram for any separation. If partial or baseline separation is observed, proceed to optimize the mobile phase composition, temperature, and flow rate. If no separation is observed, screen other chiral columns.

Protocol 2: Optimizing Resolution by Adjusting Temperature
  • Initial Conditions: Use the column and mobile phase that provided the best initial separation in your screening.

  • Temperature Program:

    • Set the column oven temperature to 40°C and allow the system to equilibrate for at least 30 minutes.

    • Inject your sample and record the chromatogram.

    • Decrease the temperature in increments of 10°C (e.g., 30°C, 20°C, 10°C), allowing for equilibration at each step, and inject the sample.

  • Data Analysis: Compare the resolution (Rs) values at each temperature. Plot Rs versus temperature to determine the optimal temperature for your separation. Generally, lower temperatures lead to better resolution, but this is not always the case.[7]

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_additive Is a mobile phase additive being used? start->check_additive add_additive Add 0.1% DEA for basic analytes or 0.1% TFA for acidic analytes check_additive->add_additive No check_ph Is mobile phase pH appropriate? check_additive->check_ph Yes end_good Peak Shape Improved add_additive->end_good adjust_ph Adjust pH to suppress secondary interactions (e.g., pH 2-3 for basic analytes) check_ph->adjust_ph No check_overload Is the column overloaded? check_ph->check_overload Yes adjust_ph->end_good reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_load->end_good clean_column Wash or regenerate the column check_column->clean_column Yes end_bad Consider a different column (e.g., end-capped) check_column->end_bad No clean_column->end_good

Caption: Troubleshooting workflow for chiral HPLC peak tailing.

Troubleshooting_Resolution start Poor Resolution optimize_mp Optimize Mobile Phase (Organic modifier % and additive) start->optimize_mp check_resolution1 Resolution Improved? optimize_mp->check_resolution1 adjust_temp Adjust Column Temperature (Try lower temperatures first) check_resolution1->adjust_temp No end_good Resolution Achieved check_resolution1->end_good Yes check_resolution2 Resolution Improved? adjust_temp->check_resolution2 adjust_flow Reduce Flow Rate check_resolution2->adjust_flow No check_resolution2->end_good Yes check_resolution3 Resolution Improved? adjust_flow->check_resolution3 change_csp Screen Different Chiral Stationary Phases (CSPs) check_resolution3->change_csp No check_resolution3->end_good Yes

Caption: Decision tree for improving chiral resolution.

References

Stability of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the stability testing of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran.

Question 1: After subjecting the compound to acidic conditions (e.g., 0.1 M HCl), I observe a significant loss of the parent peak in my HPLC analysis, but no major degradation peaks are visible. What could be the reason?

Answer: There are several possibilities for this observation:

  • Formation of highly polar degradants: Acid hydrolysis may lead to the formation of highly polar degradation products that are not retained on a standard reverse-phase HPLC column and elute with the solvent front. Consider using a more polar column or a gradient elution method with a higher aqueous composition at the beginning.

  • Formation of non-UV active degradants: The degradation products may lack a chromophore, making them undetectable by a standard UV detector. If your compound has a suitable functional group, consider using alternative detection methods such as mass spectrometry (MS) or a charged aerosol detector (CAD).

  • Complete degradation to small volatile molecules: In aggressive acidic conditions, the molecule might degrade into small, volatile fragments that are not detectable by HPLC. Try using milder acidic conditions or shorter exposure times.

  • Precipitation of the degradant: The degradation product might be insoluble in the analytical mobile phase. Visually inspect your sample for any precipitate.

Question 2: I am observing multiple small peaks in my chromatogram after forced degradation under basic conditions (e.g., 0.1 M NaOH). How do I determine which are significant degradation products?

Answer: The significance of a degradation product is typically determined by its relative abundance. According to ICH guidelines, degradation products present at a level of 0.1-0.2% or higher are generally considered significant and may require further characterization. To identify the significant degradants:

  • Integrate all peaks: Ensure your integration parameters are set to detect all peaks, including the smaller ones.

  • Calculate relative peak areas: Determine the area of each peak as a percentage of the total area of all peaks.

  • Focus on major degradants: Initially, focus on peaks that are consistently present and have a relative area above a certain threshold (e.g., >0.1%).

  • Mass balance: Attempt to perform a mass balance calculation. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration. Significant deviations may indicate the presence of non-UV active or co-eluting species.

Question 3: My stability results are not reproducible between experiments. What are the common sources of variability in pH stability studies?

Answer: Lack of reproducibility in stability studies can stem from several factors:

  • Inconsistent pH: Ensure the pH of your stress solutions is accurately prepared and verified before each experiment. The pH can influence the rate and pathway of degradation.

  • Temperature fluctuations: Degradation reactions are often temperature-dependent. Use a calibrated and stable incubator or water bath to maintain a consistent temperature throughout the study.

  • Variability in sample preparation: Ensure that the initial concentration of the compound and the timing of sample quenching are consistent across all experiments.

  • Analytical method variability: The HPLC method itself can be a source of variability. Perform a system suitability test before each run to ensure the performance of the analytical system is consistent. This includes checking for retention time stability, peak shape, and detector response.

  • Oxygen exposure: For compounds susceptible to oxidation, the level of dissolved oxygen in the stress solutions can affect the degradation profile. Consider performing studies under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

The following is a generalized protocol for a forced degradation study of this compound under different pH conditions. This protocol should be adapted based on the specific properties of the compound and the available analytical instrumentation.

Objective: To evaluate the stability of this compound in acidic, neutral, and basic aqueous solutions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Phosphate or other suitable buffer components

  • HPLC grade water, acetonitrile, and other mobile phase components

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated incubator or water bath

  • HPLC system with UV and/or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Stress Solutions:

    • Acidic: 0.1 M HCl and 1 M HCl

    • Neutral: Purified water or a neutral buffer (e.g., pH 7.0 phosphate buffer)

    • Basic: 0.1 M NaOH and 1 M NaOH

  • Forced Degradation Study:

    • For each condition, add a known volume of the stock solution to a volumetric flask and dilute with the respective stress solution to achieve a final concentration of, for example, 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 40 °C, 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column is a common starting point.

    • Analyze the samples from the forced degradation study.

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

Data Presentation:

Summarize the percentage of the remaining parent compound at each time point for each condition in a table.

Time (hours)% Remaining (0.1 M HCl)% Remaining (Water, pH 7)% Remaining (0.1 M NaOH)
0100.0100.0100.0
295.299.892.5
490.199.585.3
882.599.275.1
2465.398.550.7
4845.897.925.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for pH Stability Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Prepare Acidic Solutions (0.1M & 1M HCl) Neutral Prepare Neutral Solution (Water/Buffer pH 7) Base Prepare Basic Solutions (0.1M & 1M NaOH) Incubate_Acid Incubate in Acidic Solution at 60°C Acid->Incubate_Acid Incubate_Neutral Incubate in Neutral Solution at 60°C Neutral->Incubate_Neutral Incubate_Base Incubate in Basic Solution at 60°C Base->Incubate_Base Sample_Acid Sample at Time Points (0, 2, 4, 8, 24, 48h) Incubate_Acid->Sample_Acid Sample_Neutral Sample at Time Points (0, 2, 4, 8, 24, 48h) Incubate_Neutral->Sample_Neutral Sample_Base Sample at Time Points (0, 2, 4, 8, 24, 48h) Incubate_Base->Sample_Base Quench_Acid Neutralize with Base Sample_Acid->Quench_Acid HPLC HPLC-UV/MS Analysis Sample_Neutral->HPLC Quench_Base Neutralize with Acid Sample_Base->Quench_Base Quench_Acid->HPLC Quench_Base->HPLC Data Data Analysis & Mass Balance HPLC->Data

A generalized workflow for conducting a forced degradation study under different pH conditions.

Hypothetical Degradation Pathway of this compound

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Parent This compound Degradant_A Degradant A (e.g., Ring Opening) Parent->Degradant_A Hydrolysis Degradant_B Degradant B (e.g., Dehydration) Parent->Degradant_B Elimination Degradant_C Degradant C (e.g., Oxidation of Alcohol) Parent->Degradant_C Oxidation Degradant_D Degradant D (e.g., Elimination) Parent->Degradant_D Elimination

A hypothetical degradation pathway illustrating potential transformations under acidic and basic stress conditions. The actual degradation products must be determined experimentally.

References

Technical Support Center: Optimizing Protecting Group Removal for Amino-Hydroxy-Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of protecting group removal in amino-hydroxy-tetrahydropyran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the deprotection of amino and hydroxyl groups on a tetrahydropyran ring.

Issue 1: Incomplete Deprotection of a Boc-Protected Amine

Question: I am seeing starting material remaining in my reaction mixture after attempting to deprotect a Boc-protected amine on my tetrahydropyran substrate. What are the possible causes and solutions?

Answer: Incomplete deprotection of a tert-butyloxycarbonyl (Boc) group can be attributed to several factors. Here is a troubleshooting guide to address this issue:

  • Insufficient Acid Strength or Concentration: The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA).[1][2] If the reaction is incomplete, the acidity of the reaction medium may be insufficient.

    • Solution: Increase the concentration of TFA, typically used in dichloromethane (DCM).[1] Alternatively, switching to a stronger acid system like HCl in dioxane or ethyl acetate can be effective.[3]

  • Reaction Time and Temperature: Deprotection may be slow at room temperature, especially with sterically hindered substrates.

    • Solution: Increase the reaction time and monitor the progress by TLC or LC-MS. Gentle heating may be applied, but care should be taken to avoid side reactions.

  • Scavengers: The tert-butyl cation generated during deprotection can lead to side reactions, potentially re-alkylating the deprotected amine or other nucleophilic sites.

    • Solution: Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation.

Troubleshooting Workflow for Incomplete Boc Deprotection:

start Incomplete Boc Deprotection check_acid Check Acid Strength & Concentration start->check_acid increase_time_temp Increase Reaction Time / Temperature check_acid->increase_time_temp Acid is appropriate switch_acid Switch to Stronger Acid (e.g., HCl in Dioxane) check_acid->switch_acid Insufficient acidity monitor_rxn Monitor by TLC/LC-MS increase_time_temp->monitor_rxn add_scavenger Add Scavenger (e.g., TES, Anisole) add_scavenger->monitor_rxn switch_acid->monitor_rxn monitor_rxn->add_scavenger Still incomplete / Side products observed complete Deprotection Complete monitor_rxn->complete Reaction complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Unwanted Side Reactions During Benzyl Ether Deprotection

Question: I am observing side reactions and poor yield during the hydrogenolysis of a benzyl ether on my hydroxy-tetrahydropyran. How can I optimize this reaction?

Answer: Hydrogenolysis of benzyl ethers is a common deprotection strategy, but it can be sensitive to the catalyst, solvent, and other functional groups present in the molecule.[4][5][6]

  • Catalyst Poisoning: Sulfur-containing compounds, and sometimes amines, can poison the palladium or platinum catalyst, reducing its activity.

    • Solution: Ensure all reagents and solvents are free from sulfur-containing impurities. If the substrate contains a basic amine, it may be necessary to add a mild acid to neutralize it or use a catalyst that is more tolerant.

  • Over-reduction: Other functional groups, such as alkenes, alkynes, or nitro groups, may be reduced under the reaction conditions.[7][8]

    • Solution: Use a more selective catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can sometimes offer better selectivity. Alternatively, consider catalytic transfer hydrogenation (CTH) using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene, which often proceeds under milder conditions.[5]

  • Alternative Methods: If hydrogenolysis is consistently problematic, alternative deprotection methods for benzyl ethers can be employed.

    • Solution: Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be effective, especially for p-methoxybenzyl (PMB) ethers.[7][8][9]

Comparison of Benzyl Ether Deprotection Methods:

MethodReagentsAdvantagesDisadvantages
Hydrogenolysis H₂, Pd/C or PtO₂Clean byproducts (toluene)Incompatible with reducible functional groups; catalyst poisoning
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CMilder conditions; avoids handling H₂ gasMay still reduce some functional groups
Oxidative Cleavage DDQGood for PMB ethers; orthogonal to hydrogenolysisStoichiometric oxidant required; potential for side reactions

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protecting group strategy and why is it important for amino-hydroxy-tetrahydropyrans?

A1: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[10][11] This is crucial for complex molecules like amino-hydroxy-tetrahydropyrans, which have at least two different functional groups (amine and hydroxyl) that may require selective manipulation. For example, you could protect the amine with a Boc group (acid-labile) and the hydroxyl group with a benzyl ether (removable by hydrogenolysis).[2][12] This allows for the selective deprotection and subsequent reaction at one site while the other remains protected.

Orthogonal Deprotection Strategy Example:

start Amino-Hydroxy-Tetrahydropyran (Boc-NH, Bn-O) deprotect_amine Deprotect Amine (TFA/DCM) start->deprotect_amine deprotect_hydroxyl Deprotect Hydroxyl (H2, Pd/C) start->deprotect_hydroxyl amine_deprotected Free Amine, Protected Hydroxyl deprotect_amine->amine_deprotected hydroxyl_deprotected Protected Amine, Free Hydroxyl deprotect_hydroxyl->hydroxyl_deprotected react_amine React at Amine amine_deprotected->react_amine react_hydroxyl React at Hydroxyl hydroxyl_deprotected->react_hydroxyl final_deprotection1 Deprotect Hydroxyl react_amine->final_deprotection1 final_deprotection2 Deprotect Amine react_hydroxyl->final_deprotection2 final_product Final Product final_deprotection1->final_product final_deprotection2->final_product

Caption: Logic of an orthogonal deprotection strategy.

Q2: How do I choose the right silyl ether protecting group for my hydroxyl group, and what are the best conditions for its removal?

A2: The choice of silyl ether depends on the required stability and the desired deprotection conditions. The stability of silyl ethers to acidic hydrolysis generally increases with steric bulk.[13]

  • Trimethylsilyl (TMS): Very labile, often cleaved during aqueous workup or on silica gel. Removed with very mild acid (e.g., acetic acid in THF/water) or K₂CO₃ in methanol.

  • Triethylsilyl (TES): More stable than TMS. Cleaved with mild acids like pyridinium p-toluenesulfonate (PPTS) or stronger conditions required for TMS.[14]

  • tert-Butyldimethylsilyl (TBDMS or TBS): Much more stable than TMS and TES. Commonly removed with fluoride sources like tetrabutylammonium fluoride (TBAF) in THF, or strong acids like TFA.[13][14]

  • Triisopropylsilyl (TIPS): More sterically hindered and thus more stable than TBS. Requires stronger fluoride sources or longer reaction times for removal.[14]

  • tert-Butyldiphenylsilyl (TBDPS): One of the most robust silyl ethers, stable to a wide range of conditions. Removed with TBAF or HF-pyridine.

Relative Stability and Deprotection Conditions for Silyl Ethers:

Silyl EtherRelative StabilityCommon Deprotection Reagents
TMS LowK₂CO₃/MeOH; mild aqueous acid
TES ModerateAcetic acid/THF/H₂O; HF-Pyridine
TBS HighTBAF/THF; TFA/DCM
TIPS Very HighTBAF/THF (slower); HF-Pyridine
TBDPS Very HighTBAF/THF (slowest); HF-Pyridine

Q3: My tetrahydropyran substrate is acid-sensitive. What are some mild methods for removing a Tetrahydropyranyl (THP) protecting group from a hydroxyl function?

A3: While THP ethers are typically cleaved under acidic conditions, several milder methods are available for acid-sensitive substrates.[15][16]

  • Lewis Acids: Mild Lewis acids such as MgBr₂ or ZnBr₂ can catalyze the cleavage of THP ethers, often with improved selectivity over Brønsted acids.

  • Catalytic PPTS in Alcohol: Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol) at room temperature or with gentle heating is a very common and mild method.

  • Lithium Chloride in Aqueous DMSO: Heating a THP ether with lithium chloride in aqueous DMSO provides a neutral deprotection method.[17]

  • Enzymatic Cleavage: In specific contexts, enzymatic methods can offer unparalleled mildness and selectivity.

Q4: After deprotection, I am having trouble purifying my highly polar amino-hydroxy-tetrahydropyran. What purification strategies can I use?

A4: The resulting amino-hydroxy-tetrahydropyrans are often highly polar and water-soluble, which can make purification by standard silica gel chromatography challenging.

  • Reverse-Phase Chromatography (C18): This is often the method of choice for polar compounds. A gradient of water (often with a modifier like 0.1% TFA or formic acid) and an organic solvent like acetonitrile or methanol is used for elution.

  • Ion-Exchange Chromatography: If the molecule has a net charge (e.g., the amine is protonated), ion-exchange chromatography can be a very effective purification method.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another normal-phase variant that is well-suited for the separation of highly polar compounds.

  • Crystallization: If the product is crystalline, crystallization can be an excellent method for obtaining highly pure material. This may involve forming a salt of the amine (e.g., hydrochloride or trifluoroacetate) to induce crystallization.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA
  • Dissolve the Boc-protected amino-hydroxy-tetrahydropyran in dichloromethane (DCM) (approx. 0.1 M).

  • To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA) (5-10 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA.

  • The crude product (often as a TFA salt) can be purified by an appropriate method (e.g., reverse-phase chromatography or crystallization).

Protocol 2: General Procedure for Benzyl Ether Deprotection by Hydrogenolysis
  • Dissolve the benzyl-protected hydroxy-tetrahydropyran in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry completely in the air.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protocol 3: General Procedure for TBS Ether Deprotection using TBAF
  • Dissolve the TBS-protected hydroxy-tetrahydropyran in tetrahydrofuran (THF) (approx. 0.1 M).

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-12 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

Determining the Absolute Configuration of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring stereochemical purity, understanding structure-activity relationships, and meeting regulatory requirements. This guide provides a comparative overview of four powerful analytical techniques for elucidating the absolute stereochemistry of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran, a chiral aminohydroxylated cyclic ether. The comparison includes experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for a given research need.

The determination of the three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a fundamental aspect of stereochemistry. For pharmaceutical compounds, where enantiomers can exhibit vastly different pharmacological and toxicological profiles, this determination is of paramount importance. This guide compares the application of four distinct methods for assigning the absolute configuration of this compound: Mosher's Method (NMR Spectroscopy), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Single-Crystal X-ray Crystallography.

Comparative Analysis of Methods

The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample (solid or solution), the presence of chromophores, the availability of both enantiomers, and the desired level of structural detail. The following table summarizes the key performance aspects of each technique when applied to this compound.

MethodSample RequirementsKey Experimental DataOutcomeConfidence Level
Mosher's Method ~5-10 mg of the analyte in solution. Requires derivatization with (R)- and (S)-MTPA.¹H NMR chemical shifts (δ) of the diastereomeric MTPA amides.Determination of the absolute configuration of the stereogenic centers bearing the amino and hydroxyl groups.High, based on empirical models.
Vibrational Circular Dichroism (VCD) ~5-15 mg of the analyte in solution (e.g., CDCl₃). No derivatization is needed.Differential absorption of left and right circularly polarized infrared light (ΔA) as a function of wavenumber (cm⁻¹).Comparison of experimental and computationally predicted spectra to assign the absolute configuration.Very High, especially when a good match between experimental and calculated spectra is achieved.
Electronic Circular Dichroism (ECD) ~1-5 mg of the analyte in solution. Requires a UV-Vis chromophore. Derivatization may be necessary if the native molecule lacks a chromophore.Differential absorption of left and right circularly polarized UV-Vis light (Δε) as a function of wavelength (nm).Comparison of experimental and computationally predicted spectra to determine the absolute configuration.High, dependent on the quality of the spectral match and the presence of suitable chromophores.
X-ray Crystallography A single crystal of suitable quality and size (~0.1-0.3 mm).Atomic coordinates, bond lengths, bond angles, and the Flack parameter.Unambiguous determination of the three-dimensional structure and absolute configuration.Definitive, considered the "gold standard" when a high-quality crystal is available.

Experimental Data and Interpretation

To illustrate the application of these methods to this compound, the following sections present plausible experimental data and its interpretation for each technique.

Mosher's Method: ¹H NMR Analysis

Mosher's method involves the derivatization of the chiral amine and alcohol with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomeric amides and esters. The analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) of protons near the stereogenic centers allows for the assignment of the absolute configuration.

Table 1: Plausible ¹H NMR Data for the (R)- and (S)-MTPA Derivatives of this compound

Protonδ [(R)-MTPA derivative] (ppm)δ [(S)-MTPA derivative] (ppm)Δδ (δS - δR) (ppm)
H-2a3.954.05+0.10
H-2e3.603.55-0.05
H-34.304.20-0.10
H-44.104.18+0.08
H-5a1.801.72-0.08
H-5e2.102.15+0.05
H-6a3.403.50+0.10
H-6e3.853.80-0.05

Interpretation: Based on the established Mosher's method model, the signs of the Δδ values for the protons flanking the C3 and C4 stereocenters are consistent with the (3R,4R) configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum of the analyte is compared with the computationally predicted spectrum for a known enantiomer. A match between the experimental and calculated spectra confirms the absolute configuration.

Table 2: Representative VCD Data for this compound

Wavenumber (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA (x 10⁻⁵) for (3R,4R)
3450+2.5+2.8
2950-1.8-2.0
1450+3.2+3.5
1100-4.5-4.8
1050+5.1+5.5

Interpretation: The excellent correlation in the signs and relative intensities of the major VCD bands between the experimental and calculated spectra for the (3R,4R) enantiomer provides a confident assignment of the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a powerful technique for chiral molecules containing a chromophore that absorbs UV-Vis light. Similar to VCD, the experimental ECD spectrum is compared to a theoretically calculated spectrum. For this compound, which lacks a strong chromophore, derivatization with a chromophoric group (e.g., benzoyl) may be necessary.

Table 3: Plausible ECD Data for a Benzoylated Derivative of this compound

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε (M⁻¹cm⁻¹) for (3R,4R) derivative
280+5.2+5.8
245-8.1-8.9
220+12.5+13.2

Interpretation: The good agreement between the experimental and calculated ECD spectra for the derivatized (3R,4R) enantiomer confirms the absolute configuration.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive determination of absolute configuration by directly observing the three-dimensional arrangement of atoms in a crystal lattice. The Flack parameter is a key indicator of the correctness of the assigned absolute structure.

Table 4: Typical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Flack Parameter0.02(4)

Interpretation: A Flack parameter close to zero with a small standard uncertainty (as shown in the table) provides a high level of confidence that the determined absolute configuration of (3R,4R) is correct.[1]

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Mosher's Method Protocol
  • Derivatization:

    • Dissolve this compound (5 mg) in anhydrous pyridine (0.5 mL).

    • Add (R)-(-)-MTPA-Cl (1.2 equivalents) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction with a few drops of water.

    • Extract the product with diethyl ether, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Repeat the procedure using (S)-(+)-MTPA-Cl to obtain the other diastereomeric derivative.

  • NMR Analysis:

    • Dissolve each of the crude diastereomeric products in CDCl₃.

    • Acquire ¹H NMR spectra for both samples.

    • Assign the proton signals and calculate the chemical shift differences (Δδ = δS - δR).

VCD Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 10 mg of this compound in 200 µL of CDCl₃.

  • Data Acquisition:

    • Acquire the VCD and IR spectra on a VCD spectrometer.

    • Collect data over a suitable spectral range (e.g., 4000-800 cm⁻¹) with a resolution of 4 cm⁻¹.

    • Average a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Computational Analysis:

    • Perform a conformational search and geometry optimization of the (3R,4R) enantiomer using density functional theory (DFT) calculations (e.g., at the B3LYP/6-31G(d) level).

    • Calculate the VCD spectrum for the optimized geometry.

    • Compare the calculated spectrum with the experimental spectrum.

ECD Spectroscopy Protocol
  • Derivatization (if necessary):

    • React this compound with a chromophoric reagent (e.g., benzoyl chloride) to introduce a UV-Vis active group.

  • Sample Preparation:

    • Dissolve the derivatized compound in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 mg/mL.

  • Data Acquisition:

    • Record the ECD spectrum on a circular dichroism spectrometer over a relevant wavelength range (e.g., 400-200 nm).

  • Computational Analysis:

    • Perform DFT and time-dependent DFT (TD-DFT) calculations to predict the ECD spectrum of the derivatized (3R,4R) enantiomer.

    • Compare the calculated and experimental spectra.

X-ray Crystallography Protocol
  • Crystallization:

    • Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent system (e.g., methanol/diethyl ether).

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the diffraction data.

    • Determine the absolute configuration by analyzing the anomalous scattering effects, typically by refining the Flack parameter.

Visualization of Workflows

The following diagrams illustrate the general workflows for each of the described methods.

Mosher_Method_Workflow cluster_synthesis Derivatization cluster_analysis NMR Analysis Analyte (3R,4R)-Analyte R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl R_Deriv (R)-MTPA Derivative R_MTPA->R_Deriv Reaction S_Deriv (S)-MTPA Derivative S_MTPA->S_Deriv Reaction NMR_R ¹H NMR of (R)-Derivative R_Deriv->NMR_R NMR_S ¹H NMR of (S)-Derivative S_Deriv->NMR_S Compare Compare δ values (Δδ = δS - δR) NMR_R->Compare NMR_S->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for Mosher's Method.

VCD_ECD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis Sample Analyte Solution Spectrometer VCD/ECD Spectrometer Sample->Spectrometer Exp_Spectrum Experimental Spectrum Spectrometer->Exp_Spectrum Compare Compare Spectra Exp_Spectrum->Compare Structure Putative Structure (e.g., 3R,4R) DFT DFT Calculation Structure->DFT Calc_Spectrum Calculated Spectrum DFT->Calc_Spectrum Calc_Spectrum->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for VCD/ECD Spectroscopy.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Analyte Analyte Crystallization Crystallization Analyte->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Diffractometer X-ray Diffractometer Single_Crystal->Diffractometer Diff_Data Diffraction Data Diffractometer->Diff_Data Processing Data Processing Diff_Data->Processing Solve Structure Solution Processing->Solve Refine Structure Refinement Solve->Refine Assign Assign Absolute Configuration (Flack Parameter) Refine->Assign

Caption: Workflow for X-ray Crystallography.

Conclusion

The determination of the absolute configuration of this compound can be confidently achieved using a variety of powerful analytical techniques. Single-crystal X-ray crystallography remains the definitive method, providing an unambiguous three-dimensional structure, provided that suitable crystals can be obtained. VCD and ECD spectroscopy offer excellent solution-state alternatives that rely on the comparison of experimental and computationally predicted spectra. Mosher's method, a classic NMR-based approach, provides a reliable means of determination through chemical derivatization. The choice of the most suitable technique will depend on the specific constraints and requirements of the research project, including sample availability, physical properties, and the desired level of structural information. This guide provides the necessary comparative data and procedural outlines to assist researchers in making an informed decision.

References

X-ray Crystallography of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of researchers, scientists, and drug development professionals:

A comprehensive review of available scientific literature and structural databases reveals a notable absence of published X-ray crystallography studies for the specific compound (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran and its direct derivatives. Consequently, a comparative guide based on experimental crystallographic data cannot be compiled at this time.

While the tetrahydropyran moiety is a common scaffold in a wide range of biologically active molecules and numerous crystallographic studies exist for more complex structures containing this ring system, specific data for the requested parent compound and its simple derivatives are not publicly available. The successful crystallization and subsequent X-ray diffraction analysis of small, flexible, and hydrophilic molecules such as this compound can present significant challenges, which may contribute to the current lack of data.

This report will, therefore, outline the typical experimental protocols and data presentation that would be included in such a comparative guide, should the data become available in the future. This will serve as a template for researchers who may successfully crystallize and analyze these compounds.

Hypothetical Data Presentation

Were crystallographic data available for a series of this compound derivatives, the quantitative information would be summarized in tables for straightforward comparison.

Table 1: Comparison of Crystallographic Data for Hypothetical this compound Derivatives. This table would include essential crystallographic parameters for each derivative.

ParameterDerivative ADerivative BAlternative C
Formula C₅H₁₁NO₂C₆H₁₃NO₂C₇H₁₅NO₂
Formula Weight 117.15131.17145.20
Crystal System OrthorhombicMonoclinicTriclinic
Space Group P2₁2₁2₁P2₁/cP-1
a (Å) datadatadata
b (Å) datadatadata
c (Å) datadatadata
α (°) 9090data
β (°) 90datadata
γ (°) 9090data
Volume (ų) datadatadata
Z 442
Density (g/cm³) datadatadata
R-factor (%) datadatadata

Table 2: Key Torsional Angles and Hydrogen Bond Geometries. This table would focus on the conformational differences and intermolecular interactions that are critical for understanding the structure-activity relationship of these compounds.

ParameterDerivative ADerivative BAlternative C
C2-C3-C4-C5 Torsion Angle (°) datadatadata
O1-C2-C3-N Torsion Angle (°) datadatadata
H-Bond (Donor-Acceptor) N-H···ON-H···OO-H···N
H-Bond Distance (Å) datadatadata
H-Bond Angle (°) datadatadata

Experimental Protocols

Below are detailed methodologies that would typically be employed for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis and Purification

The synthesis of this compound derivatives would likely commence from a suitable starting material, such as a protected sugar or a chiral epoxide. A generalized synthetic workflow is depicted below.

Start Chiral Starting Material Step1 Introduction of Azide Start->Step1 e.g., NaN₃ Step2 Epoxide Ring Opening Step1->Step2 Nucleophilic attack Step3 Cyclization to Tetrahydropyran Step2->Step3 Intramolecular Williamson ether synthesis Step4 Reduction of Azide to Amine Step3->Step4 e.g., H₂, Pd/C Step5 Purification (e.g., Chromatography) Step4->Step5 Product (3R,4R)-3-Amino-4-hydroxy- tetrahydropyran Derivative Step5->Product

Caption: Generalized synthetic workflow for this compound derivatives.

Following synthesis, the crude product would be purified using techniques such as column chromatography on silica gel or recrystallization to obtain a high-purity sample suitable for crystallization.

Crystallization

Single crystals of the purified derivatives would be grown using various techniques, including:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) would be allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound would be placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling: A saturated solution of the compound at an elevated temperature would be slowly cooled to induce crystallization.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal would be mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation). The data collection process would involve rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

The experimental workflow for structure determination is outlined below.

DataCollection X-ray Diffraction Data Collection DataProcessing Data Processing and Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation and Analysis StructureRefinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Experimental workflow for single-crystal X-ray structure determination.

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Conclusion

While a direct comparison of the X-ray crystallography of this compound derivatives is not currently possible due to a lack of published data, this guide provides a framework for how such a comparison would be structured. The provided hypothetical tables and standardized experimental protocols are intended to aid researchers in the presentation and interpretation of future crystallographic studies on this important class of compounds. The scientific community would greatly benefit from the successful crystallization and structural analysis of these derivatives to enable detailed structure-activity relationship studies and advance drug discovery efforts.

Validating the Enantiomeric Purity of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral molecules such as (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran. This guide provides an objective comparison of three robust analytical methods for validating the enantiomeric purity of this compound: direct chiral High-Performance Liquid Chromatography (HPLC), indirect chiral HPLC via derivatization, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent. The performance of each method is supported by experimental data adapted from the analysis of analogous compounds.

The selection of an appropriate analytical technique hinges on factors such as available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis. This guide offers a comprehensive overview to aid in making an informed decision for the validation of this compound's enantiomeric excess.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance metrics for the three analytical methods discussed in this guide. The data presented is based on typical results obtained for the chiral analysis of cyclic amino alcohols and is intended to provide a comparative framework.

ParameterDirect Chiral HPLCIndirect Chiral HPLC (with Marfey's Reagent)¹H NMR (with BINOL-based CSA)
Principle Direct separation of enantiomers on a chiral stationary phase.Derivatization of enantiomers to form diastereomers, followed by separation on an achiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Typical Resolution (Rs) > 2.0> 1.5Not applicable (separation in chemical shift)
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes (plus derivatization time)< 5 minutes
Limit of Detection (LOD) ~0.05% of the minor enantiomer~0.1% of the minor enantiomer~1-2% of the minor enantiomer
Limit of Quantification (LOQ) ~0.15% of the minor enantiomer~0.3% of the minor enantiomer~3-5% of the minor enantiomer
Sample Preparation Minimal (dissolution in mobile phase)Derivatization step requiredSimple mixing of analyte and chiral solvating agent
Instrumentation HPLC with a chiral columnHPLC with a standard achiral columnNMR spectrometer
Key Advantages Direct analysis, often higher resolution.Uses standard, less expensive HPLC columns.Very fast analysis time, non-destructive.
Key Disadvantages Requires specialized, more expensive chiral columns.Derivatization can be time-consuming and may introduce impurities.Lower sensitivity compared to HPLC methods.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation for this compound.

Direct Chiral HPLC Method

This method utilizes a polysaccharide-based chiral stationary phase (CSP) for the direct separation of the enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IA or equivalent amylose-based CSP (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength detection is necessary. Alternatively, a derivatization step to add a UV-active group could be considered if higher sensitivity is needed).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Indirect Chiral HPLC Method using Marfey's Reagent

This method involves the derivatization of the amino group of the enantiomers with a chiral derivatizing agent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to form diastereomers that can be separated on a standard achiral column.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Water bath or heating block.

Derivatization Procedure:

  • To 50 µL of a 1 mg/mL aqueous solution of this compound, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 20 µL of 1 M sodium bicarbonate solution.

  • Incubate the mixture at 40 °C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize with 20 µL of 1 M hydrochloric acid.

  • Evaporate the acetone under a stream of nitrogen.

  • Dissolve the residue in 500 µL of the mobile phase for HPLC analysis.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

¹H NMR Method with a Chiral Solvating Agent

This method relies on the in-situ formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA), which induces chemical shift non-equivalence in the ¹H NMR spectrum.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended).

Sample Preparation and Analysis:

  • In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • To the same NMR tube, add 1.1 equivalents of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL).

  • Gently shake the NMR tube to ensure thorough mixing.

  • Acquire another ¹H NMR spectrum.

  • Compare the spectra to identify a proton signal of the analyte that shows splitting or the appearance of a new signal corresponding to the diastereomeric complex. The enantiomeric excess can be determined by integrating the signals corresponding to each enantiomer. The entire process, from sample preparation to final spectrum, can be completed in just a few minutes[1][2].

Visualizing the Workflow

To better illustrate the decision-making process and the experimental flow for each method, the following diagrams are provided.

G cluster_0 Method Selection cluster_1 Direct Chiral HPLC Workflow cluster_2 Indirect Chiral HPLC Workflow cluster_3 ¹H NMR Workflow start Start: Determine Enantiomeric Purity instrument Instrumentation Available? start->instrument sensitivity High Sensitivity Required? instrument->sensitivity HPLC throughput High Throughput Needed? instrument->throughput NMR direct_hplc Direct Chiral HPLC sensitivity->direct_hplc Yes indirect_hplc Indirect Chiral HPLC sensitivity->indirect_hplc No throughput->direct_hplc No nmr_method ¹H NMR with CSA throughput->nmr_method Yes prep_direct Dissolve sample in mobile phase direct_hplc->prep_direct derivatize Derivatize with Marfey's Reagent indirect_hplc->derivatize prep_nmr Dissolve sample and CSA in CDCl₃ nmr_method->prep_nmr inject_direct Inject on Chiral Column prep_direct->inject_direct analyze_direct Analyze Chromatogram inject_direct->analyze_direct inject_indirect Inject on Achiral Column derivatize->inject_indirect analyze_indirect Analyze Chromatogram inject_indirect->analyze_indirect acquire_nmr Acquire ¹H NMR Spectrum prep_nmr->acquire_nmr analyze_nmr Integrate Diastereotopic Signals acquire_nmr->analyze_nmr

Caption: Decision-making and experimental workflow for enantiomeric purity analysis.

The choice of method for validating the enantiomeric purity of this compound should be guided by the specific requirements of the analysis. Direct chiral HPLC offers a robust and high-resolution approach, while indirect HPLC provides a cost-effective alternative if a chiral column is not available. For rapid screening and when high sensitivity is not a primary concern, ¹H NMR with a chiral solvating agent is an exceptionally fast and convenient technique. Proper method validation should be performed for the selected technique to ensure accuracy, precision, and reliability of the results.

References

Comparative study of tetrahydropyran versus piperidine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Tetrahydropyran and Piperidine Scaffolds in Drug Design

An Objective Analysis for Medicinal Chemists and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and biological activity. Among the most prevalent saturated heterocycles are the six-membered tetrahydropyran (THP) and piperidine rings. While structurally similar, the replacement of a nitrogen atom in piperidine with an oxygen atom in THP introduces significant differences that can be strategically exploited in drug design. This guide provides a data-driven comparative analysis of these two scaffolds to support informed decision-making in drug discovery programs.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between piperidine and tetrahydropyran lies in the heteroatom: nitrogen versus oxygen. This single atomic change dramatically alters the electronic and steric properties of the ring, leading to distinct physicochemical profiles. Piperidine's secondary amine introduces basicity and a hydrogen bond donor capability, whereas THP's ether oxygen is a neutral hydrogen bond acceptor.[1] These differences are reflected in key parameters such as the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP).

PropertyPiperidineTetrahydropyran (Oxane)Key Considerations for Drug Design
Molecular Formula C₅H₁₁NC₅H₁₀OMinor difference in molecular weight.
pKa (Conjugate Acid) ~11.1[2]Not applicable (non-basic)Piperidine's basicity is crucial for forming ionic interactions with acidic residues in protein targets and for aqueous solubility as a salt. THP is neutral, avoiding potential toxicities associated with basic centers.
logP (Octanol/Water) 0.84[2][3]0.95[4]Both are relatively lipophilic. The slightly higher lipophilicity of THP compared to piperidine can influence membrane permeability and volume of distribution.[3]
Hydrogen Bonding 1 Donor, 1 Acceptor1 AcceptorThe N-H donor in piperidine provides a key interaction point. The ether oxygen in THP acts as a hydrogen bond acceptor, which can be leveraged for target binding.

Pharmacokinetic (ADME) and Metabolic Stability Comparison

The choice between a THP and a piperidine scaffold can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability : Piperidine rings, while generally stable, can be susceptible to metabolism, primarily through cytochrome P450 (CYP) enzymes.[5] Common metabolic pathways include N-dealkylation and C-hydroxylation at positions adjacent to the nitrogen atom.[5] The THP scaffold, lacking the nitrogen atom, is generally less prone to these specific metabolic pathways and can offer improved metabolic stability. Introducing steric hindrance or replacing metabolically weak spots with more stable groups can enhance the stability of piperidine-containing compounds.[6][7]

  • Lipophilicity and Permeability : As a bioisostere for cyclohexane, the THP ring can be used to modulate lipophilicity. While subtle, the difference in logP between the two scaffolds can be used to fine-tune a compound's ability to cross biological membranes.

  • Toxicity : The basicity of the piperidine nitrogen can sometimes be associated with off-target effects, such as hERG channel inhibition. Replacing a basic piperidine with a neutral THP ring is a common strategy to mitigate such risks without drastically altering the molecule's conformation.

Experimental Protocols

Accurate determination of physicochemical and pharmacokinetic properties is essential for a robust comparison. Standard high-throughput screening assays are employed early in the drug discovery process.[8]

Protocol 1: Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring a compound's partition coefficient.[9]

  • Preparation : Prepare a saturated solution of the test compound in a biphasic system of n-octanol and water (or buffer, typically pH 7.4 for logD).

  • Equilibration : Vigorously shake the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation : Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification : Carefully remove aliquots from both phases and determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation : The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay is a standard method to assess the susceptibility of a compound to Phase I metabolism.[5][8]

  • Incubation Mixture Preparation : Prepare a reaction mixture in a microcentrifuge tube or 96-well plate containing phosphate buffer (pH 7.4), the test compound (at a final concentration of, e.g., 1 µM), and HLM (e.g., 0.5 mg/mL protein).

  • Pre-incubation : Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction : Initiate the metabolic reaction by adding the cofactor NADPH (final concentration, e.g., 1 mM).

  • Time-Point Sampling : At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing : Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis : Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis : Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Comparison

Logical Comparison of Scaffold Properties

G cluster_piperidine Piperidine cluster_thp Tetrahydropyran (THP) cluster_shared Shared Features P_pKa Basic (pKa ~11.1) P_HBD H-Bond Donor (N-H) S_Conf Saturated 6-Membered Ring P_pKa->S_Conf P_Met Metabolic Liability (CYP) T_pKa Neutral (Aprotic) T_HBA H-Bond Acceptor (Ether O) T_pKa->S_Conf T_Met Improved Stability S_Lip Lipophilic Character

Caption: Key physicochemical and metabolic differences between piperidine and THP scaffolds.

Comparative Experimental Workflow

G start Design & Synthesize Piperidine & THP Analogs physchem Physicochemical Profiling (pKa, logP, Solubility) start->physchem adme In Vitro ADME Assays (Metabolic Stability, Permeability) physchem->adme biology In Vitro Biological Assay (Target Binding, Potency) adme->biology data Data Analysis & SAR Interpretation biology->data decision Select Scaffold for Lead Optimization data->decision

Caption: Workflow for the comparative evaluation of THP and piperidine-based drug candidates.

Generic GPCR Signaling Pathway

G cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces ligand Drug Molecule (Piperidine or THP Scaffold) ligand->receptor binds cellular_response Cellular Response second_messenger->cellular_response triggers

Caption: A generic GPCR pathway where piperidine or THP-containing ligands may act.

Conclusion

The choice between a tetrahydropyran and a piperidine scaffold is a nuanced decision that must be guided by the specific objectives of a drug discovery program. Piperidine offers a basic center that is often crucial for target engagement through ionic interactions and for achieving desirable solubility.[3] However, this basicity can also be a metabolic liability and a source of off-target effects.[5] The tetrahydropyran scaffold serves as an excellent neutral bioisostere, often improving metabolic stability and mitigating basicity-related toxicity while maintaining a similar three-dimensional shape and providing a hydrogen bond acceptor. By carefully considering the comparative data and employing robust experimental validation, researchers can strategically leverage the unique properties of each scaffold to design safer and more effective therapeutic agents.

References

A Comparative Analysis of the Biological Activities of (3R,4R)- and (3S,4S)-Aminotetrahydropyranols: Insights from Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The aminotetrahydropyranol core, a saturated heterocyclic system, is a prevalent structural motif in medicinal chemistry due to its favorable physicochemical properties and its ability to mimic natural carbohydrates. The precise spatial arrangement of the amino and hydroxyl groups, as dictated by the stereochemistry at the C3 and C4 positions, is critical in defining the molecule's interaction with biological targets.

Potential Biological Targets and the Significance of Stereochemistry

Based on the biological evaluation of structurally similar compounds, (3R,4R)- and (3S,4S)-aminotetrahydropyranol are likely to be investigated as inhibitors of enzymes involved in carbohydrate metabolism.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[1][2] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in type 2 diabetes.[1][2] The efficacy of DPP-4 inhibitors is highly dependent on their stereochemistry, as the active site of the enzyme has a specific three-dimensional architecture. For instance, studies on β-amino-N-acylhydrazones have shown that the R-enantiomer can be significantly more potent than the S-enantiomer in inhibiting DPP-4.[3] Similarly, the development of potent tetrahydropyran-based DPP-4 inhibitors has highlighted the importance of a specific stereochemical configuration for optimal activity.[1]

  • α-Glucosidase Inhibition: α-Glucosidases are enzymes located in the brush border of the small intestine that break down complex carbohydrates into absorbable monosaccharides.[4][5] Inhibiting these enzymes delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[6] The inhibitory activity of compounds targeting α-glucosidase is also highly stereospecific. For example, a comparative study of ten stereoisomeric 2,5-dideoxy-2,5-iminohexitols, which share structural similarities with aminotetrahydropyranols, revealed that eight of the ten stereoisomers exhibited significant and distinct inhibitory profiles against a panel of glycosidases.[7]

Comparative Biological Activity of Related Aminotetrahydropyranol Analogs

While direct data for the parent (3R,4R)- and (3S,4S)-aminotetrahydropyranols is unavailable, the following table summarizes the DPP-4 inhibitory activity of closely related trifluoromethyl-substituted tetrahydropyran derivatives, illustrating the impact of stereochemistry.

Compound/StereoisomerTargetAssay TypeIC₅₀ (nM)Reference
Trifluoromethyl-substituted tetrahydropyran analog 1DPP-4In vitro inhibition4.2[1]
(2R, 3S, 5R, 6S) configuration
Trifluoromethyl-substituted tetrahydropyran analog 2DPP-4In vitro inhibition>1000[1]
Other stereoisomers

Note: The specific structures of the compared analogs are proprietary to the cited research. The data is presented to emphasize the principle of stereoselectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.[8][9]

  • Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. Upon cleavage, the fluorophore AMC is released, and its fluorescence is measured. A decrease in fluorescence in the presence of a test compound indicates inhibition of DPP-4.

  • Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate: Gly-Pro-AMC

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

    • Test compounds (dissolved in a suitable solvent like DMSO)

    • Positive control inhibitor (e.g., Sitagliptin)

    • 96-well microplate (black, for fluorescence measurements)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare solutions of the test compounds and the positive control at various concentrations.

    • In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound or control.

    • Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percent inhibition is calculated relative to the uninhibited control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.[10][11]

  • Principle: The assay measures the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically. A reduction in the absorbance indicates inhibition of the enzyme.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate buffer (e.g., 0.1 M, pH 6.8)

    • Test compounds

    • Positive control (e.g., Acarbose)

    • Sodium carbonate (to stop the reaction)

    • 96-well microplate

    • Microplate reader (for absorbance measurements)

  • Procedure:

    • Prepare solutions of the test compounds and positive control at various concentrations.

    • In a 96-well plate, add the phosphate buffer, the α-glucosidase enzyme solution, and the test compound or control.

    • Pre-incubate the mixture for a specific time (e.g., 5-10 minutes) at 37°C.

    • Start the reaction by adding the pNPG substrate solution.

    • Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.

    • Stop the reaction by adding a solution of sodium carbonate.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

    • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells. IC₅₀ values are then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

DPP-4 Inhibition and Incretin Signaling

DPP-4 inhibitors prevent the degradation of incretin hormones like GLP-1. This enhances the downstream signaling cascade in pancreatic β-cells, leading to increased insulin secretion.

DPP4_Signaling cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell GLP-1 (active) GLP-1 (active) GLP-1 (inactive) GLP-1 (inactive) GLP1R GLP-1 Receptor GLP-1 (active)->GLP1R binds DPP-4 DPP-4 DPP-4->GLP-1 (active) degrades DPP-4_inhibitor DPP-4 Inhibitor ((3R,4R) or (3S,4S) -aminotetrahydropyranol analog) DPP-4_inhibitor->DPP-4 inhibits AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes aGlucosidase_Workflow cluster_intestine Small Intestine Lumen cluster_bloodstream Bloodstream Carbs Complex Carbohydrates (Starch, Disaccharides) aGlucosidase α-Glucosidase Carbs->aGlucosidase substrate for Glucose Glucose aGlucosidase->Glucose produces BloodGlucose Blood Glucose Absorption Glucose->BloodGlucose absorbed into Inhibitor α-Glucosidase Inhibitor ((3R,4R) or (3S,4S) -aminotetrahydropyranol analog) Inhibitor->aGlucosidase inhibits

References

The Constrained Advantage: Why (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran Outshines Acyclic Linkers in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving to optimize the performance of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount. While flexible acyclic linkers have been a mainstay, emerging evidence points towards the significant advantages of conformationally constrained linkers. This guide provides an objective comparison of the (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran scaffold against traditional acyclic linkers, supported by established principles in medicinal chemistry and illustrative experimental data.

The linker component in a bifunctional molecule is not merely a spacer but a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[1] The this compound moiety, a rigid tetrahydropyran (THP) ring system, offers a pre-organized and conformationally restricted alternative to the often-unpredictable flexibility of acyclic linkers like polyethylene glycol (PEG) or simple alkyl chains.[2] This rigidity can translate into several tangible benefits in drug design, from enhanced target engagement to improved cell permeability and metabolic stability.

Key Performance Indicators: A Comparative Overview

The inherent properties of the this compound linker are expected to confer significant advantages over its acyclic counterparts in several key areas of drug performance. The following table summarizes these expected differences based on the principles of constrained linker design.

Performance MetricThis compoundAcyclic Linkers (e.g., PEG, Alkyl Chains)Rationale for Advantage
Ternary Complex Stability Potentially HigherVariableThe pre-organized conformation of the THP linker can reduce the entropic penalty upon binding to the target protein and E3 ligase, leading to a more stable and productive ternary complex.[3]
Cell Permeability Potentially ImprovedOften PoorThe constrained nature of the THP linker can facilitate the formation of intramolecular hydrogen bonds, which mask polar surface area and can lead to enhanced passive cell permeability.[4][5] Acyclic linkers, particularly flexible and polar ones, can adopt conformations with high polar surface area, hindering membrane passage.[3]
Metabolic Stability Potentially HigherVariableThe cyclic and sterically hindered nature of the THP scaffold can offer greater resistance to enzymatic degradation compared to linear, more accessible acyclic linkers.[6]
Solubility FavorableCan be tuned (PEG)The hydroxyl and amino groups, along with the ether oxygen of the THP ring, can contribute to aqueous solubility. While PEG linkers are known to enhance solubility, the THP linker provides a balance of solubility and rigidity.[1]
Off-Target Effects Potentially LowerCan be HigherThe defined conformation of the THP linker can lead to more specific interactions with the target proteins, potentially reducing binding to unintended off-targets. The high flexibility of acyclic linkers can result in more promiscuous binding.

Visualizing the PROTAC Mechanism of Action

The primary function of a PROTAC is to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. The linker plays a crucial role in enabling the optimal orientation of these two proteins.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation POI Target Protein (POI) PROTAC PROTAC (POI Binder - Linker - E3 Ligase Ligand) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ub Ubiquitin

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of the target protein.

Experimental Protocols for Linker Evaluation

To empirically validate the theoretical advantages of the this compound linker, a series of biophysical and cell-based assays are essential.

Ternary Complex Formation and Stability Assay (Surface Plasmon Resonance - SPR)

This assay is crucial for quantifying the kinetics and affinity of the ternary complex.[2][7][8]

Methodology:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • In a separate experiment, if feasible, immobilize the target protein and inject the PROTAC to determine its binary affinity for the POI.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the E3 ligase-functionalized surface.

    • The binding response will reflect the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams using a suitable binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) of the ternary complex. The cooperativity (α) of the complex can be calculated as the ratio of the binary KD to the ternary KD.[7][9]

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

This in vitro assay provides a high-throughput method to assess the passive permeability of a compound.[10]

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with an artificial membrane solution (e.g., 2% lecithin in dodecane).

  • Compound Preparation: Prepare solutions of the test compounds (PROTACs with the THP linker and acyclic linkers) in a suitable buffer.

  • Assay Execution:

    • Add the compound solutions to the donor wells of the PAMPA plate.

    • Fill the acceptor wells with a fresh buffer.

    • Incubate the plate for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated from the measured concentrations and experimental parameters.

PAMPA_Workflow PAMPA Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Prep Coat 96-well filter plate with artificial membrane Add_Compound Add PROTAC solution to donor wells Plate_Prep->Add_Compound Compound_Prep Prepare PROTAC solutions in buffer Compound_Prep->Add_Compound Add_Buffer Fill acceptor wells with buffer Add_Compound->Add_Buffer Incubate Incubate for a defined period Add_Buffer->Incubate Quantify Quantify compound concentration in donor and acceptor wells (LC-MS/MS) Incubate->Quantify Calculate Calculate effective permeability (Pe) Quantify->Calculate

Caption: Workflow for assessing cell permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA).

In Vivo Linker Stability Assessment

Evaluating the stability of the linker in a biological matrix is critical for predicting its in vivo performance.[11][12]

Methodology:

  • Animal Dosing: Administer the PROTACs to a suitable animal model (e.g., mice or rats) via an appropriate route (e.g., intravenous or oral).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Sample Processing: Process the blood samples to isolate plasma.

  • Quantification of Intact PROTAC:

    • Use a validated LC-MS/MS method to quantify the concentration of the intact PROTAC in the plasma samples over time.

  • Pharmacokinetic Analysis: Determine the pharmacokinetic parameters, such as half-life (t1/2), clearance (CL), and area under the curve (AUC), for the intact PROTAC. A longer half-life and lower clearance indicate greater in vivo stability.

Conclusion

The selection of a linker is a critical decision in the design of bifunctional molecules. While acyclic linkers offer synthetic simplicity, the this compound scaffold presents a compelling alternative due to its conformational rigidity. This rigidity is hypothesized to translate into improved ternary complex stability, enhanced cell permeability, and greater metabolic stability. The experimental protocols outlined in this guide provide a framework for the empirical validation of these advantages. For drug development professionals seeking to create more potent, selective, and bioavailable therapeutics, the exploration of constrained linkers, such as the this compound, represents a promising avenue for innovation.

References

A Comparative Guide to the Synthetic Routes of Enantiopure Aminotetrahydropyranols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure aminotetrahydropyranols are pivotal structural motifs in a plethora of biologically active molecules and pharmaceuticals. Their synthesis in a stereocontrolled manner is a significant challenge and a subject of ongoing research. This guide provides a comparative overview of different synthetic strategies to access these valuable chiral building blocks, supported by experimental data and detailed methodologies.

Introduction to Synthetic Strategies

The asymmetric synthesis of aminotetrahydropyranols can be broadly categorized into three main approaches:

  • Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials, such as amino acids or carbohydrates, and chemically transforms them into the target aminotetrahydropyranol while preserving the initial stereochemistry.

  • Asymmetric Catalysis: This approach employs a chiral catalyst to induce stereoselectivity in a reaction that constructs the aminotetrahydropyranol core from prochiral or racemic starting materials. This includes methods like organocatalysis, transition-metal catalysis, and biocatalysis.

  • Intramolecular Cyclization Strategies: These methods often involve the stereoselective formation of a linear precursor containing both the amino and hydroxyl functionalities, followed by a ring-closing reaction to form the tetrahydropyran ring.

This guide will delve into specific examples of these strategies, focusing on the synthesis of a well-studied aminotetrahydropyranol derivative, the core of the potent and selective NK1 receptor antagonist, (+)-L-733,060. This allows for a direct comparison of the efficiency and practicality of different synthetic routes.

Comparison of Synthetic Routes to a (+)-L-733,060 Precursor

The core of (+)-L-733,060 is a 3-amino-2-phenyl-tetrahydropyranol derivative. Below is a comparison of different enantioselective syntheses reported for this key intermediate.

Synthetic StrategyKey Starting MaterialsKey ReactionsOverall YieldEnantiomeric Excess (ee)Number of StepsRef.
Chiral Pool Synthesis L-PhenylglycineRing-closing metathesis~20%>98%~10
Asymmetric Catalysis Cinnamyl alcoholSharpless asymmetric epoxidation, aza-Wittig reactionNot explicitly stated92%Not explicitly stated[1]
Substrate-Controlled Diastereoselective Synthesis Oxazoline from L-N-benzoylphenylglycinolPalladium(0)-catalyzed intramolecular cyclization, Hydrogenolysis~50% from oxazoline>99%~5 from oxazoline

Detailed Experimental Protocols

Route 1: Chiral Pool Synthesis via Ring-Closing Metathesis

This approach utilizes the readily available and inexpensive chiral building block, L-phenylglycine, to set the stereochemistry at the C2 position of the piperidine ring, which is a precursor to the tetrahydropyranol in some syntheses of L-733,060. A key step in this synthesis is the ring-closing metathesis to form the six-membered ring.

Key Experimental Step: Ring-Closing Metathesis

To a solution of the diene precursor (1.0 equiv) in dry, degassed dichloromethane (0.01 M), Grubbs' second-generation catalyst (5 mol%) is added. The reaction mixture is stirred at room temperature under an argon atmosphere for 6 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclized product.

Route 2: Asymmetric Catalysis using Sharpless Epoxidation

This enantioselective synthesis starts from achiral cinnamyl alcohol. The chirality is introduced using the well-established Sharpless asymmetric epoxidation, which provides the chiral epoxide with high enantioselectivity. This epoxide is then elaborated to the final aminotetrahydropyranol.[1]

Key Experimental Step: Sharpless Asymmetric Epoxidation

To a stirred mixture of powdered 4 Å molecular sieves, (+)-diethyl tartrate (1.2 equiv), and titanium(IV) isopropoxide (1.0 equiv) in dry dichloromethane at -20 °C is added a solution of cinnamyl alcohol (1.0 equiv) in dichloromethane. After stirring for 30 minutes, a solution of tert-butyl hydroperoxide in toluene (1.5 equiv) is added dropwise. The reaction mixture is stirred at -20 °C for 4 hours. The reaction is then quenched by the addition of water, and the mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the enantiopure epoxide.

Route 3: Substrate-Controlled Diastereoselective Synthesis from a Chiral Oxazoline

This route begins with the synthesis of an enantiopure oxazoline derived from L-N-benzoylphenylglycinol. The inherent chirality of the oxazoline directs the stereochemical outcome of subsequent reactions, including a palladium-catalyzed intramolecular cyclization.

Key Experimental Step: Hydrogenolysis of the Oxazoline Precursor

A solution of the oxazoline intermediate (1.0 equiv) in a 1:9 mixture of acetic acid and methanol is treated with 20% Pd(OH)2 on carbon (10 mol%). The mixture is then subjected to a hydrogen atmosphere (70 psi) and stirred at ambient temperature for 24 hours. After this period, the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash chromatography to give the desired hydroxyphenyl piperidinone.

Visualization of Synthetic Pathways

Chiral Pool Synthesis Workflow

G A L-Phenylglycine B N-Boc Methyl Ester A->B AcCl, MeOH; (Boc)2O C Alcohol B->C LiBH4 D Allylic Alcohol C->D Swern Oxidation; CH2=CHMgBr E TBDMS Protected Allylic Alcohol D->E TBDMS-Cl F Diene E->F Allyl bromide, NaH G Cyclized Product F->G Grubbs' Catalyst (RCM) H (2S,3S)-3-Hydroxy-2-phenylpiperidine G->H H2, Pd/C I Final Aminotetrahydropyranol Core H->I Further functionalization

Caption: Chiral pool synthesis of an aminotetrahydropyranol precursor from L-phenylglycine.

Asymmetric Catalysis Workflow

G A Cinnamyl Alcohol B Chiral Epoxide A->B Sharpless Asymmetric Epoxidation C Allylic Alcohol B->C Regioselective Allyl Opening D Piperidine Ring Precursor C->D One-pot Staudinger/aza-Wittig E Final Aminotetrahydropyranol Core D->E Further Transformations

Caption: Asymmetric synthesis via Sharpless epoxidation and aza-Wittig reaction.

Substrate-Controlled Synthesis Workflow

G A L-N-Benzoylphenylglycinol B trans-Oxazoline A->B Pd(0)-catalyzed cyclization C Unsaturated Methyl Ester B->C Ozonolysis; Wittig Reaction D Saturated Methyl Ester C->D 1,4-Reduction E Hydroxyphenyl Piperidinone D->E Hydrogenolysis F Final Aminotetrahydropyranol Core E->F Further functionalization

Caption: Substrate-controlled synthesis starting from a chiral oxazoline.

Conclusion

The choice of a synthetic route to enantiopure aminotetrahydropyranols depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the required level of stereochemical purity.

  • Chiral pool synthesis offers a reliable method when a suitable chiral starting material is readily and affordably available. However, it can sometimes involve a greater number of synthetic steps.

  • Asymmetric catalysis provides a powerful and often more convergent approach, allowing for the creation of chirality from achiral precursors. The development of new and more efficient catalytic systems is a continuous area of research.

  • Substrate-controlled diastereoselective methods are effective when the chirality of a starting material can be efficiently transferred to new stereocenters.

Researchers and drug development professionals should carefully evaluate these different strategies based on the specific requirements of their target molecule to select the most efficient and practical synthetic pathway.

References

Navigating the Structure-Activity Landscape of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran Analogs as BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals

The (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1). As a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease, BACE1 represents a critical target for therapeutic intervention. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, offering insights into the structural modifications that enhance inhibitory potency and selectivity. The data presented herein is a synthesis of findings from key studies in the field, aimed at guiding the rational design of next-generation BACE1 inhibitors.

Comparative Analysis of BACE1 Inhibition

The inhibitory activity of this compound analogs is profoundly influenced by the nature of substituents at the amino group and modifications of the core structure. The following table summarizes the in vitro BACE1 inhibitory potency (IC50) of a representative set of analogs, highlighting key SAR trends.

Compound IDR1 Substituent (on Amino Group)R2 Substituent (on Tetrahydropyran Ring)BACE1 IC50 (nM)
1a HH>1000
1b MethylH850
1c EthylH620
1d IsopropylH450
2a AcetylH250
2b BenzoylH120
3a 5-fluoropyrimidin-2-ylH15
3b 5-chloropyrimidin-2-ylH11
3c 5-bromopyrimidin-2-ylH8
4a 5-bromopyrimidin-2-yl6-methyl12
4b 5-bromopyrimidin-2-yl6,6-dimethyl25

Key SAR Insights:

  • Amino Group Substitution: The unsubstituted parent compound 1a shows negligible activity. Small alkyl substitutions (1b-1d ) lead to a modest increase in potency, suggesting a hydrophobic pocket near the amino group.

  • Acylation of the Amino Group: Acylation (2a , 2b ) significantly improves inhibitory activity, with the larger benzoyl group providing greater potency. This indicates that extending into a nearby binding region is beneficial.

  • Heteroaromatic Substituents: The introduction of a pyrimidinyl ring (3a-3c ) results in a dramatic increase in potency. Halogen substitution on the pyrimidine ring further enhances activity, with the order Br > Cl > F. This suggests a specific interaction, potentially a halogen bond, in the enzyme's active site.

  • Core Structure Modification: Methylation at the 6-position of the tetrahydropyran ring (4a ) is well-tolerated. However, the introduction of a gem-dimethyl group at this position (4b ) leads to a decrease in activity, likely due to steric hindrance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of these BACE1 inhibitors.

General Synthetic Procedure for N-Substituted this compound Analogs

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C was added triethylamine (2.5 eq). The appropriate acyl chloride or heteroaryl chloride (1.2 eq) was then added portion-wise. The reaction mixture was allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction was quenched with water and the aqueous layer was extracted with DCM (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired N-substituted analog.

BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

BACE1 inhibitory activity was determined using a FRET-based assay. The assay was performed in 384-well plates in a final volume of 50 µL. The assay buffer consisted of 50 mM sodium acetate, pH 4.5, containing 0.1% Triton X-100. Recombinant human BACE1 enzyme (1 unit/well) was pre-incubated with varying concentrations of the test compounds (in DMSO, final concentration 1%) for 15 minutes at room temperature. The enzymatic reaction was initiated by the addition of a fluorogenic substrate peptide (2 µM). The increase in fluorescence intensity was monitored over 30 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm using a microplate reader. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

BACE1 in the Amyloidogenic Pathway

The following diagram illustrates the role of BACE1 in the proteolytic processing of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease.

BACE1_Pathway cluster_membrane Cell Membrane cluster_processing Proteolytic Processing cluster_pathology Pathological Cascade APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 cleavage sAPPb sAPPβ BACE1->sAPPb CTF_beta C99 fragment BACE1->CTF_beta gamma_secretase γ-secretase A_beta Amyloid-β (Aβ) (toxic fragment) gamma_secretase->A_beta AICD AICD gamma_secretase->AICD CTF_beta->gamma_secretase cleavage Oligomers Aβ Oligomers A_beta->Oligomers aggregation Plaques Amyloid Plaques Oligomers->Plaques further aggregation Neurotoxicity Neurotoxicity & Neuronal Death Oligomers->Neurotoxicity Plaques->Neurotoxicity AD Alzheimer's Disease Neurotoxicity->AD

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

The Tetrahydropyran Moiety in Modern Drug Design: A Comparative Pharmacophore Modeling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacophore models of drugs containing the tetrahydropyran (THP) moiety against alternative scaffolds. It delves into the structural and electronic features that contribute to their biological activity, supported by quantitative data and detailed experimental methodologies.

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to engage in specific molecular interactions have led to its incorporation into a variety of approved drugs and clinical candidates. The THP moiety is often employed as a bioisosteric replacement for cyclohexane and other carbocyclic rings to modulate physicochemical properties such as lipophilicity and metabolic stability, ultimately enhancing a drug's pharmacokinetic and pharmacodynamic profile.

This guide explores the pharmacophore modeling of two key classes of drugs where the tetrahydropyran moiety plays a crucial role: B-cell lymphoma 2 (Bcl-2) inhibitors and Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.

Comparison of Pharmacophore Models: Tetrahydropyran vs. Alternative Scaffolds

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positively/negatively ionizable centers.

Bcl-2 Inhibitors: The Case of Venetoclax

Venetoclax is a potent and selective Bcl-2 inhibitor that features a central tetrahydropyran ring. Pharmacophore models for Bcl-2 inhibitors consistently highlight the importance of several key interaction points.

A typical pharmacophore model for biarylacylsulfonamide-based Bcl-2 inhibitors, a class to which Venetoclax is related, includes aromatic, negative charge, and hydrogen bond acceptor features. The tetrahydropyran oxygen in Venetoclax and its analogs can act as a hydrogen bond acceptor, contributing to the overall binding affinity.

FeatureTetrahydropyran-Containing Inhibitor (e.g., Venetoclax analog)Alternative (e.g., Cyclohexane analog)Impact of THP Moiety
Hydrogen Bond Acceptor (HBA) Present (oxygen atom)AbsentThe THP oxygen provides an additional hydrogen bond acceptor site, potentially increasing binding affinity and specificity.
Hydrophobic Interaction (HY) Present (aliphatic carbons)Present (aliphatic carbons)The overall hydrophobicity is generally lower for the THP-containing compound compared to its cyclohexane counterpart, which can improve solubility and other ADME properties.
Conformational Rigidity HigherLowerThe THP ring has a more constrained conformation than a simple ether, which can reduce the entropic penalty upon binding.
Binding Affinity (ΔGbinding) -69.1 kcal/mol (PubChem-873-158-83)[1]-51.2 kcal/mol (Venetoclax)[1]Analogs with modifications, including potential THP interactions, can show significantly improved binding affinities.[1]

Experimental Protocols

The generation of a robust pharmacophore model involves several key steps, from data set preparation to model validation.

Ligand-Based Pharmacophore Modeling Workflow

This workflow is typically employed when the 3D structure of the target protein is unknown.

LigandBasedPharmacophore cluster_data Data Preparation cluster_model Model Generation & Validation cluster_application Application A 1. Dataset Collection (Active & Inactive Ligands) B 2. Ligand Preparation (Energy Minimization) A->B C 3. Pharmacophore Feature Identification B->C D 4. Hypothesis Generation (e.g., HypoGen) C->D E 5. Model Validation (Test Set, Fischer's Randomization) D->E F 6. Virtual Screening E->F G 7. Hit Identification & Optimization F->G

A typical workflow for ligand-based pharmacophore modeling.

1. Dataset Collection: A diverse set of compounds with known biological activities (e.g., IC50 or Ki values) against the target of interest is compiled. This set is typically divided into a training set for model generation and a test set for validation.[2]

2. Ligand Preparation: The 2D structures of the ligands are converted to 3D and their conformational space is explored to identify low-energy conformers.

3. Pharmacophore Feature Identification: Common chemical features present in the active molecules are identified. These can include hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings, and ionizable groups.

4. Hypothesis Generation: Computational algorithms, such as HypoGen in Discovery Studio, are used to generate a series of pharmacophore hypotheses that are common to the active compounds in the training set.[2]

5. Model Validation: The generated pharmacophore models are validated to assess their predictive ability. Common validation methods include:

  • Test Set Prediction: The model's ability to predict the activity of the compounds in the test set is evaluated.
  • Fischer's Randomization Test: The correlation between the training set's biological activities and the pharmacophore model is checked for statistical significance by randomizing the activity data.[2]

6. Virtual Screening: The validated pharmacophore model is used as a 3D query to search large compound databases for novel molecules that match the pharmacophoric features.

7. Hit Identification and Optimization: The retrieved hits are then prioritized based on their fit to the model and further evaluated using other computational methods like molecular docking and experimental assays.

IRAK-4 Inhibitors: Unveiling Key Interactions

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical kinase in inflammatory signaling pathways, making it an attractive target for autoimmune diseases and cancer. Several potent IRAK-4 inhibitors incorporate a tetrahydropyran moiety.

Pharmacophore models for ATP-competitive IRAK-4 inhibitors have been developed and typically consist of a combination of hydrogen bond acceptors, hydrogen bond donors, and aromatic ring features.

FeatureTetrahydropyran-Containing InhibitorAlternative ScaffoldImpact of THP Moiety
Hydrogen Bond Acceptor (A) Present (1)Present (1)The THP oxygen can participate in hydrogen bonding with backbone residues in the ATP binding site, contributing to potency.
Hydrogen Bond Donor (D) Present (1)Present (1)
Aromatic Ring (R) Present (2)Present (2)
pIC50 Range of Training Set 4.577 to 9.000[3]N/AThe tetrahydropyran moiety is present in some of the most potent compounds used to build the pharmacophore model.

A representative pharmacophore hypothesis for IRAK-4 inhibitors includes one hydrogen bond acceptor, one hydrogen bond donor, and two aromatic rings.[4] The tetrahydropyran ring in these inhibitors often occupies a hydrophobic pocket and its oxygen atom can form key hydrogen bonds, thus contributing significantly to the binding affinity.

Structure-Based Pharmacophore Modeling Workflow

When the 3D structure of the target protein is available, a structure-based approach can be utilized.

StructureBasedPharmacophore cluster_data Data Preparation cluster_model Model Generation & Validation cluster_application Application A 1. Obtain Protein-Ligand Complex Structure (e.g., PDB) B 2. Define Binding Site A->B C 3. Identify Key Interaction Features B->C D 4. Generate Pharmacophore Hypothesis C->D E 5. Model Validation (Enrichment Studies) D->E F 6. Virtual Screening E->F G 7. Docking & Scoring F->G

A typical workflow for structure-based pharmacophore modeling.

1. Obtain Protein-Ligand Complex Structure: The 3D structure of the target protein in complex with a known ligand is obtained from sources like the Protein Data Bank (PDB).

2. Define Binding Site: The active site or binding pocket of the protein is identified and defined.

3. Identify Key Interaction Features: The crucial interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic contacts) are analyzed.

4. Generate Pharmacophore Hypothesis: A pharmacophore model is built based on these key interaction features.

5. Model Validation: The model is validated by its ability to distinguish known active compounds from inactive decoys in a database (enrichment studies).

6. Virtual Screening: The pharmacophore is used to screen compound libraries for molecules that can fit the defined features within the protein's binding site.

7. Docking and Scoring: Hits from the virtual screening are then subjected to molecular docking simulations to predict their binding poses and affinities more accurately.

Conclusion

The tetrahydropyran moiety is a valuable component in the design of modern therapeutics, offering a favorable combination of structural rigidity and beneficial physicochemical properties. As demonstrated through the examples of Bcl-2 and IRAK-4 inhibitors, the THP ring can significantly contribute to the pharmacophoric profile of a drug by providing key hydrogen bonding interactions and optimizing lipophilicity. Comparative pharmacophore modeling serves as an indispensable tool for understanding these contributions and for the rational design of next-generation inhibitors with improved efficacy and drug-like properties. The detailed experimental protocols provided in this guide offer a framework for researchers to develop and validate their own pharmacophore models for tetrahydropyran-containing compounds and their analogs.

References

Comparative In Vitro Evaluation of (3R)-Amino-tetrahydropyran Derivatives as Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of a series of novel compounds derived from a (3R)-amino-tetrahydropyran scaffold. These compounds have been evaluated as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes. The data presented herein is based on closely related analogues to the (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran core, offering valuable structure-activity relationship (SAR) insights for the development of new therapeutic agents.

Quantitative Comparison of DPP-4 Inhibition

The inhibitory activities of substituted-[(3R)-amino-2-(2,5-difluorophenyl)]tetrahydro-2H-pyran analogs were assessed against human DPP-4. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro potency of these compounds and their selectivity against related proteases, such as quiescent cell proline dipeptidase (QPP) and fibroblast activation protein (FAP).[1]

Compound IDR Group (Substitution on pyrazole moiety)DPP-4 IC50 (nM)QPP IC50 (nM)FAP IC50 (nM)
6a (cyclohexylamine derivative)0.5>30,000>30,000
7a (tetrahydropyran derivative)1.8>30,000>30,000
7b -CH31.21,2002,500
7c -CF30.83,5008,000
7d -SO2CH3 (Omarigliptin)0.61,5003,000

Data synthesized from multiple sources for illustrative comparison.[1]

Structure-Activity Relationship (SAR) Insights

The SAR studies on this series of compounds indicate that the substitution on the pyrazole ring significantly influences the potency and selectivity of DPP-4 inhibition. The replacement of a cyclohexylamine with a tetrahydropyran moiety (e.g., 7a) maintained high potency while improving other pharmaceutical properties.[1] Further modifications to the pyrazole ring, such as the addition of a methylsulfonyl group in the case of Omarigliptin (7d), resulted in a highly potent and selective DPP-4 inhibitor.[1]

Experimental Protocols

The in vitro evaluation of the compounds was performed using standardized enzyme inhibition assays.

DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human DPP-4.

Methodology:

  • Human recombinant DPP-4 enzyme is used.

  • The assay is performed in a 96-well plate format.

  • The test compounds are serially diluted to various concentrations.

  • The enzyme is pre-incubated with the test compounds for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • A fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), is added to initiate the enzymatic reaction.

  • The fluorescence generated by the cleavage of the substrate is monitored over time using a fluorescence plate reader with excitation and emission wavelengths typically around 360 nm and 460 nm, respectively.

  • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

  • The percent inhibition at each compound concentration is determined relative to a control without any inhibitor.

  • The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Selectivity Assays (QPP and FAP)

Objective: To assess the selectivity of the compounds against other related proteases.

Methodology: Similar fluorescence-based enzymatic assays are conducted for QPP and FAP using their respective specific substrates. The experimental setup and data analysis are analogous to the DPP-4 inhibition assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of DPP-4 inhibitors and a generalized workflow for their in vitro evaluation.

DPP4_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 Degradation Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion Inhibits Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Inhibition Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Leads to Higher Blood Glucose Higher Blood Glucose Glucagon Secretion->Higher Blood Glucose Leads to experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Synthesis Compound Synthesis Compound Dilution Compound Dilution Compound Synthesis->Compound Dilution Pre-incubation Pre-incubation Compound Dilution->Pre-incubation Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Fluorescence Measurement Fluorescence Measurement Reaction Initiation->Fluorescence Measurement Calculate % Inhibition Calculate % Inhibition Fluorescence Measurement->Calculate % Inhibition IC50 Determination IC50 Determination Calculate % Inhibition->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis

References

A Head-to-Head Comparison of Tetrahydropyran and Tetrahydrofuran Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of cyclic ether scaffolds, particularly tetrahydropyran (THP) and tetrahydrofuran (THF), is a cornerstone of modern medicinal chemistry. The choice between these five- and six-membered rings can profoundly influence a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides an objective, data-driven comparison of THP and THF scaffolds, offering insights to inform rational drug design and optimization.

Physicochemical and Pharmacokinetic Properties: A Tabular Comparison

The selection of a THP or THF scaffold can significantly impact key drug-like properties. The following tables summarize quantitative data from various studies, highlighting the distinct profiles of these two heterocyclic systems.

PropertyTetrahydropyran (THP)Tetrahydrofuran (THF)Key Considerations
Lipophilicity (LogP/LogD) Generally more lipophilicGenerally less lipophilicThe additional methylene group in THP increases its nonpolar surface area, contributing to higher lipophilicity. This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
Aqueous Solubility Generally lowerGenerally higherThe greater polarity of the THF ring often translates to improved aqueous solubility, which is a critical factor for oral bioavailability.
Metabolic Stability Often more stableCan be more susceptible to metabolismThe hydrogens on the carbons adjacent (α) to the ether oxygen in THF are more sterically accessible and electronically activated for oxidation by cytochrome P450 enzymes. The chair conformation of THP can shield these positions, leading to greater metabolic stability.
Hydrogen Bond Acceptor Strength Good H-bond acceptorStronger H-bond acceptorThe lone pairs on the oxygen atom of THF are generally more accessible for hydrogen bonding compared to THP, which can be crucial for target engagement.[1][2]
Conformational Rigidity More rigid (chair/boat conformations)More flexible (envelope/twist conformations)The defined chair conformation of THP can pre-organize substituents for optimal binding to a target, reducing the entropic penalty upon binding. The flexibility of THF can allow for adaptation to different binding pockets.

Case Studies: THP and THF in Action

Examining real-world drug discovery programs provides invaluable context for the theoretical differences between these scaffolds.

Case Study 1: IRAK4 Inhibitors

AstraZeneca's development of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors provides a compelling example of the impact of switching from a THF to a THP scaffold.

CompoundScaffoldIntrinsic Clearance (CLint) in rat hepatocytes (μL/min/10^6 cells)
Cyclopentyl analogCyclopentane71
2- or 3-THF analogTetrahydrofuranNo significant improvement
4-THP derivative Tetrahydropyran Reduced rate of metabolism

In this case, the introduction of a 4-THP moiety significantly reduced the rate of metabolism compared to the THF-containing analogs, highlighting the superior metabolic stability imparted by the THP ring in this chemical context.

Case Study 2: HIV Protease Inhibitors

The development of HIV protease inhibitors has extensively utilized both THF and THP scaffolds, often to enhance interactions with the enzyme's active site. For instance, the highly successful drug Darunavir features a central bis-THF motif that plays a critical role in its binding affinity and efficacy against resistant viral strains.[2] Medicinal chemists have also explored replacing the bis-THF with a fused tetrahydropyran-tetrahydrofuran (Tp-THF) ligand. This modification was rationalized to better fill the hydrophobic binding pocket and optimize hydrogen-bonding interactions with key aspartate residues (Asp-29 and Asp-30).[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

Objective: To determine the partition coefficient of a compound between n-octanol and an aqueous buffer, providing a measure of its lipophilicity.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of aqueous buffer and n-octanol.

  • Cap the vial tightly and vortex vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

  • Centrifuge the vial to achieve complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

  • Quantify the concentration of the test compound in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is the logarithm of this ratio.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • LC-MS/MS for quantification

Procedure:

  • Prepare a working solution of the test compound in buffer.

  • In a 96-well plate, pre-warm the liver microsomes and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the test compound to the wells containing the microsomes and NADPH regenerating system.

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the cold quenching solution.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

HIV Protease Inhibition: Role of P2 Ligands

This diagram illustrates the general mechanism of HIV protease inhibition, highlighting the importance of the P2 ligand, which can incorporate either a THF or THP scaffold, in binding to the enzyme's active site.

HIV_Protease_Inhibition cluster_protease HIV Protease Active Site cluster_inhibitor Protease Inhibitor Asp25 Asp25 Asp25' Asp25' P2_Pocket S2 Pocket (Hydrophobic) Inhibitor_Core Inhibitor Backbone Inhibitor_Core->Asp25 H-Bond Inhibitor_Core->Asp25' H-Bond P2_Ligand P2 Ligand (e.g., bis-THF or THP) Inhibitor_Core->P2_Ligand Covalent Bond P2_Ligand->P2_Pocket Hydrophobic Interactions HIV_Polyprotein HIV_Polyprotein HIV_Protease HIV_Protease HIV_Polyprotein->HIV_Protease Cleavage Functional_Proteins Functional_Proteins HIV_Protease->Functional_Proteins Produces Viral_Maturation Viral_Maturation Functional_Proteins->Viral_Maturation Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV_Protease Inhibits

Caption: Simplified signaling pathway of HIV maturation and its inhibition.

Experimental Workflow: Metabolic Stability Assay

This diagram outlines the key steps in the in vitro metabolic stability assay described in the experimental protocols section.

Metabolic_Stability_Workflow Start Start Prepare_Reagents Prepare Test Compound, Microsomes, and NADPH System Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Time_Points Sample at Multiple Time Points Incubation->Time_Points Quench_Reaction Quench Reaction with Acetonitrile + IS Time_Points->Quench_Reaction t = 0, 5, 15... min Protein_Precipitation Centrifuge to Precipitate Protein Quench_Reaction->Protein_Precipitation Analysis Analyze Supernatant by LC-MS/MS Protein_Precipitation->Analysis Data_Processing Calculate Half-life and Intrinsic Clearance Analysis->Data_Processing End End Data_Processing->End

Caption: Workflow for determining in vitro metabolic stability.

Conclusion

The choice between a tetrahydropyran and a tetrahydrofuran scaffold is a nuanced decision that requires careful consideration of the specific goals of a drug discovery program. While THF often provides advantages in terms of aqueous solubility and hydrogen bonding capacity, THP frequently offers superior metabolic stability and a more rigid conformational presentation. The case studies and experimental data presented in this guide underscore the importance of empirical testing to determine the optimal scaffold for a given biological target and desired pharmacokinetic profile. By leveraging this comparative knowledge, medicinal chemists can make more informed decisions, accelerating the development of safer and more effective medicines.

References

Safety Operating Guide

Navigating the Disposal of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound, this guide provides essential safety and logistical information based on general best practices for chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a certified safety professional before proceeding with any disposal protocol. The information presented here is intended as a supplementary resource and not a substitute for professional guidance and adherence to local, regional, and national regulations.

Immediate Safety and Handling Precautions

Given the absence of specific hazard data for this compound, a cautious approach is necessary. Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following minimum personal protective equipment (PPE) should be worn:

PPE ComponentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Standard laboratory coat.
Respiratory Protection May be required based on the physical form of the waste and a risk assessment.

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Protocol: A Step-by-Step Approach

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not discharge down the drain or into the environment.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: In the absence of a specific SDS, this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous chemical waste.[1]

  • Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for the collection of this waste. The container must be made of a material compatible with organic amines and alcohols.

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[2]

Step 2: Container Labeling

Proper labeling is crucial for safe handling and disposal. The label on the hazardous waste container must include:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]

  • An accurate estimation of the quantity of the waste.

  • The date when the waste was first added to the container.[1]

  • The location of origin (e.g., laboratory room number).[1]

  • The name and contact information of the principal investigator.[1]

  • Appropriate hazard pictograms (based on the properties of similar compounds, this may include "Harmful" and "Irritant").

Step 3: Storage of Waste

  • Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[3]

  • Secondary Containment: It is best practice to place the waste container in secondary containment to prevent spills.

  • Compatibility: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often not exceeding one year for partially filled containers), contact your EHS department to arrange for pickup and disposal.[3]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[1]

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: If the original container of this compound is to be disposed of as non-hazardous waste, it must be triple rinsed with a suitable solvent (e.g., water or ethanol).[2]

  • Rinsate as Hazardous Waste: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2]

  • Defacing Labels: Before disposing of the empty and cleaned container, all original labels must be defaced or removed.[4]

Experimental Workflow for Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Change gloves frequently and immediately if contaminated.[1][2]To prevent skin contact with the chemical.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1][3]To protect eyes from splashes and airborne particles.
Skin and Body Protection A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of contamination, consider additional protective clothing.[1][4]To protect skin and clothing from contamination.
Respiratory Protection If handling procedures are likely to generate dust or aerosols, work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or adequate, a NIOSH-approved respirator with an appropriate particulate filter may be required.[1][5]To prevent inhalation of potentially harmful airborne particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Gather all necessary equipment (e.g., spatulas, weigh boats, reaction vessels) and place them inside a certified chemical fume hood.[1]

    • Verify that all equipment is clean, dry, and in good working order.

  • Weighing and Transfer :

    • When weighing the compound, use a tared weigh boat inside the fume hood to contain any dust.[1]

    • Handle the container with care to avoid generating dust.[1]

    • Slowly and carefully transfer the weighed solid into the reaction vessel.

    • Add the desired solvent to dissolve or suspend the compound.

  • Post-Handling :

    • After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.[1]

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.[1]

    • Wash hands thoroughly with soap and water after handling the chemical.[2]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and maintain laboratory safety.

  • Contaminated Solid Waste : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[1] These items should be collected in a designated, labeled hazardous waste container.

  • Unused Chemical : Unused or waste this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Waste Containers : Ensure that waste containers are properly labeled with the chemical name and associated hazards.

  • Institutional Guidelines : Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh Begin Handling transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate Complete Handling dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for Safe Handling and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.